Naphazoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIGCLFLJGOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
550-99-2 (mono-hydrochloride) | |
| Record name | Naphazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048449 | |
| Record name | Naphazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naphazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
835-31-4 | |
| Record name | Naphazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naphazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naphazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Naphazoline's Interaction with Alpha-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of naphazoline, a potent sympathomimetic amine, on alpha-adrenergic receptors. This compound is widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations. Its therapeutic effects are mediated through direct agonism at both α1 and α2-adrenergic receptors. This document details the molecular signaling pathways, summarizes key quantitative pharmacological data, and outlines the experimental protocols used to characterize these interactions.
Core Mechanism of Action
This compound functions as a direct-acting agonist at both α1 and α2-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Its interaction with these receptors on vascular smooth muscle cells is the primary mechanism behind its vasoconstrictive effects.
Alpha-1 Adrenergic Receptor Activation
Upon binding to α1-adrenergic receptors, which are coupled to Gq proteins, this compound initiates a signaling cascade that leads to vasoconstriction. The activation of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells and subsequent narrowing of blood vessels.
Alpha-2 Adrenergic Receptor Activation
This compound also demonstrates significant activity at α2-adrenergic receptors. These receptors are primarily coupled to Gi proteins. Activation of the Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). In vascular smooth muscle, this reduction in cAMP can contribute to vasoconstriction. Furthermore, presynaptic α2-receptors in the nervous system act as autoreceptors, and their activation by agonists like this compound can inhibit the release of norepinephrine, creating a negative feedback loop. Systemically, activation of central α2-receptors can lead to effects such as sedation and a decrease in blood pressure.
Data Presentation: Quantitative Pharmacology
The following tables summarize the available quantitative data for this compound's interaction with alpha-adrenergic receptor subtypes. The data is primarily derived from studies on human cloned receptors to ensure relevance for drug development.
| Receptor Subtype | Ligand | Assay Type | Value | Species | Reference |
| α2A-Adrenergic | This compound | Binding Affinity (Ki) | 21 nM | Human | [Not Available] |
| Alpha-Adrenergic | This compound | Functional Potency (pD2) | 6.46 | Rabbit | [1] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Experimental Protocols
The characterization of this compound's activity at adrenergic receptors relies on a suite of established in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki Determination)
This assay quantifies the affinity of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A).
-
Radioligand:
-
For α1 subtypes: [³H]prazosin.
-
For α2 subtypes: [³H]RX821002 or [³H]rauwolscine.
-
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α1, yohimbine for α2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.
-
Competition Binding: Membranes + Radioligand + varying concentrations of this compound (typically 10-12 concentrations spanning a wide range, e.g., 10⁻¹¹ to 10⁻⁴ M).
-
-
Incubation: Add the prepared membranes (e.g., 20-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd value), and the competing ligands to the wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization (for α1-AR Activity)
This assay measures the functional consequence of α1-adrenergic receptor activation by detecting the increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy of this compound in activating α1-adrenergic receptors.
Materials:
-
Cell Line: Adherent cells (e.g., CHO-K1, HEK-293) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM, or a no-wash kit like the FLIPR Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (optional, but recommended).
-
Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid if used).
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 60-90 minutes at 37°C, 5% CO2, to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form. Do not wash the cells after loading if using a no-wash kit.
-
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound at a higher concentration (e.g., 5x final) in assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for several seconds.
-
Program the instrument to automatically add the this compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Functional Assay: cAMP Measurement (for α2-AR Activity)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation, by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting adenylyl cyclase via α2-adrenergic receptors.
Materials:
-
Cell Line: Cells (e.g., CHO-K1) stably expressing the human α2-adrenergic receptor subtype of interest.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: A competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA-based kit.
-
Lysis Buffer: As provided in the detection kit.
Methodology:
-
Cell Stimulation:
-
Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor.
-
Aliquot the cell suspension into a 96- or 384-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Add the lysis buffer provided in the detection kit to each well to release the intracellular cAMP.
-
cAMP Detection (HTRF Example):
-
Add the HTRF detection reagents (e.g., a cAMP-d2 acceptor and an anti-cAMP cryptate donor) to the cell lysates.
-
Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665nm / Emission at 620nm * 10,000).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50, the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
References
Naphazoline's Dichotomy: A Technical Guide to its Alpha-1 and Alpha-2 Adrenergic Receptor Binding Affinity
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of naphazoline for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Executive Summary
This compound is a sympathomimetic agent widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1] Its therapeutic effects are mediated through its interaction with adrenergic receptors. While it is known to be a mixed α1 and α2-adrenergic receptor agonist, a detailed, comparative quantitative analysis of its binding affinity for these two receptor classes is crucial for a complete understanding of its mechanism of action and potential for off-target effects.[1] This guide reveals a notable disparity in the available binding data, with quantitative metrics for α2 receptors being more readily available than for their α1 counterparts.
Quantitative Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
A review of the scientific literature provides a specific binding affinity value for this compound at the human α2A-adrenergic receptor.
| Receptor Subtype | Ligand | Ki (nM) | Species |
| Alpha-2A Adrenergic Receptor | This compound | 21 | Human |
Table 1: Quantitative Binding Affinity of this compound for the Alpha-2A Adrenergic Receptor.
Notably, a comprehensive search of published literature did not yield specific Ki, Kd, or IC50 values for the binding of this compound to any of the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). While this compound is acknowledged as an α1-adrenergic receptor agonist, the precise binding affinities remain to be quantitatively characterized and published in peer-reviewed journals.[2] This data gap highlights an area for future research to fully elucidate the complete receptor interaction profile of this widely used compound.
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinity is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[3] A typical experimental workflow for a competition binding assay to determine the Ki of a test compound like this compound is detailed below.
General Protocol for Competition Radioligand Binding Assay
This protocol provides a generalized framework that can be adapted for assessing the binding of this compound to both α1 and α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype (e.g., cells recombinantly expressing human α1A or α2A receptors) are homogenized in a cold lysis buffer.
-
The homogenate is subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competition Binding Assay:
-
A fixed concentration of a high-affinity radioligand specific for the receptor subtype of interest is used. For α1 receptors, a common radioligand is [3H]prazosin. For α2 receptors, [3H]rauwolscine or [3H]yohimbine are frequently employed.
-
The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive antagonist for the target receptor.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value for the competitor is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Experimental workflow for a competition radioligand binding assay.
Signaling Pathways
The physiological effects of this compound are dictated by the distinct downstream signaling cascades initiated by the activation of α1 and α2-adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins. This cascade ultimately results in physiological responses such as smooth muscle contraction.[5]
Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors, in contrast, are coupled to Gi/o proteins.[6] Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Furthermore, the βγ subunits of the activated Gi/o protein can directly modulate the activity of other effector proteins, such as ion channels. A key presynaptic function of α2 receptors is the inhibition of norepinephrine release from sympathetic nerve terminals, which serves as a negative feedback mechanism.[6]
Alpha-2 adrenergic receptor signaling pathway.
Conclusion
This compound functions as an agonist at both α1 and α2-adrenergic receptors, initiating distinct downstream signaling cascades that mediate its therapeutic effects. While its binding affinity for the α2A-adrenergic receptor has been quantified, there is a conspicuous absence of corresponding data for the α1-adrenergic receptor subtypes in the public domain. This knowledge gap underscores the need for further research to fully characterize the receptor pharmacology of this compound. A comprehensive understanding of its complete binding profile is essential for optimizing its therapeutic applications and minimizing potential adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals engaged in the study of adrenergic receptor pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Studies on Naphazoline-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to study Naphazoline-induced vasoconstriction. It includes detailed experimental protocols, quantitative data on receptor binding and functional responses, and a thorough examination of the underlying cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Introduction to this compound
This compound is a sympathomimetic amine and an imidazole derivative widely recognized for its vasoconstrictive properties.[1] It is a common active ingredient in over-the-counter nasal decongestants and ophthalmic solutions designed to relieve redness.[1][2] The primary mechanism of action for this compound is the stimulation of alpha-adrenergic receptors on vascular smooth muscle cells, leading to a narrowing of the blood vessels and a subsequent reduction in blood flow and congestion.[2]
Quantitative Data: Receptor Binding and Functional Potency
The interaction of this compound with its molecular targets, the alpha-adrenergic receptors, and its functional effect on vascular tissue have been quantified in various in vitro studies. This section summarizes the key quantitative parameters, providing a basis for understanding the drug's potency and selectivity.
Adrenergic Receptor Binding Affinity
The affinity of this compound for different subtypes of alpha-adrenergic receptors is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. This compound exhibits a notable selectivity for the α2-adrenergic receptor subtype over the α1 subtype.[3]
| Receptor Subtype | Ki (nM) | -log(Ki) |
| α1-Adrenergic Receptor | Data Not Available | 7.92 (EC50)[4] |
| α2A-Adrenergic Receptor | 21[1] | 7.68[4] |
| α2B-Adrenergic Receptor | 407[4] | 6.39[4] |
| α2C-Adrenergic Receptor | 407[4] | 6.39[4] |
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound at Adrenergic Receptor Subtypes. The EC50 value for the α1 receptor is a measure of functional potency, not binding affinity.
Vasoconstriction Potency and Efficacy
| Parameter | Value | Tissue Preparation |
| EC50 | Requires Experimental Determination | e.g., Isolated Rat Aorta |
| Emax (% of KCl-induced contraction) | Requires Experimental Determination | e.g., Isolated Rat Aorta |
Table 2: Parameters for Quantifying this compound-Induced Vasoconstriction in vitro.
Experimental Protocols for In Vitro Vasoconstriction Studies
The isolated aortic ring assay is a standard and robust method for investigating the vasoactive properties of compounds like this compound.[5] The following protocol provides a detailed methodology for conducting such an experiment.
Preparation of Isolated Aortic Rings
-
Animal Model: Adult male Wistar rats are commonly used for these studies.[6]
-
Aorta Excision: The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated physiological salt solution (PSS).[5]
-
Cleaning and Sectioning: The aorta is cleaned of adherent connective and fatty tissues. It is then cut into rings of approximately 3-4 mm in width.[5]
-
Endothelium Removal (Optional): To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the ring.[5]
Isometric Tension Recording
-
Mounting: Each aortic ring is mounted between two stainless steel hooks in an organ bath containing PSS.[5]
-
Organ Bath Conditions: The PSS is maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[5]
-
Tension Application: An optimal resting tension is applied to the rings (typically 1.5-2.0 g) and allowed to equilibrate for at least 60 minutes.[3]
-
Viability and Contractility Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). The presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine in pre-contracted rings.[3]
Cumulative Concentration-Response Curve for this compound
-
Pre-contraction (for relaxation studies): If studying vasodilation, the aortic rings are first pre-contracted with an agonist like phenylephrine. For vasoconstriction studies, this step is omitted.
-
Cumulative Addition of this compound: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has stabilized. A typical concentration range would be from 1 nM to 100 µM.
-
Data Acquisition: The isometric tension is continuously recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The contractile response to each concentration of this compound is measured and expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is then plotted, and the EC50 and Emax values are determined using non-linear regression analysis.[7][8]
Signaling Pathways of this compound-Induced Vasoconstriction
This compound elicits vasoconstriction through the activation of two main G-protein coupled receptor (GPCR) signaling pathways, corresponding to its activity at α1 and α2-adrenergic receptors.
α1-Adrenergic Receptor Signaling Pathway
The activation of α1-adrenergic receptors by this compound initiates a signaling cascade mediated by the Gq family of G-proteins. This pathway ultimately leads to an increase in intracellular calcium concentration, the key trigger for smooth muscle contraction.
Caption: α1-Adrenergic receptor signaling cascade.
α2-Adrenergic Receptor Signaling Pathway
This compound's agonism at α2-adrenergic receptors triggers a distinct signaling pathway mediated by the Gi family of G-proteins. This pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and consequently, smooth muscle contraction.
Caption: α2-Adrenergic receptor signaling cascade.
Experimental Workflow Overview
The following diagram illustrates the typical workflow for an in vitro study of this compound-induced vasoconstriction.
Caption: Workflow for in vitro vasoconstriction assay.
Conclusion
This technical guide has detailed the in vitro methodologies for studying this compound-induced vasoconstriction, presenting key quantitative data and outlining the underlying signaling pathways. The provided experimental protocols for isolated aortic ring assays offer a robust framework for obtaining critical parameters such as EC50 and Emax. A thorough understanding of these in vitro techniques is essential for the continued investigation of this compound's pharmacological properties and for the development of novel vasoactive drugs. Future research should aim to fill the gaps in the publicly available quantitative data, particularly concerning the binding affinity of this compound for the α1-adrenergic receptor and specific dose-response characteristics in various vascular beds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Effects of ranolazine on vasomotor responses of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Naphazoline: A Technical Guide to Receptor Selectivity and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic amine widely utilized as a topical vasoconstrictor in ophthalmic and nasal preparations. Its therapeutic effects are primarily mediated through its interaction with adrenergic and imidazoline receptors. A comprehensive understanding of its receptor selectivity and the subsequent downstream signaling cascades is crucial for optimizing its clinical application and for the development of novel therapeutics with improved target specificity. This technical guide provides an in-depth analysis of this compound's receptor binding profile, the intricate signaling pathways it modulates, and the experimental methodologies employed to elucidate these interactions.
This compound Receptor Selectivity
This compound exhibits a distinct binding profile, acting as an agonist at both α-adrenergic and imidazoline receptors. Its activity is not uniform across these receptor subtypes, demonstrating a degree of selectivity that dictates its pharmacological effects.
Quantitative Analysis of Receptor Affinity
The binding affinity of this compound to its target receptors is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | pKi | Notes |
| α-Adrenergic Receptors | |||
| α (general) | ~60.3 nM | 7.22 | General affinity for alpha-adrenoceptors. |
| α1 | Inferred to be ~42 nM | - | Potency is approximately half that for α2 receptors. |
| α2A | 21 nM[1] | - | Demonstrates significant affinity for the α2A subtype. |
| Imidazoline Receptors | |||
| I1 | - | - | This compound is a known agonist, but specific Ki values are not readily available in the literature. Its action at I1 receptors is considered significant. |
| I2 | Moderate Affinity | - | This compound demonstrates affinity for I2 sites, with a potency similar to idazoxan and clonidine. |
Note: The Ki value for α (general) was converted from a -logED50 of 7.22. The Ki for α1 is inferred from reports of a 2:1 activity ratio for α2:α1 receptors.
Downstream Signaling Pathways
The physiological effects of this compound are a direct consequence of the activation of specific intracellular signaling cascades upon receptor binding. The pathways engaged are dependent on the G-protein coupled to the respective receptor subtype.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by this compound initiates a signaling cascade mediated by the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response, most notably vasoconstriction in the case of this compound.
α2-Adrenergic Receptor Signaling
This compound's agonism at α2-adrenergic receptors triggers a distinct signaling pathway mediated by the Gi/o family of G-proteins.[2] The primary effector of this pathway is adenylyl cyclase. Upon activation by this compound, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream proteins, resulting in cellular responses such as the inhibition of neurotransmitter release and vasoconstriction.
I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is less characterized than that of the adrenergic receptors but is known to be distinct. Evidence suggests that I1 receptors are not coupled to the classical adenylyl cyclase or phospholipase C pathways. Instead, activation of I1 receptors by this compound is thought to engage a signaling cascade involving the hydrolysis of choline phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids. This pathway may share similarities with that of neurocytokine receptors.
Experimental Protocols
The characterization of this compound's receptor selectivity and downstream signaling relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor subtype.
Objective: To determine the concentration of this compound that inhibits the binding of a known radiolabeled ligand to its receptor by 50% (IC50), from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., α1-adrenergic, α2-adrenergic, or I1-imidazoline receptors).
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Clonidine for I1).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (spanning a wide range, e.g., 10^-12 M to 10^-4 M).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of this compound.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
The Cellular and Molecular Effects of Naphazoline on Vascular Smooth Muscle: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphazoline is a sympathomimetic amine widely utilized for its vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations. Its therapeutic effect is mediated by its action on vascular smooth muscle, leading to a reduction in blood flow and alleviation of congestion. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's effects on vascular smooth muscle cells (VSMCs). We delve into its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the key experimental methodologies used to elucidate these pathways. This document is intended to be a resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacology at the cellular and molecular level.
Introduction
This compound is an imidazole derivative that functions as a potent α-adrenergic receptor agonist.[1] Its primary clinical application is as a topical vasoconstrictor to reduce swelling and congestion in the nasal passages and to alleviate redness of the eyes.[2] These effects are a direct consequence of its ability to induce contraction of vascular smooth muscle in the arterioles of the target tissues.[1][2] Understanding the precise cellular and molecular events initiated by this compound is crucial for optimizing its therapeutic use and for the development of novel, more selective vasoconstrictive agents. This guide will explore the intricate signaling pathways activated by this compound in VSMCs, present available quantitative data on its activity, and detail the experimental protocols used to study these effects.
Mechanism of Action: Adrenergic Receptor Activation
This compound exerts its physiological effects by binding to and activating α-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] It is characterized as a mixed α1/α2 adrenergic receptor agonist, with a binding affinity of approximately 2:1 for α2 over α1 receptors.[3][4]
Alpha-1 Adrenergic Receptor Signaling
The primary pathway for this compound-induced vasoconstriction in vascular smooth muscle is through the activation of α1-adrenergic receptors.[3][5] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins.[6] The binding of this compound to the α1-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated Gq protein.
The activated Gq protein, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding triggers the opening of calcium channels and the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[7]
-
Diacylglycerol (DAG): DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC).[8] Activated PKC can then phosphorylate a variety of downstream targets, contributing to the sustained phase of muscle contraction.
The elevation of intracellular calcium is the primary trigger for VSMC contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.[9]
Alpha-2 Adrenergic Receptor Signaling
While this compound has a higher affinity for α2-adrenergic receptors, its role in direct vasoconstriction is more complex and can be location-dependent.[3] Alpha-2 adrenergic receptors are typically coupled to the Gi family of G-proteins.[10] Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels can contribute to vasoconstriction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation. However, the predominant effect of this compound on vascular tone is attributed to its α1-adrenergic activity.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with adrenergic receptors and its functional effects on vascular smooth muscle.
| Parameter | Receptor Subtype | Value | Organism/System | Reference(s) |
| Binding Affinity (Ki) | α2A-Adrenergic Receptor | 21 nM | Human | [8] |
| Relative Binding Affinity | α2:α1 | ~2:1 | Not Specified | [3][4] |
Table 1: this compound Adrenergic Receptor Binding Affinities
| Parameter | Value | Conditions | Reference(s) |
| EC50 | 63 nM | Not Specified | [8] |
Table 2: Functional Potency of this compound
Note: The provided EC50 value lacks specific experimental details such as the tissue, species, and specific endpoint measured. Further research is needed to contextualize this value fully.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the cellular and molecular effects of this compound on vascular smooth muscle.
Isometric Tension Recording in Isolated Vascular Rings
This protocol is used to measure the contractile response of isolated blood vessels to this compound.
Materials:
-
Isolated segments of arteries (e.g., rat thoracic aorta, mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)
-
Organ baths with aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isometric force transducers and data acquisition system
-
This compound hydrochloride stock solution
-
Other pharmacological agents as required (e.g., phenylephrine, potassium chloride)
Procedure:
-
Euthanize the animal according to approved protocols and carefully dissect the desired artery.
-
Place the artery in ice-cold Krebs-Henseleit solution and clean off adhering connective tissue.
-
Cut the artery into rings of 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a fine wire if studying direct smooth muscle effects.
-
Suspend the vascular rings between two L-shaped stainless steel hooks in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension to the rings (e.g., 1-2 g for rat aorta) and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
To assess the viability of the tissue, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM).
-
After washing out the KCl and allowing the tension to return to baseline, a cumulative concentration-response curve to this compound can be generated by adding increasing concentrations of the drug to the organ bath at set intervals.
-
Record the developed tension at each concentration.
-
Data can be expressed as a percentage of the maximal contraction induced by KCl.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol allows for the real-time measurement of changes in intracellular calcium concentration in cultured vascular smooth muscle cells following stimulation with this compound.
Materials:
-
Cultured vascular smooth muscle cells (e.g., primary rat aortic smooth muscle cells or a cell line like A7r5)
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.
-
This compound hydrochloride stock solution
Procedure:
-
Culture VSMCs on glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
Mount the coverslip onto the microscope stage or place the microplate in the reader.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired concentration to the cells and continue recording the fluorescence ratio to observe the change in intracellular calcium.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Western Blotting for Phosphorylated Proteins (e.g., Phospho-PKC)
This protocol is used to detect the phosphorylation and therefore activation of specific signaling proteins, such as Protein Kinase C (PKC), in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC and anti-total-PKC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture VSMCs to near confluence in multi-well plates.
-
Treat the cells with this compound at the desired concentration and for various time points.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's α1-adrenergic signaling pathway in vascular smooth muscle.
Caption: Workflow for isometric tension recording of vasoconstriction.
Caption: Workflow for intracellular calcium imaging with Fura-2 AM.
Conclusion
This compound is a potent α-adrenergic agonist that induces vasoconstriction in vascular smooth muscle primarily through the activation of α1-adrenergic receptors. This action initiates a well-defined signaling cascade involving Gq proteins, phospholipase C, and the second messengers IP3 and DAG, culminating in an increase in intracellular calcium and the activation of protein kinase C. The resulting phosphorylation of myosin light chain leads to smooth muscle contraction. The experimental protocols detailed in this guide provide robust methods for quantifying the functional responses and elucidating the molecular signaling events associated with this compound's effects. A thorough understanding of these cellular and molecular mechanisms is fundamental for the rational use of this compound in clinical practice and for the development of future therapeutics targeting the adrenergic system in vascular smooth muscle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. alpha-Adrenoceptors in the ventricular myocardium: clonidine, this compound and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Naphazoline's Interaction with G-Protein Coupled Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions between Naphazoline and its primary G-protein coupled receptor (GPCR) targets. It includes a summary of its pharmacological action, quantitative interaction data, detailed signaling pathways, and standardized experimental protocols for studying these interactions.
Introduction to this compound and GPCRs
This compound is a sympathomimetic amine and an imidazoline derivative, widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effects are mediated through its interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for approved drugs.[4][5][6] this compound primarily functions as an agonist at α-adrenergic receptors, triggering physiological responses such as the constriction of arterioles, which leads to reduced tissue congestion and redness.[1][2][7]
Understanding the specifics of this compound's engagement with GPCR subtypes and the subsequent intracellular signaling cascades is critical for pharmacology research and the development of more selective therapeutic agents.
Pharmacology and Quantitative Data
This compound acts as a non-selective agonist for α-adrenergic receptors, with activity at both α1 and α2 subtypes.[3][7] This dual agonism dictates its overall pharmacological profile.
-
α1-Adrenergic Receptors (α1-AR): Activation of these receptors on vascular smooth muscle cells leads to vasoconstriction.[1][8] This action is responsible for this compound's decongestant effects. The α1-AR family couples to Gq/11 proteins.[8][9]
-
α2-Adrenergic Receptors (α2-AR): Activation of presynaptic α2-ARs inhibits the release of norepinephrine, serving as a negative feedback mechanism.[10] Postsynaptically, α2-AR activation can also contribute to vasoconstriction. These receptors couple to Gi/o proteins.[10][11][12]
The following table summarizes the available quantitative data for this compound's interaction with its GPCR targets. Affinity is often reported as pD2 (the negative logarithm of the EC50), while potency is given by the EC50 value (the concentration required to elicit 50% of the maximal response).[13][14]
| Target Receptor | Parameter | Value | Species | Assay/Tissue | Reference |
| α-Adrenergic Receptors | pD2 | ~6.3 | Rabbit | Papillary Muscle (Inotropic Effect) | [15] |
| α1A-Adrenergic Receptor | EC50 | 63 nM | Human | Not Specified | [7] |
Note: Quantitative data for this compound is limited in publicly accessible literature. The pD2 value suggests a slightly lower affinity than clonidine in the cited study.[15] Further targeted studies are required to establish definitive Ki (inhibitor constant) and subtype-specific EC50 values.
Intracellular Signaling Pathways
This compound's agonism at α1 and α2 adrenergic receptors initiates two distinct G-protein-mediated signaling cascades.
α1-Adrenergic Receptor Signaling (Gq Pathway)
Upon this compound binding, the α1-AR activates the heterotrimeric G-protein Gq.[8][16] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+).[8][17] The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in smooth muscle contraction.[8]
Caption: this compound-induced α1-AR Gq signaling pathway.
α2-Adrenergic Receptor Signaling (Gi Pathway)
Activation of the α2-AR by this compound engages the inhibitory G-protein, Gi.[10][12] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which alters the phosphorylation state of various cellular proteins. In presynaptic neurons, this pathway inhibits further release of norepinephrine.[10]
Caption: this compound-induced α2-AR Gi signaling pathway.
Key Experimental Protocols
The characterization of this compound's interaction with GPCRs relies on a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[18][19][20]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target adrenergic receptor subtype (e.g., HEK293-α1A-AR).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Centrifuge the homogenate to pellet the cell membranes.[21]
-
Wash and resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[21]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-AR), and varying concentrations of unlabeled this compound.[20][21]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]
-
-
Separation:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C).[21]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection & Analysis:
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[21]
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Functional Assays
Functional assays measure the downstream consequences of receptor activation, providing data on agonist potency (EC50) and efficacy.
This assay measures the increase in intracellular calcium following the activation of the Gq pathway.[17][22][23]
Methodology:
-
Cell Preparation:
-
Seed cells expressing the α1-AR subtype in a 96- or 384-well black, clear-bottom plate and grow overnight.[22]
-
-
Dye Loading:
-
Compound Addition & Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).[17][24]
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[22]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each this compound concentration.
-
Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
This assay measures the decrease in intracellular cAMP levels following the activation of the Gi pathway.[25][26][27][28]
Methodology:
-
Cell Preparation:
-
Culture cells expressing the α2-AR subtype.
-
-
Assay Setup:
-
Treat the cells with varying concentrations of this compound.
-
Co-stimulate the cells with a known adenylyl cyclase activator, such as Forskolin, to induce a measurable baseline level of cAMP.[25]
-
-
Incubation:
-
Incubate the cells for a defined period to allow for receptor-mediated inhibition of cAMP production.
-
-
Lysis and Detection:
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP in the cell lysate.
-
Plot the signal against the log concentration of this compound to generate an inhibition curve and calculate the EC50 (or IC50) value for the inhibition of cAMP production.
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]
- 6. GPCR Compound Library | TargetMol [targetmol.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. alpha-Adrenoceptors in the ventricular myocardium: clonidine, this compound and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 23. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Naphazoline and Related Imidazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of this compound and related imidazoline compounds. It details the historical context of their development, from early discoveries to the elucidation of their complex interactions with both adrenergic and imidazoline receptors. This document includes detailed synthetic protocols, quantitative pharmacological data, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, is a sympathomimetic agent belonging to the imidazoline class of compounds. It is widely recognized for its potent vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestant formulations to relieve redness and congestion.[1] The pharmacological activity of this compound and its congeners is primarily mediated through their agonist activity at α-adrenergic receptors. However, the discovery of specific imidazoline binding sites has revealed a more complex mechanism of action and has opened new avenues for the development of more selective therapeutic agents. This guide will explore the pivotal moments in the history of these compounds, their synthetic pathways, and their detailed pharmacological profiles.
History and Discovery
The development of this compound dates back to the early 20th century, with its initial synthesis and patenting occurring in 1934 and its introduction into medical use in 1942 as a nasal decongestant.[2] The therapeutic effects of imidazoline compounds were initially attributed solely to their interaction with α-adrenergic receptors. Clonidine, another well-known imidazoline derivative, was first introduced as a nasal decongestant but was later repurposed as an antihypertensive medication due to its potent blood pressure-lowering effects.
A pivotal shift in understanding occurred when researchers observed that the hypotensive effects of clonidine and other imidazolines were not exclusively mediated by α2-adrenergic receptors. This led to the identification of non-adrenergic binding sites, which were termed imidazoline receptors.[3] These receptors are now classified into three main subtypes: I1, I2, and I3, each with distinct tissue distributions and physiological roles.[4][5] This discovery has spurred further research into designing selective imidazoline receptor ligands to achieve more targeted therapeutic effects with fewer side effects.
Synthesis of this compound and Imidazoline Derivatives
The synthesis of this compound and other 2-substituted imidazolines can be achieved through several chemical routes. The most common methods involve the condensation of a nitrile or a carboxylic acid derivative with ethylenediamine.
Synthesis of this compound from 1-Naphthylacetonitrile (Pinner Reaction)
A prevalent method for synthesizing this compound is via the Pinner reaction, which involves the formation of an imino ester intermediate from 1-naphthylacetonitrile and an alcohol, followed by cyclization with ethylenediamine.[6][7][8]
-
Step 1: Formation of the Imino Ester Hydrochloride. A solution of 1-naphthylacetonitrile in an anhydrous alcohol (e.g., ethanol) is saturated with dry hydrogen chloride gas at a low temperature (0-5 °C). The reaction mixture is stirred until the formation of the ethyl 2-(naphthalen-1-yl)acetimidate hydrochloride precipitate is complete. The precipitate is then filtered, washed with anhydrous diethyl ether, and dried under vacuum.[6][7]
-
Step 2: Cyclization with Ethylenediamine. The isolated imino ester hydrochloride is suspended in a suitable solvent, such as isopropanol.[9] An excess of ethylenediamine is added to the suspension, and the mixture is heated under reflux for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography.
-
Step 3: Isolation and Purification. Upon completion of the reaction, the solvent and excess ethylenediamine are removed under reduced pressure. The residue, containing the this compound free base, is then dissolved in an appropriate organic solvent (e.g., toluene) and washed with an alkaline solution and water to remove any remaining impurities.[9] The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered. The solvent is evaporated to yield crude this compound.
-
Step 4: Salt Formation. For pharmaceutical use, the this compound free base is often converted to its hydrochloride or nitrate salt. This is achieved by dissolving the free base in a suitable solvent (e.g., ethanol) and adding a solution of hydrochloric acid or nitric acid.[9][10] The resulting salt precipitates out of the solution and can be collected by filtration, washed, and dried to yield pure this compound hydrochloride or nitrate.[10]
Synthesis from 1-Naphthaleneacetic Acid
An alternative route involves the direct condensation of 1-naphthaleneacetic acid with ethylenediamine at high temperatures, often in the presence of a dehydrating agent or catalyst.[7]
-
Reaction Setup. 1-naphthaleneacetic acid and an excess of ethylenediamine are placed in a reaction flask equipped with a reflux condenser.[7]
-
Condensation. The mixture is heated to a high temperature (typically 180-200 °C) and refluxed for several hours to drive the condensation reaction and remove the water formed.[7]
-
Work-up and Purification. After cooling, the excess ethylenediamine is removed by distillation under reduced pressure. The resulting crude product is then purified, typically by recrystallization or conversion to a salt as described in the previous method, to obtain pure this compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at α-adrenergic receptors, leading to vasoconstriction.[11] It also shows affinity for imidazoline receptors, which contributes to its overall pharmacological profile.
Interaction with Adrenergic Receptors
This compound is a non-selective agonist for α-adrenergic receptors, with a higher affinity for the α2 subtypes.[5]
-
α1-Adrenergic Receptors: Located on the postsynaptic membrane of vascular smooth muscle cells, their activation leads to vasoconstriction.
-
α2-Adrenergic Receptors: Found on presynaptic nerve terminals, their stimulation inhibits the release of norepinephrine, creating a negative feedback loop. They are also present on vascular smooth muscle, where they can also mediate vasoconstriction.
Interaction with Imidazoline Receptors
The discovery of imidazoline receptors has added another layer of complexity to the pharmacology of this compound and related compounds.
-
I1-Imidazoline Receptors: Primarily located in the brainstem, they are involved in the central regulation of blood pressure.[4]
-
I2-Imidazoline Receptors: These binding sites are associated with monoamine oxidases and are implicated in various neurological functions.[12]
-
I3-Imidazoline Receptors: Found in pancreatic β-cells, they are thought to regulate insulin secretion.[4]
Signaling Pathways
Activation of α1-adrenergic receptors by this compound initiates a signaling cascade through a Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.[3][13][14]
The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Upon activation by this compound, the α subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA) and results in smooth muscle contraction.
The signaling pathways for imidazoline receptors are not as well-defined as those for adrenergic receptors. The I1 receptor is thought to be coupled to phosphatidylcholine hydrolysis, leading to the generation of diacylglycerol and arachidonic acid, but it does not appear to involve conventional G-protein signaling pathways.[1][4] The I2 and I3 receptor signaling mechanisms are still under active investigation.[12]
Quantitative Pharmacological Data
The affinity of this compound and related compounds for different receptors can be quantified using radioligand binding assays. These assays measure the concentration of a drug required to inhibit the binding of a radiolabeled ligand to its receptor by 50% (IC50), which can then be converted to an inhibition constant (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.[15]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [¹²⁵I]p-iodoclonidine for α2-receptors) and varying concentrations of the competing unlabeled drug (e.g., this compound).[5][15]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[15][16]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Binding Affinities (Ki) of this compound
The following table summarizes the binding affinities of this compound for human α2-adrenergic receptor subtypes and I1-imidazoline binding sites.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α2A-Adrenergic Receptor | 25 ± 4 | [5] |
| α2B-Adrenergic Receptor | 170 ± 50 | [5] |
| α2C-Adrenergic Receptor | 220 ± 40 | [5] |
| I1-Imidazoline Site (platelet) | 220 ± 60 | [5] |
Data are presented as mean ± S.E.M. for the high-affinity state of the receptors.
As the data indicates, this compound shows the highest affinity for the α2A-adrenergic receptor subtype, with significantly lower affinities for the α2B, α2C, and I1-imidazoline sites.[5] This selectivity for the α2A subtype is a key aspect of its pharmacological profile.
Conclusion
This compound and its related imidazoline compounds represent a significant class of drugs with a rich history and a complex pharmacological profile. Initially developed as simple vasoconstrictors, the discovery of their interactions with distinct imidazoline receptor subtypes has broadened our understanding of their mechanism of action and opened up new possibilities for therapeutic intervention. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. A thorough understanding of their synthesis, signaling pathways, and quantitative pharmacology, as detailed in this guide, is crucial for the rational design and development of next-generation imidazoline-based therapeutics with improved selectivity and efficacy.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. glpbio.com [glpbio.com]
- 5. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. JPH06345737A - Production of this compound or its salt - Google Patents [patents.google.com]
- 10. This compound nitrate synthesis - chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Early Pharmacological Profile of Naphazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic amine of the imidazoline class, recognized for its potent vasoconstrictive properties. Since its initial development, it has been a common component in over-the-counter ophthalmic and nasal decongestant formulations.[1] This technical guide provides an in-depth exploration of the early research that defined the pharmacological profile of this compound, with a focus on its interaction with adrenergic and imidazoline receptors and its functional effects on vascular smooth muscle. All quantitative data is summarized in structured tables, and detailed experimental protocols from foundational studies are provided. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of its core pharmacology.
Receptor Binding Profile
Early investigations into the pharmacological profile of this compound focused on its interaction with adrenergic receptors, the primary targets for its sympathomimetic effects. Later studies also revealed significant affinity for imidazoline receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for various adrenergic and imidazoline receptor subtypes as determined in early radioligand binding studies.
| Receptor Subtype | Ligand | Tissue/Cell Line | K_i (nM) | Reference |
| α_2A-Adrenergic | This compound | Human Platelets | 21 | Piletz et al., 1996 |
| α_2B-Adrenergic | This compound | Transfected CHO Cells | 147 | Piletz et al., 1996 |
| α_2C-Adrenergic | This compound | Transfected CHO Cells | 489 | Piletz et al., 1996 |
| I_1-Imidazoline | This compound | Human Platelets | 189 | Piletz et al., 1996 |
Experimental Protocol: Radioligand Binding Assay for α_2-Adrenergic and I_1-Imidazoline Receptors
This protocol is based on the methodologies described in early studies investigating the binding of imidazolines to adrenergic and imidazoline receptors.
1. Materials:
-
Radioligand: [³H]-p-Aminoclonidine or [¹²⁵I]-p-Iodoclonidine for labeling α_2-adrenergic and I_1-imidazoline sites.
-
Tissue/Cell Source: Human platelets or transfected cell lines (e.g., Chinese Hamster Ovary - CHO) expressing specific receptor subtypes.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Competitors: this compound hydrochloride and other adrenergic/imidazoline ligands for competition assays.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Membrane Preparation: a. Tissues or cells are homogenized in ice-cold membrane preparation buffer. b. The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. c. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. d. The membrane pellet is washed and resuspended in incubation buffer. e. Protein concentration is determined using a standard method (e.g., Bradford assay).
3. Binding Assay: a. In assay tubes, add a constant amount of membrane protein, the radioligand at a concentration near its K_d, and varying concentrations of the competing ligand (this compound). b. For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., phentolamine) is added to a set of tubes. c. The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). d. The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. e. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand. f. The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.
4. Data Analysis: a. Specific binding is calculated by subtracting non-specific binding from total binding. b. The inhibition constant (K_i) for this compound is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Vasoconstrictive Profile
The primary pharmacological effect of this compound is vasoconstriction, which is a direct consequence of its agonist activity at α-adrenergic receptors on vascular smooth muscle cells.
Quantitative Data: In Vitro Vasoconstrictor Potency
The following table presents the potency of this compound in causing vasoconstriction in an early in vitro study.
| Agonist | Preparation | Parameter | Value | Reference |
| This compound | Rabbit Aorta | -log ED₅₀ (M) | 7.22 | Miller et al., 1976 |
ED₅₀ is the concentration of the agonist that produces 50% of the maximal response.
Experimental Protocol: In Vitro Vasoconstriction in Rabbit Aorta
This protocol is a representation of the classic organ bath experiments used in early pharmacological studies to characterize vasoconstrictors.
1. Materials:
-
Tissue: Thoracic aorta from a rabbit.
-
Physiological Salt Solution: Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.[2][3]
-
Gas Mixture: 95% O₂ / 5% CO₂ (carbogen).
-
Agonist: this compound hydrochloride.
-
Organ Bath Apparatus: A jacketed organ bath with a system for maintaining temperature (37°C) and aeration, connected to an isometric force transducer.
2. Tissue Preparation: a. The rabbit is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution. b. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in width. c. The aortic rings are mounted on hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. d. The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 2 grams.
3. Generation of Cumulative Concentration-Response Curve: a. After the equilibration period, the aortic rings are contracted with a high concentration of potassium chloride (e.g., 80 mM) to test their viability. b. The tissues are then washed and allowed to return to baseline tension. c. This compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous concentration has reached a plateau.[4] The concentrations are typically increased in logarithmic increments. d. The isometric contractions are recorded using a force transducer connected to a data acquisition system.
4. Data Analysis: a. The contractile responses are expressed as a percentage of the maximal contraction obtained with a reference agonist or the highest concentration of this compound. b. The concentration-response data are plotted with the logarithm of the agonist concentration on the x-axis and the response on the y-axis. c. The ED₅₀ value is determined from the resulting sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the workflows of the experimental protocols described above.
Caption: this compound's α-adrenergic receptor signaling pathway.
References
Naphazoline's Modulation of Norepinephrine Release in Sympathetic Nerves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphazoline, a widely recognized sympathomimetic amine, exerts its pharmacological effects primarily through its interaction with adrenergic receptors. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates norepinephrine release from sympathetic nerve terminals. It consolidates quantitative data on its receptor binding affinity and its functional impact on neurotransmitter release and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research in this area. The complex interplay between α2-adrenergic and I1-imidazoline receptors in mediating this compound's effects is also explored through signaling pathway diagrams.
Introduction
This compound is an imidazole derivative known for its vasoconstrictive properties, making it a common ingredient in over-the-counter ophthalmic and nasal decongestants.[1] Its primary mechanism of action involves the stimulation of α-adrenergic receptors.[2] A critical aspect of its pharmacology, particularly relevant to its therapeutic effects and potential side effects, is its influence on the release of norepinephrine from sympathetic nerves. This guide delves into the technical details of this interaction, providing a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Analysis of this compound's Interaction with Adrenergic and Imidazoline Receptors
This compound's pharmacological profile is defined by its binding affinities for various receptors, which dictates its functional effects. The following tables summarize the available quantitative data on this compound's receptor binding and its impact on norepinephrine release and second messenger signaling.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| Ki | α2A-Adrenergic | 21 nM | Human | [3] |
| Binding Selectivity | α2A vs. α2B | 7-fold higher for α2A | Human | [4] |
| Binding Selectivity | α2A vs. α2C | 23-fold higher for α2A | Human | [4] |
| Binding Selectivity | α2A vs. I1-Imidazoline | 9-fold higher for α2A | Human Platelets | [4] |
Table 1: Receptor Binding Affinities of this compound. This table quantifies this compound's binding characteristics, highlighting its strong affinity and selectivity for the α2A-adrenergic receptor subtype.
| Experimental Condition | This compound Concentration | % Inhibition of Norepinephrine Release | Tissue | Reference |
| Electrically Stimulated | 1 µM | 25% | Rabbit Iris-Ciliary Body | [3] |
| Electrically Stimulated | 10 µM | 45% | Rabbit Iris-Ciliary Body | [3] |
| Electrically Stimulated | 100 µM | 80% | Rabbit Iris-Ciliary Body | [3] |
Table 2: this compound-Induced Inhibition of Norepinephrine Release. This table presents a dose-dependent inhibition of norepinephrine release from sympathetic nerves by this compound, indicating its action on presynaptic inhibitory receptors.
| Assay | This compound Concentration | % Inhibition of cAMP Accumulation | Experimental Condition | Reference |
| cAMP Accumulation Assay | 100 µM | 53% | Isoproterenol-stimulated | [3] |
Table 3: Effect of this compound on Second Messenger Signaling. This table shows this compound's ability to inhibit adenylyl cyclase activity, a hallmark of α2-adrenergic receptor activation.
Signaling Pathways in this compound's Modulation of Norepinephrine Release
This compound's effect on norepinephrine release is primarily mediated through two key presynaptic receptors: the α2-adrenergic receptor and the I1-imidazoline receptor.
α2-Adrenergic Receptor Signaling Pathway
Activation of presynaptic α2-adrenergic receptors by this compound initiates a canonical Gi-protein coupled signaling cascade. This pathway is a negative feedback mechanism that inhibits further norepinephrine release.
Caption: α2-Adrenergic receptor signaling cascade.
I1-Imidazoline Receptor Signaling Pathway
This compound also binds to I1-imidazoline receptors, which are implicated in the regulation of sympathetic outflow. The signaling pathway for I1-receptors is distinct from the classical G-protein coupled pathways of adrenergic receptors and is thought to involve phospholipase A2.
Caption: I1-Imidazoline receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on norepinephrine release and receptor activation.
[3H]-Norepinephrine Release Assay from Isolated Iris-Ciliary Body
This assay measures the inhibitory effect of this compound on the electrically-evoked release of norepinephrine from sympathetic nerve endings.
Experimental Workflow:
Caption: Workflow for [3H]-Norepinephrine Release Assay.
Detailed Protocol:
-
Tissue Preparation: Isolate iris-ciliary bodies from rabbit eyes and place them in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2.
-
Radiolabeling: Incubate the tissues in Krebs-Ringer buffer containing [3H]-norepinephrine (e.g., 0.1 µM) for 60 minutes at 37°C.
-
Superfusion: Transfer the tissues to a superfusion chamber and perfuse with fresh, warmed (37°C), and gassed Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).
-
Equilibration and Basal Release: Allow the tissues to equilibrate for 60-90 minutes to wash out excess radiolabel and establish a stable baseline of spontaneous [3H]-norepinephrine efflux.
-
Drug Application: Introduce this compound at various concentrations into the superfusion buffer.
-
Electrical Stimulation: Subject the tissues to electrical field stimulation (e.g., 2 Hz, 2 ms pulse duration, for 2 minutes) to evoke norepinephrine release.
-
Fraction Collection: Collect superfusate fractions (e.g., every 2-5 minutes) before, during, and after electrical stimulation.
-
Quantification: Determine the radioactivity in each fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release of [3H]-norepinephrine for each stimulation period. The inhibitory effect of this compound is expressed as the percentage reduction in the evoked release compared to a control stimulation period in the absence of the drug.
[35S]GTPγS Binding Assay for α2-Adrenergic Receptor Activation
This functional assay measures the activation of G-proteins coupled to the α2-adrenergic receptor upon agonist binding.
Experimental Workflow:
Caption: Workflow for [35S]GTPγS Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the α2-adrenergic receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of this compound concentration to generate a dose-response curve and calculate the EC50 value.
cAMP Accumulation Assay
This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the α2-adrenergic signaling pathway.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) expressing the α2-adrenergic receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add various concentrations of this compound to the cells, followed by stimulation with an adenylyl cyclase activator such as forskolin or a β-adrenergic agonist like isoproterenol.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP levels against the logarithm of this compound concentration to determine the IC50 for the inhibition of stimulated cAMP accumulation.
Discussion and Future Directions
The data presented in this guide clearly demonstrate that this compound acts as a potent agonist at presynaptic α2A-adrenergic receptors, leading to a dose-dependent inhibition of norepinephrine release from sympathetic nerves. This action is consistent with its ability to inhibit adenylyl cyclase activity. The involvement of I1-imidazoline receptors adds another layer of complexity to its pharmacological profile, with a distinct signaling pathway that may also contribute to the modulation of sympathetic outflow.
For drug development professionals, the high affinity and selectivity of this compound for the α2A-adrenergic receptor subtype make it an interesting lead compound for the design of more specific therapeutic agents. Further research is warranted to fully elucidate the physiological and pathological implications of the dual activation of α2-adrenergic and I1-imidazoline receptors. Specifically, future studies should focus on:
-
Determining the precise IC50 value of this compound for the inhibition of norepinephrine release in various sympathetically innervated tissues.
-
Characterizing the downstream signaling events of I1-imidazoline receptor activation in sympathetic neurons and their cross-talk with α2-adrenergic signaling.
-
Investigating the in vivo consequences of this compound's effects on norepinephrine release in different physiological systems.
By providing a consolidated resource of quantitative data, signaling pathways, and detailed experimental protocols, this technical guide aims to facilitate and inspire further investigation into the complex pharmacology of this compound and its impact on sympathetic neurotransmission.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Investigating the Mild Beta-Adrenergic Activity of Naphazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a well-established sympathomimetic amine, widely recognized for its potent agonist activity at alpha-adrenergic receptors, which mediates its clinical efficacy as a vasoconstrictor in ophthalmic and nasal decongestant preparations[1][2][3][4][5][6][7][8][9][10]. While its primary pharmacological profile is dominated by these alpha-adrenergic effects, several sources describe this compound as also possessing a "mild beta adrenergic receptor agonist" activity[11]. This secondary activity is thought to contribute to phenomena such as rebound vasodilation following prolonged use, as the initial alpha-mediated vasoconstriction wanes[11].
This technical guide provides a comprehensive investigation into the mild beta-adrenergic activity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, detailed experimental methodologies for assessing beta-adrenergic activity, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data on this compound's Beta-Adrenergic Activity
The following table summarizes the available quantitative data regarding the binding affinity and functional efficacy of this compound at human beta-adrenergic receptors. The data is extracted from a comprehensive study that characterized the selectivity of various α-adrenoceptor agonists[12].
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |
| Human β1 | This compound | KD (Binding Affinity) | >10,000 | [12] |
| Human β2 | This compound | KD (Binding Affinity) | >10,000 | [12] |
Note: A higher KD value indicates lower binding affinity. The values presented suggest that this compound has a very low affinity for both β1 and β2 adrenergic receptors, which aligns with the qualitative description of its beta-adrenergic activity as "mild".
Experimental Protocols
To rigorously assess the beta-adrenergic activity of a compound such as this compound, a combination of receptor binding and functional assays is essential. Below are detailed, generalized protocols for these key experiments.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol outlines the steps to determine the binding affinity (Ki or Kd) of a test compound for beta-adrenergic receptors expressed in cell membranes.
Objective: To quantify the direct interaction between the test compound and beta-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1 or β2 adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled antagonist.
-
Competition Binding: Cell membranes + radioligand + increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for Beta-Adrenergic Agonist Efficacy
This protocol describes a functional assay to measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Objective: To determine the functional efficacy (e.g., EC50 and intrinsic activity) of the test compound as a beta-adrenergic agonist.
Materials:
-
A whole-cell system, such as a cell line stably expressing the human β1 or β2 adrenergic receptor.
-
Test compound (this compound).
-
Reference full agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the target receptor and seed them into a 96-well plate. Allow the cells to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a PDE inhibitor for a short period to prevent cAMP breakdown.
-
Compound Addition: Add increasing concentrations of the test compound (this compound) or the reference full agonist to the wells. Include a vehicle control (no compound).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for G-protein activation and adenylyl cyclase stimulation, leading to cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the measured cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response).
-
Calculate the intrinsic activity of the test compound by comparing its maximal response to that of the reference full agonist.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for beta-adrenergic activity assessment.
Conclusion
The available evidence confirms that while this compound is a potent alpha-adrenergic agonist, its interaction with beta-adrenergic receptors is indeed mild, characterized by a low binding affinity. For drug development professionals, this weak off-target activity is an important consideration in the overall pharmacological profile of this compound and its derivatives. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the beta-adrenergic effects of this compound and other novel compounds, enabling a more complete understanding of their mechanism of action and potential clinical implications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [drugcentral.org]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Stereochemical studies of adrenergic drugs. Optically active derivatives of imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. dovepress.com [dovepress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Potential for Tachyphylaxis with Naphazoline Use: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphazoline, an imidazoline derivative, is a potent alpha-adrenergic receptor agonist widely utilized as a topical vasoconstrictor for the symptomatic relief of nasal congestion and ocular redness.[1][2] Its therapeutic effect is primarily mediated through the activation of α1 and α2-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[3] However, the prolonged or frequent use of this compound is associated with a significant potential for tachyphylaxis, a phenomenon characterized by a rapid decrease in drug response.[4] This can lead to a cycle of escalating dosage and frequency of use, potentially culminating in rebound vasodilation and a worsening of symptoms, a condition clinically known as rhinitis medicamentosa in the context of nasal use. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced tachyphylaxis, with a focus on receptor desensitization, signaling pathways, and relevant experimental methodologies for its investigation.
This compound's Mechanism of Action
This compound is a sympathomimetic amine that acts as a direct agonist at both α1- and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3]
-
α1-Adrenergic Receptors: Primarily coupled to Gq/11 proteins, their activation by this compound initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of calcium-dependent protein kinases and subsequent smooth muscle contraction and vasoconstriction.
-
α2-Adrenergic Receptors: These receptors are predominantly coupled to Gi/o proteins. This compound-induced activation of α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP contributes to the vasoconstrictive effect.
The Core Mechanism of Tachyphylaxis: GPCR Desensitization
The primary mechanism underlying tachyphylaxis to this compound is the desensitization of its target α-adrenergic receptors. This is a protective homeostatic mechanism that prevents overstimulation of the cell. The process is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.
The Role of GRKs and β-Arrestins in Receptor Desensitization
-
Agonist Binding and Receptor Phosphorylation: Upon binding of this compound to the α-adrenergic receptor, the receptor undergoes a conformational change, leading to its activation. This activated state exposes serine and threonine residues in the intracellular loops and C-terminal tail of the receptor, making them substrates for phosphorylation by GRKs.[2] Studies on the α1B-adrenergic receptor have specifically implicated GRK2 in this process.[5]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestins.[2]
-
Desensitization and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its downstream signaling cascade. This is the core of the desensitization process. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor-β-arrestin complex into endosomes.
-
Receptor Fate: Recycling or Degradation: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, leading to resensitization, or it can be targeted for lysosomal degradation, resulting in a net loss of receptors from the cell surface, a process known as receptor downregulation. Chronic exposure to agonists like this compound is thought to favor the degradative pathway, leading to a sustained reduction in receptor number and a long-lasting tachyphylaxis.
Quantitative Analysis of this compound-Induced Tachyphylaxis
While specific quantitative data for this compound-induced tachyphylaxis is limited in publicly available literature, the following tables summarize the expected changes in key pharmacological parameters based on studies of other imidazoline derivatives and the known mechanisms of GPCR desensitization.
Table 1: Expected Changes in α1-Adrenergic Receptor Parameters with Chronic this compound Exposure
| Parameter | Method | Expected Change | Rationale |
| Receptor Density (Bmax) | Radioligand Saturation Binding Assay | Decrease | Receptor downregulation through lysosomal degradation. |
| Binding Affinity (Kd) | Radioligand Saturation Binding Assay | No significant change or slight increase | Tachyphylaxis is primarily due to a reduction in receptor number, not a change in the affinity of the remaining receptors. |
| Functional Potency (EC50) | In vitro functional assays (e.g., vasoconstriction) | Increase | A higher concentration of agonist is required to produce the same level of response due to fewer available receptors. |
| Maximal Response (Emax) | In vitro functional assays (e.g., vasoconstriction) | Decrease | The total number of functional receptors is reduced, limiting the maximum achievable response. |
Table 2: Expected Changes in α2-Adrenergic Receptor-Mediated Signaling with Chronic this compound Exposure
| Parameter | Method | Expected Change | Rationale |
| Inhibition of cAMP production (IC50) | cAMP Assay | Increase | Desensitization of the receptor leads to a reduced ability to inhibit adenylyl cyclase, requiring a higher agonist concentration for the same effect. |
| β-Arrestin Recruitment (EC50) | β-Arrestin Recruitment Assay | No significant change or slight increase | While receptor downregulation occurs, the initial step of β-arrestin recruitment to the remaining receptors may not be significantly altered in terms of potency. |
Experimental Protocols for Investigating this compound Tachyphylaxis
The following are detailed methodologies for key experiments that can be employed to investigate this compound-induced tachyphylaxis.
Radioligand Saturation Binding Assay for α-Adrenergic Receptor Density
This protocol is adapted from standard procedures for GPCR radioligand binding assays.[6]
Objective: To determine the density of α1-adrenergic receptors (Bmax) and their affinity for a radioligand (Kd) in cultured cells or tissue homogenates after chronic exposure to this compound.
Materials:
-
Cell line expressing α1-adrenergic receptors (e.g., HEK293 cells) or tissue homogenates (e.g., nasal mucosa).
-
This compound hydrochloride.
-
Radioligand specific for α1-adrenergic receptors (e.g., [3H]prazosin).
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat one set of cells with a vehicle control and another set with a clinically relevant concentration of this compound for a specified period (e.g., 24-48 hours) to induce tachyphylaxis.
-
Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Saturation Binding: In a series of tubes, add a constant amount of membrane protein (e.g., 50 µg).
-
Add increasing concentrations of the radioligand (e.g., 0.1-20 nM [3H]prazosin).
-
To a parallel set of tubes, add the same concentrations of radioligand along with a high concentration of the non-specific binding control (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of free radioligand. Analyze the data using non-linear regression to determine Bmax and Kd values.
β-Arrestin Recruitment Assay
This protocol is based on enzyme fragment complementation (EFC) technology.[7]
Objective: To measure the recruitment of β-arrestin to α2-adrenergic receptors upon stimulation with this compound.
Materials:
-
Cell line co-expressing the α2-adrenergic receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound hydrochloride.
-
Assay buffer.
-
Substrate for the complemented enzyme (e.g., Galacton Star).
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Substrate Addition and Signal Detection: Add the detection reagent containing the substrate to all wells.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound. Analyze the data using a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Animal Model of Rhinitis Medicamentosa
This protocol is adapted from studies inducing rhinitis medicamentosa in rabbits using other α-agonists.[8][9]
Objective: To induce rhinitis medicamentosa in an animal model using chronic this compound administration and to assess the resulting histopathological changes.
Materials:
-
New Zealand white rabbits.
-
This compound hydrochloride solution (e.g., 0.1%).
-
Saline solution (control).
-
Anesthetics.
-
Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin).
Protocol:
-
Animal Acclimatization: Acclimatize rabbits to the laboratory conditions for at least one week.
-
Treatment: Divide the rabbits into two groups: a control group receiving intranasal saline and a treatment group receiving intranasal this compound.
-
Administer two drops of the respective solution into each nostril twice daily for a period of 2-4 weeks.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the nasal turbinates.
-
Histopathological Analysis: Fix the tissue samples in 10% formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin.
-
Examine the sections under a light microscope for signs of rhinitis medicamentosa, such as:
-
Epithelial cell hyperplasia or metaplasia.
-
Loss of cilia.
-
Inflammatory cell infiltration.
-
Submucosal edema.
-
Glandular hyperplasia.
-
-
Score the severity of the histopathological changes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound at the α1-adrenergic receptor leading to vasoconstriction and subsequent desensitization.
Caption: Workflow for assessing α1-adrenergic receptor downregulation using a radioligand binding assay.
Caption: The cyclical nature of this compound use, tachyphylaxis, and the development of rebound congestion.
Conclusion
The potential for tachyphylaxis with this compound use is a significant clinical consideration rooted in the fundamental mechanisms of GPCR desensitization. Chronic stimulation of α1- and α2-adrenergic receptors by this compound triggers a cascade of events, including receptor phosphorylation by GRKs, β-arrestin recruitment, and subsequent receptor internalization and downregulation. This leads to a diminished therapeutic response, encouraging a cycle of increased drug use and the potential for adverse effects such as rhinitis medicamentosa. A thorough understanding of these molecular processes is crucial for the development of novel therapeutic strategies that can mitigate tachyphylaxis while preserving the beneficial vasoconstrictive effects of α-adrenergic agonists. Further research focusing on this compound-specific quantitative data and the precise roles of different GRK and β-arrestin isoforms will be instrumental in achieving this goal.
References
- 1. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. GRK2 G protein-coupled receptor kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Development of an experimental rabbit model of rhinitis medicamentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical nasal decongestants on histology of nasal respiratory mucosa in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphazoline's Impact on Aqueous Humor Dynamics: A Technical Guide for Ocular Research
Abstract: Naphazoline, a sympathomimetic agent widely utilized as an ocular decongestant, exerts a significant influence on aqueous humor dynamics, primarily leading to a reduction in intraocular pressure (IOP). This technical guide provides an in-depth analysis of its mechanism of action, its quantitative effects on IOP and aqueous humor flow, and the experimental protocols used to elucidate these properties. This compound functions as a mixed α1/α2-adrenergic receptor agonist and an imidazoline I(1) receptor agonist. Its ocular hypotensive effects are predominantly mediated through the activation of α2 and I(1) receptors in the ciliary body, which are coupled to pertussis toxin-sensitive G(i/o) proteins. This activation leads to a suppression of aqueous humor formation, the principal driver of its IOP-lowering capability. This document synthesizes key research findings, presents data in a structured format, and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Aqueous humor is a transparent, watery fluid that fills the anterior and posterior chambers of the eye. Its circulation and pressure, known as intraocular pressure (IOP), are critical for maintaining the eye's shape and providing nourishment to avascular tissues like the cornea and lens. The dynamic balance between aqueous humor production by the ciliary body and its drainage through the trabecular and uveoscleral outflow pathways is essential for ocular health.[1][2] Dysregulation in this system can lead to elevated IOP, a primary risk factor for glaucoma.[1]
This compound is an imidazoline derivative sympathomimetic amine, recognized for its potent vasoconstrictive properties.[3][4] While clinically used to relieve ocular redness by constricting conjunctival blood vessels, its effects extend to the deeper mechanisms of aqueous humor dynamics.[3][5] This guide details the molecular and physiological impacts of this compound, providing a technical foundation for its use in ocular research and as a reference for understanding its therapeutic and physiological profile.
Mechanism of Action
This compound's pharmacological activity is multifaceted, involving multiple receptor systems and intracellular signaling cascades. Its primary impact on aqueous humor dynamics stems from its ability to reduce aqueous humor production.
Receptor Pharmacology
This compound is a non-selective sympathomimetic agent with agonist activity at both α1 and α2-adrenergic receptors.[3][6] Its vasoconstrictive effect, which reduces eye redness, is primarily due to the stimulation of α1-adrenergic receptors on the smooth muscle of conjunctival arterioles.[4][7]
More critical to its influence on aqueous humor dynamics is its activity as an agonist at α2-adrenergic and imidazoline I(1) receptors.[8][9][10] Studies have demonstrated that the ocular hypotensive effects and the suppression of aqueous humor flow are mediated by the activation of these two receptor types at both peripheral (ocular) and central sites.[8]
Signaling Pathways
The signaling pathways initiated by this compound in the ciliary body are key to its function. The α2 and I(1) receptors are coupled to pertussis toxin (PTX)-sensitive inhibitory G-proteins (G(i/o)).[8]
Upon agonist binding by this compound, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.[11] A decrease in cAMP in the ciliary epithelium is associated with a reduction in aqueous humor secretion.
Furthermore, this compound's action on I(1) receptors has been shown to increase levels of atrial natriuretic peptide (ANP) in the aqueous humor. This elevation of ANP can stimulate guanylyl cyclase, leading to an increase in cyclic GMP (cGMP) levels in the iris-ciliary body.[11][12] this compound also attenuates the release of norepinephrine (NE) from ocular sympathetic nerves, which can further influence aqueous humor dynamics.[11]
Effects on Aqueous Humor Dynamics and Intraocular Pressure
This compound's primary effect on aqueous humor dynamics is the suppression of its formation, which directly leads to a reduction in intraocular pressure.
Suppression of Aqueous Humor Formation
The reduction in IOP caused by this compound is directly attributable to a significant decrease in the rate of aqueous humor flow.[8] Topical application of a 75 µg dose in rabbits was shown to reduce aqueous humor flow from a baseline of 2.8 µl/min to 1.5 µl/min.[8] This effect is believed to be a consequence of α2-agonist-induced vasoconstriction of the ciliary arteries, which reduces blood flow to the ciliary processes.[13] This, in turn, decreases the rate of plasma ultrafiltration into the ciliary stroma, the initial step in aqueous humor production.[1]
Impact on Intraocular Pressure (IOP)
Topical administration of this compound results in a robust, dose-dependent decrease in IOP. The effect is observed bilaterally, even with unilateral application, indicating systemic absorption and a potential central component to its action.[8][14] The peak hypotensive effect is typically observed one hour after administration and can last for up to five hours.[8]
Effects on Outflow Pathways
Current research indicates that this compound's IOP-lowering effect is almost entirely due to the suppression of aqueous humor inflow. There is limited evidence to suggest that this compound has a significant direct effect on increasing either the conventional (trabecular) or unconventional (uveoscleral) outflow of aqueous humor.
Key Experimental Data & Protocols
The understanding of this compound's effects on aqueous humor dynamics is built upon rigorous preclinical studies, primarily using rabbits as an animal model.
In Vivo Rabbit Studies for IOP and Aqueous Flow
A foundational experimental design involves the topical application of this compound to rabbit eyes to quantify its effects on IOP and aqueous humor flow rate.
Experimental Protocol:
-
Acclimatization: Animals are acclimatized to laboratory conditions and handling to minimize stress-induced IOP variations.
-
Baseline Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., pneumatonometer). Aqueous humor flow is measured using techniques like fluorophotometry.
-
Grouping and Administration: Animals are divided into control (vehicle) and treatment groups receiving varying doses of this compound (e.g., 7.5, 25, and 75 µg) via a single 25 µl topical unilateral instillation.[8]
-
Post-Treatment Measurement: IOP and aqueous flow are measured at multiple time points post-instillation (e.g., every 30-60 minutes for up to 5 hours) to determine the peak effect and duration of action.[8]
-
Data Analysis: Statistical analysis is performed to compare the changes in IOP and flow rate between control and treated groups.
Data Presentation: Table 1. Effect of Topical this compound on IOP and Aqueous Humor Flow in Rabbits
| This compound Dose (µg) | Peak IOP Reduction (mmHg) | Reduction in Aqueous Humor Flow | Reference |
|---|---|---|---|
| 7.5 | 3 | Not Reported | [8] |
| 25 | 6 | Not Reported | [8] |
| 75 | 10 | ↓ from 2.8 to 1.5 µl/min |[8] |
Receptor Antagonism and Signaling Pathway Elucidation
To pinpoint the specific receptors and signaling proteins involved, antagonist and inhibitor studies are employed.
Experimental Protocol:
-
Model: New Zealand Rabbits.[8]
-
Objective: To determine if the IOP-lowering effect of this compound is mediated by α2/I(1) receptors and G(i/o) proteins.
-
Pretreatment: Separate groups of animals are pretreated with specific antagonists before receiving this compound.
-
Challenge: Animals are challenged with a standard effective dose of this compound.
-
Measurement and Analysis: The IOP response is measured and compared to the response in animals that did not receive the antagonist. The degree of attenuation indicates the involvement of the targeted receptor or protein.
Data Presentation: Table 2. Antagonism of this compound-Induced Ocular Hypotension
| Pretreatment Agent | Target | % Attenuation of IOP Response | Conclusion | Reference |
|---|---|---|---|---|
| Efaroxan | I(1) / α2 Receptors | Significant (greater than rauwolscine) | Involvement of both I(1) and α2 receptors | [8] |
| Rauwolscine | α2 Receptors | Significant | Involvement of α2 receptors | [8] |
| Pertussis Toxin (PTX) | G(i/o) Proteins | 50-65% | Response is mediated by G(i/o) proteins |[8] |
Neuroendocrine and Second Messenger Analysis
To confirm the downstream signaling effects, aqueous humor and ocular tissues are analyzed for changes in key molecules.
Experimental Protocol:
-
Model: Rabbit eyes and isolated iris-ciliary body (ICB) tissues.[11][12]
-
Treatment: Topical application of this compound.
-
Sample Collection: Aqueous humor is carefully aspirated from the anterior chamber. ICBs are dissected from enucleated eyes.[15]
-
Analysis: Samples are processed for quantitative analysis.
Data Presentation: Table 3. Neuroendocrine and Second Messenger Changes Induced by this compound
| Analyte | Tissue / Fluid | Effect of this compound | Implied Mechanism | Reference |
|---|---|---|---|---|
| Norepinephrine (NE) | Aqueous Humor / ICB | ↓ 36% in aqueous humor; ↓ release from ICB | Presynaptic α2/I(1) activation inhibiting release | [11][12] |
| Atrial Natriuretic Peptide (ANP) | Aqueous Humor | Dose-dependent increase (up to 137 pg/ml) | I(1) receptor activation | [11][12] |
| cyclic AMP (cAMP) | Iris-Ciliary Body (ICB) | ↓ 53% (isoproterenol-stimulated) | G(i/o) mediated inhibition of adenylyl cyclase | [11] |
| cyclic GMP (cGMP) | Iris-Ciliary Body (ICB) | Significant increase | Likely secondary to ANP elevation |[11] |
Summary and Implications for Ocular Research
This compound significantly reduces intraocular pressure by suppressing the rate of aqueous humor formation. This action is mediated through a dual activation of α2-adrenergic and I(1)-imidazoline receptors, which are coupled to inhibitory G(i/o) proteins, leading to a reduction in intracellular cAMP. While its clinical use is for ocular decongestion, its potent and well-characterized effect on aqueous humor inflow makes it a valuable pharmacological tool for researchers.
For professionals in ocular research and drug development, this compound serves as a useful reference compound for:
-
Investigating the role of α2 and I(1) receptor pathways in aqueous humor production.
-
Studying the link between ciliary body blood flow and aqueous formation.
-
Validating new experimental models of aqueous humor dynamics.
Future research may further explore the potential central nervous system component of this compound's IOP-lowering effect and delineate the precise contributions of the α2 versus the I(1) receptor in human eyes. A deeper understanding of these mechanisms can aid in the development of more targeted and effective therapies for glaucoma.
References
- 1. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors. | Palmetto Profiles [profiles.musc.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Effects of a topical alpha2 adrenergic agonist on ciliary blood flow and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of topically instilled drugs on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Imidazoline Receptors in Naphazoline's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphazoline, a widely utilized sympathomimetic amine, is primarily recognized for its potent vasoconstrictive properties, which are fundamental to its therapeutic applications in ophthalmology and rhinology. While its mechanism of action has traditionally been attributed to agonism at α-adrenergic receptors, a growing body of evidence highlights the significant contribution of imidazoline receptors. This technical guide provides a comprehensive examination of the intricate role of imidazoline receptors in mediating the pharmacological effects of this compound. It synthesizes quantitative binding affinity data, details key experimental methodologies, and elucidates the downstream signaling cascades initiated by this compound's interaction with these receptors. This document aims to equip researchers and drug development professionals with a nuanced understanding of this compound's dual receptor engagement, fostering further investigation into the therapeutic potential of targeting imidazoline receptors.
Introduction
This compound is an imidazole derivative that has been in clinical use for decades as a topical vasoconstrictor for the relief of nasal congestion and ocular redness. Its primary therapeutic effect, the constriction of arterioles in the conjunctiva and nasal mucosa, has been historically ascribed to its activity as a direct-acting α-adrenergic receptor agonist. However, the structural similarity of this compound to other imidazoline compounds known to interact with a distinct class of receptors—the imidazoline receptors—has prompted deeper investigation into its complete mechanism of action.
Imidazoline receptors are a family of non-adrenergic binding sites that are broadly classified into three main subtypes: I₁, I₂, and I₃. The I₁ receptor is implicated in the central regulation of blood pressure, while the I₂ receptor is associated with various neurological functions, and the I₃ receptor is involved in insulin secretion. The interaction of this compound with these receptors, particularly the I₁ subtype, appears to contribute significantly to its overall pharmacological profile, including its ocular hypotensive effects. This guide will dissect the evidence supporting the role of imidazoline receptors in this compound's mechanism of action, presenting key data and experimental approaches.
Quantitative Data Presentation: Receptor Binding Affinities
The interaction of this compound with both adrenergic and imidazoline receptors has been quantified through various radioligand binding assays. The following tables summarize the binding affinities (Ki values) of this compound for different receptor subtypes, providing a comparative view of its receptor selectivity. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for Imidazoline Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| I₁-imidazoline | [¹²⁵I]p-iodoclonidine | Human platelet | ~189 |
Table 2: Binding Affinity of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α₂A-adrenergic | [¹²⁵I]p-iodoclonidine | Transfected CHO cells | 21 | |
| α₂B-adrenergic | [¹²⁵I]p-iodoclonidine | Transfected CHO cells | ~147 | |
| α₂C-adrenergic | [¹²⁵I]p-iodoclonidine | Transfected CHO cells | ~483 |
Note: Data has been synthesized from multiple sources and experimental conditions may vary.
Key Experimental Protocols
The characterization of this compound's interaction with imidazoline and adrenergic receptors relies on a suite of specialized in vitro and in vivo experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for I₁-Imidazoline Receptors
This protocol is adapted from studies characterizing I₁-imidazoline binding sites using [¹²⁵I]p-iodoclonidine.
Objective: To determine the binding affinity (Ki) of this compound for I₁-imidazoline receptors.
Materials:
-
Human platelet membranes (or other suitable tissue/cell homogenates)
-
[¹²⁵I]p-iodoclonidine (radioligand)
-
Norepinephrine (to mask α₂-adrenergic receptors)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Gamma counter
Methodology:
-
Membrane Preparation: Human platelets are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation (typically 50-100 µg of protein).
-
50 µL of [¹²⁵I]p-iodoclonidine at a fixed concentration (near its Kd for I₁ sites).
-
50 µL of norepinephrine at a concentration sufficient to saturate α₂-adrenergic receptors (e.g., 10 µM).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM moxonidine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 1. Experimental workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine if this compound acts as an agonist at I₁-imidazoline receptors and to quantify its potency (EC₅₀) and efficacy (Emax).
Materials:
-
Cell membranes expressing I₁-imidazoline receptors (e.g., from PC12 cells)
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP (to ensure G-proteins are in an inactive state)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GTPγS (unlabeled, for non-specific binding)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane and Reagent Preparation: Prepare cell membranes as described in the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation (10-20 µg of protein).
-
50 µL of assay buffer containing GDP (e.g., 10 µM).
-
50 µL of varying concentrations of this compound.
-
For basal activity, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes to allow this compound to bind to the receptors.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding. Plot the stimulated binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Naphazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Naphazoline Hydrochloride, a common vasoconstrictor and nasal decongestant. The information is compiled from established methodologies and is intended for a professional audience with a background in organic chemistry and drug development.
Synthesis of this compound Hydrochloride
Two primary synthetic routes for this compound Hydrochloride are outlined below. The first is a one-pot synthesis from 1-naphthylacetonitrile and ethylenediamine, which is noted for its efficiency and high yield. The second is a multi-step synthesis starting from naphthalene.
Route 1: One-Pot Synthesis from 1-Naphthylacetonitrile
This method involves the reaction of 1-naphthylacetonitrile with ethylenediamine in the presence of a sulfur-containing catalyst to form this compound free base, followed by conversion to the hydrochloride salt.[1]
Reaction Scheme:
-
Step A: Synthesis of this compound Free Base 1-Naphthylacetonitrile + Ethylenediamine --(Catalyst, Heat)--> this compound Free Base
-
Step B: Formation of this compound Hydrochloride (Crude) this compound Free Base + Hydrochloric Acid --(Organic Solvent)--> Crude this compound Hydrochloride
-
Step C: Purification by Recrystallization Crude this compound Hydrochloride --(Recrystallization)--> Pure this compound Hydrochloride
Step A: Synthesis of this compound Free Base [1]
-
To a reaction vessel, add 1-naphthylacetonitrile (1000g, 6.0 mol) and ethylenediamine (5000ml).
-
Add the catalyst, for example, carbon disulfide (CS₂) (45.7g, 0.6 mol). Other catalysts like sodium sulfide (Na₂S) or thiourea can also be used.[1]
-
Heat the mixture to 110°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add water (e.g., 10L at a rate of 1L/min) to precipitate the solid this compound free base.
-
Filter the solid and wash it to obtain the crude this compound free base.
Step B: Formation of Crude this compound Hydrochloride [1][2]
-
Dissolve the this compound free base in a suitable organic solvent such as acetonitrile (e.g., 8L).[2]
-
At room temperature, add hydrochloric acid (e.g., 25% solution) dropwise to adjust the pH to 2-3.[1][2]
-
A solid will precipitate. Filter the solid to obtain crude this compound hydrochloride.
Step C: Purification by Recrystallization [1][2]
-
Dissolve the crude this compound hydrochloride in a primary solvent, such as methanol (e.g., 5L), and heat to approximately 70°C.[1][2]
-
Add activated carbon for decolorization and filter the hot solution.[1][2]
-
To the filtrate, add a second organic solvent (antisolvent), such as acetone (e.g., 1L), dropwise.[1][2]
-
Cool the solution to allow for crystallization (e.g., overnight at 25°C).[1][2]
-
Collect the crystals by centrifugation or filtration.
-
Wash the crystals with the second organic solvent (e.g., acetone).
-
Dry the purified this compound hydrochloride under vacuum at 50°C for approximately 24 hours.[1][2]
| Parameter | Value | Reference |
| Synthesis of this compound Free Base | ||
| Starting Material | 1000g (6.0 mol) 1-Naphthylacetonitrile | [1] |
| Catalyst | 45.7g (0.6 mol) CS₂ | [1] |
| Reaction Temperature | 110°C | [1] |
| Reaction Time | 2 hours | [1] |
| Formation of Crude this compound HCl | ||
| Solvent | 8L Acetonitrile | [2] |
| pH for Precipitation | 2 | [2] |
| Purification by Recrystallization | ||
| Recrystallization Solvents | Methanol/Acetone | [1][2] |
| Crystallization Temperature | 25°C | [1][2] |
| Final Product | ||
| Yield | 90.30% - 92.33% | [1][2] |
| Purity (HPLC) | 99.90% - 99.97% | [1][2] |
Route 2: Multi-Step Synthesis from Naphthalene
This route involves the chloromethylation of naphthalene, followed by a Kolbe nitrile synthesis to yield 1-naphthylacetonitrile. This intermediate then undergoes a Pinner reaction with ethanolamine to form this compound hydrochloride.[3]
Reaction Scheme:
-
Chloromethylation: Naphthalene + Formaldehyde + HCl --(ZnCl₂)--> 1-Naphthylmethyl chloride
-
Kolbe Nitrile Synthesis: 1-Naphthylmethyl chloride + NaCN --> 1-Naphthylacetonitrile
-
Pinner Reaction: 1-Naphthylacetonitrile + Ethanolamine + HCl --> this compound Hydrochloride
Due to the limited detailed protocols for this route in the provided search results, a comprehensive experimental protocol and quantitative data table are not available at this time.
Purification Methods
Recrystallization is the primary method for purifying this compound hydrochloride.[4][5][6][7] The choice of solvent system is crucial for obtaining high purity crystals.
Recrystallization Protocol
The general procedure for recrystallization involves dissolving the impure solid in a hot solvent and then allowing it to cool, which causes the pure compound to crystallize while impurities remain in the solution.[4][6]
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound hydrochloride is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5]
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of the hot primary solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The addition of an antisolvent (a solvent in which the compound is insoluble) can induce crystallization.[7] For extended crystallization, the solution can be kept at a lower temperature overnight.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals to remove any residual solvent.
Recrystallization Solvent Systems and Purity Data
| Primary Solvent | Antisolvent/Second Solvent | Yield | Purity (HPLC) | Reference |
| Ethanol | Ethanol | 90.54% | 99.94% | [1] |
| Tetrahydrofuran | Tetrahydrofuran | 90.30% | 99.97% | [1] |
| Tetrahydrofuran | Isopropanol | 91.23% | 99.95% | [1] |
| Methanol | Acetone | 92.33% | 99.90% | [1][2] |
Visualizations
Caption: Workflow for the one-pot synthesis and purification of this compound HCl.
Caption: General workflow for the purification of this compound HCl by recrystallization.
References
- 1. CN110041261B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Naphazoline Quantification in Pharmaceutical Formulations using HPLC and UHPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Naphazoline in pharmaceutical formulations, such as eye drops and nasal sprays, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Introduction
This compound is a sympathomimetic agent used as a vasoconstrictor and is a common active ingredient in over-the-counter ophthalmic and nasal decongestant formulations. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. This document outlines validated HPLC and UHPLC methods for the determination of this compound, offering a comparison of the two techniques.
Comparative Summary of Analytical Methods
The following tables summarize the key quantitative parameters of various HPLC and UHPLC methods for this compound quantification, providing a clear comparison to aid in method selection.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Formulation | Eye Drops | Eye Drops | Ophthalmic Solution |
| Column | Hypersil ODS (250 x 4.6 mm, 5 µm)[1] | Grace C18 (250 x 4.6 mm, 5 µm)[2][3] | Agilent Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Phosphate buffer (pH 6.0): Acetonitrile (70:30, v/v)[1] | KH2PO4 buffer (pH 3.0): Acetonitrile: Triethylamine (80:20:0.01, v/v/v)[2][3] | 10 mM Phosphate buffer (pH 2.8) with 0.5% Triethylamine: Methanol (68:32, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] | 1.0 mL/min[4] |
| Detection (UV) | 260 nm[1] | 276 nm[2][3] | 280 nm[4] |
| Linearity Range | 5.0 - 45.0 µg/mL[1] | 10 - 60 µg/mL[2][3] | 12.5 - 100 µg/mL[4] |
| Correlation Coefficient (r²) | >0.999[1] | 0.9997[2] | >0.999[4] |
| LOD | Not Specified | 0.28 µg/mL[2] | Not Specified |
| LOQ | Not Specified | 0.85 µg/mL[2] | 0.07 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 97.8 - 102.1%[4] |
Table 2: UHPLC Method Parameters for this compound Quantification
| Parameter | Method 1 |
| Formulation | Ophthalmic Formulations |
| Column | ACE Excel 2 C18-PFP (100 x 2.1 mm, 2 µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0) with 0.5% Triethylamine (60:40, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection (UV) | 285 nm |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9981 |
| LOD | Not Specified |
| LOQ | Not Specified |
| Accuracy (% Recovery) | 99.6 - 100.4% |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in pharmaceutical formulations using HPLC and UHPLC.
HPLC Protocol for this compound in Eye Drops
This protocol is based on the method described for the simultaneous estimation of this compound HCl and Phenylephrine HCl.[2][3]
3.1.1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Acetonitrile (HPLC Grade)
-
Triethylamine (HPLC Grade)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Commercial Eye Drop Formulation
3.1.2. Chromatographic Conditions
-
Column: Grace C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase: Potassium Dihydrogen Phosphate buffer (pH 3.0): Acetonitrile: Triethylamine (80:20:0.01 v/v/v)[2][3]
-
pH Adjustment: Adjust the pH of the buffer to 3.0 with orthophosphoric acid.[3]
-
Column Temperature: Ambient[2]
-
Injection Volume: 20 µL
3.1.3. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to prepare the buffer. Add triethylamine and acetonitrile in the specified ratio. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[3]
-
Sample Preparation: For a formulation containing 0.05% this compound HCl, accurately transfer 2 mL of the eye drop solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase to get a theoretical concentration of 20 µg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
UHPLC Protocol for this compound in Ophthalmic Formulations
This protocol is based on a stability-indicating UHPLC-PDA assay.
3.2.1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (UHPLC Grade)
-
Phosphate buffer components
-
Triethylamine (UHPLC Grade)
-
Water (UHPLC Grade)
-
Commercial Ophthalmic Formulation
3.2.2. Chromatographic Conditions
-
Column: ACE Excel 2 C18-PFP (100 mm x 2.1 mm, 2 µm particle size)
-
Mobile Phase: Acetonitrile: Phosphate buffer (pH 3.0) containing 0.5% Triethylamine (60:40, v/v)
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 285 nm
-
Column Temperature: 40 °C
-
Injection Volume: 1.0 µL
3.2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0. Add triethylamine and acetonitrile in the specified ratio. Filter through a 0.22 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 2.5, 12.5, 25.0, 50.0, 75.0, and 100 µg/mL).
-
Sample Preparation: For an ophthalmic solution containing 0.025% this compound HCl, dilute a suitable aliquot of the product with methanol, sonicate for 15 minutes, and then further dilute with the mobile phase to fall within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
3.2.4. Analysis Procedure
-
Equilibrate the UHPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the blank, working standard solutions, and the prepared sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Generate a calibration curve by plotting peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample from the regression equation of the calibration curve.
Method Validation Summary
Both HPLC and UHPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][2][4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualized Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
References
- 1. This compound hydrochloride assay by high performance liquid chromatography in an ophthalmic solution [medigraphic.com]
- 2. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and this compound Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating HPLC Assay for Naphazoline Eye Drops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic amine commonly used as a vasoconstrictor in ophthalmic preparations to relieve redness and minor irritation. Ensuring the stability of this compound in these formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or handling. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound eye drops, in accordance with ICH guidelines.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a method for the simultaneous determination of this compound and its degradation products.
Chromatographic Conditions: A summary of typical chromatographic conditions is presented in Table 1. These parameters may be optimized based on the specific formulation and available instrumentation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |
Standard and Sample Preparation:
-
Standard Stock Solution (this compound HCl): Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.
-
Sample Solution (this compound Eye Drops): Accurately transfer a volume of the eye drop formulation equivalent to 1 mg of this compound HCl into a 10 mL volumetric flask. Dilute to volume with the mobile phase and mix thoroughly. Further dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method by generating potential degradation products.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 5 M HCl and heat at 40°C for 24 hours.[1] Neutralize the solution with 5 M NaOH and dilute with the mobile phase before injection.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 5 M NaOH and heat at 40°C for 24 hours.[1] Neutralize the solution with 5 M HCl and dilute with the mobile phase before injection.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 30% hydrogen peroxide and store at room temperature for 24 hours. Dilute with the mobile phase before injection.
-
Thermal Degradation: Expose the solid this compound HCl drug substance and the eye drop formulation to dry heat at 60°C for one week.[3] Prepare solutions of the stressed samples in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound HCl solution and the eye drop formulation to UV light (254 nm) and simulated sunlight for a specified period.[2] Prepare solutions of the stressed samples in the mobile phase for analysis.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[4] A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Results |
| Linearity (Concentration Range) | 12.5 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 97.8% - 102.1%[1] |
| Precision (% RSD) | < 2.0%[5][6] |
| Limit of Detection (LOD) | 0.07 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[1] |
| Specificity | No interference from placebo or degradation products at the retention time of this compound. Peak purity factor ≥ 980.[1] |
Data Presentation
The results of the forced degradation studies are summarized in Table 3. The method successfully separates the main this compound peak from the degradation products.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | This compound HCl Remaining (%) | Observations |
| 5 M HCl, 40°C, 24h | 80.2 ± 0.4[1] | Significant degradation observed. |
| 5 M NaOH, 40°C, 24h | 44.9[1] | Substantial degradation into multiple products. |
| 30% H₂O₂, RT, 24h | 76.0[1] | Moderate degradation. |
| Thermal (40°C, 240h) | 94.3[1] | Minor degradation observed. |
| Photolytic | Variable | Degradation dependent on light intensity and duration. |
Visualizations
References
- 1. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a stability-indicating HPLC method for the simulta...: Ingenta Connect [ingentaconnect.com]
- 5. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis in Naphazoline Brain Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic agent that functions as a potent vasoconstrictor by acting as an agonist at α-adrenergic receptors.[1][2][3] While primarily used as a nasal decongestant and in ophthalmic solutions to relieve redness[1][2], understanding its potential central nervous system (CNS) penetration and pharmacokinetics is crucial, especially considering its sympathomimetic effects and potential for systemic absorption.[3][4] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in specific brain regions of living animals, allowing for the determination of unbound drug concentrations at the site of action.[5][6][7][8] This application note provides a detailed protocol for utilizing in vivo microdialysis to study the pharmacokinetics of this compound in brain tissue, offering valuable insights for CNS drug development and neuropharmacology research.
Principle of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a semi-permeable microdialysis probe into a specific brain region of an anesthetized or freely moving animal.[5][9][10] A physiological solution, termed perfusate (e.g., artificial cerebrospinal fluid - aCSF), is continuously pumped through the probe at a low flow rate.[11] Small molecules, such as this compound, present in the brain's extracellular fluid diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at timed intervals and analyzed to determine the concentration of the analyte.[5][9] This technique allows for the construction of concentration-time profiles of unbound this compound in the brain, which is essential for understanding its blood-brain barrier penetration and target site engagement.[6][12]
Experimental Protocols
Animal Model and Preparation
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model for neuropharmacological studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) to achieve a surgical plane of anesthesia.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, striatum, or hypothalamus). The coordinates for probe implantation are determined from a rat brain atlas.[9]
-
Carefully lower the microdialysis probe guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Close the incision with sutures.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
-
Microdialysis Probe and Perfusion
-
Probe Selection: Use a microdialysis probe with a molecular weight cutoff (MWCO) suitable for this compound (Molar Mass: 210.28 g/mol [2]). A 10-20 kDa MWCO probe is appropriate. The probe length should correspond to the size of the target brain region.
-
Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) with a composition similar to brain ECF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).[6]
-
Flow Rate: Set the perfusion flow rate to a low and constant rate, typically 1-2 µL/min, using a precision syringe pump.[5]
-
Equilibration: After inserting the microdialysis probe through the guide cannula, allow for a 1-2 hour equilibration period to establish a stable baseline before drug administration.
This compound Administration and Sample Collection
-
Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or intranasal) at a predetermined dose.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into small collection vials. The collection can be performed manually or using an automated fraction collector.[5]
-
Blood Sampling: Collect parallel blood samples at corresponding time points to determine plasma concentrations of this compound for pharmacokinetic modeling.
Analytical Method for this compound Quantification
-
Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable and validated method for the simultaneous determination of this compound.[13][14]
-
Chromatographic Conditions (Example):
-
Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[14]
Data Presentation
The following tables present hypothetical quantitative data for a pharmacokinetic study of this compound in rat brain tissue following a single intravenous dose of 1 mg/kg. This data is for illustrative purposes to demonstrate how results from a microdialysis study would be presented.
Table 1: Hypothetical this compound Concentrations in Brain Dialysate and Plasma
| Time (minutes) | Brain Dialysate Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| 0 | 0.0 | 0.0 |
| 15 | 15.2 | 150.8 |
| 30 | 25.8 | 280.5 |
| 60 | 38.5 | 450.2 |
| 90 | 32.1 | 350.6 |
| 120 | 24.7 | 260.1 |
| 180 | 15.3 | 145.7 |
| 240 | 8.1 | 75.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Brain (ECF) | Plasma |
| Cmax (ng/mL) | 39.1 | 455.8 |
| Tmax (minutes) | 60 | 60 |
| AUC0-t (ng*min/mL) | 5870 | 65400 |
| Half-life (t1/2, minutes) | 75 | 70 |
| Brain-to-Plasma Ratio (AUC) | 0.09 | - |
Note: This data is hypothetical and serves as an example for data presentation.
Visualizations
Signaling Pathway
This compound acts as an agonist at α-adrenergic receptors. The following diagram illustrates the general signaling pathway initiated by α1-adrenergic receptor activation.
Caption: this compound α1-adrenergic receptor signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in an in vivo microdialysis experiment to study this compound pharmacokinetics in the brain.
Caption: In vivo microdialysis experimental workflow.
Conclusion
In vivo microdialysis is an invaluable technique for elucidating the pharmacokinetic profile of this compound within the brain.[6][12] By providing direct measurement of unbound drug concentrations in the brain's extracellular fluid, this methodology allows for a comprehensive assessment of its ability to cross the blood-brain barrier and its persistence at the target site.[8] The detailed protocols and application notes provided herein offer a robust framework for researchers to design and execute studies aimed at understanding the CNS effects of this compound, thereby contributing to a more complete understanding of its overall pharmacological profile. The successful application of these methods will aid in the evaluation of the safety and efficacy of this compound and other adrenergic agonists with potential CNS activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. drugs.com [drugs.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Naphazoline in Rabbit Aqueous Humor Using LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Naphazoline in rabbit aqueous humor. The protocol is designed for high-throughput analysis, offering excellent specificity, accuracy, and precision, making it ideal for pharmacokinetic and toxicokinetic studies in ophthalmic drug development. The methodology adheres to the fundamental principles outlined in regulatory bioanalytical validation guidelines.
Introduction
This compound is a sympathomimetic amine commonly used in ophthalmic solutions as a vasoconstrictor to relieve redness of the eyes. Accurate determination of its concentration in ocular fluids, such as aqueous humor, is critical for evaluating its ocular pharmacokinetics and potential side effects. This application note presents a complete protocol for the bioanalysis of this compound in rabbit aqueous humor, a common animal model for ophthalmic research. The method utilizes a simple protein precipitation step followed by rapid and selective LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: this compound hydrochloride (reference standard), and a suitable internal standard (IS) (e.g., Xylometazoline or a stable isotope-labeled this compound).
-
Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Blank rabbit aqueous humor, stored at -80°C.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards and Quality Controls: Spike blank rabbit aqueous humor with the appropriate working solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for the extraction of this compound from the aqueous humor.
-
Aliquoting: Transfer 50 µL of the rabbit aqueous humor sample (or CS/QC) into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 150 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow:
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| MRM Transitions | This compound: To be optimized (e.g., m/z 211.1 > 183.1) Internal Standard: To be optimized |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation Summary
The bioanalytical method was validated according to established international guidelines.[1][2][3] The key validation parameters are summarized below.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in rabbit aqueous humor. The coefficient of determination (r²) was consistently ≥ 0.99.
| Analyte | Concentration Range (ng/mL) | r² |
| This compound | 1 - 1000 | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrated excellent accuracy and precision, with the bias and coefficient of variation (CV) within ±15% for all QC levels (±20% for LLOQ).[1]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| LQC | 3 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| MQC | 100 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
| HQC | 800 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
Recovery
The extraction recovery of this compound from rabbit aqueous humor was consistent and high across all QC levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 3 | > 85 |
| MQC | 100 | > 85 |
| HQC | 800 | > 85 |
Matrix Effect
The matrix effect was evaluated to ensure that endogenous components in the rabbit aqueous humor did not interfere with the ionization of this compound or the internal standard. The results indicated no significant matrix effect.
The logical relationship for assessing the bioanalytical method validation is depicted in the following diagram:
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in rabbit aqueous humor. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of ophthalmic therapeutics. This validated method ensures the generation of high-quality data for regulatory submissions.
References
Application Notes and Protocols for Cell-Based Screening of Naphazoline's Vasoconstrictive Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic amine and a potent alpha-adrenergic agonist commonly used as a vasoconstrictor in over-the-counter nasal decongestants and ophthalmic solutions.[1][2] Its therapeutic effect stems from its ability to stimulate alpha-1 (α1) adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and a reduction in tissue swelling and congestion.[2] Understanding and quantifying the vasoconstrictive activity of this compound and its analogues is crucial for drug development, formulation optimization, and elucidating its mechanism of action at the cellular level.
This document provides detailed application notes and protocols for three distinct cell-based assays designed to screen and characterize the vasoconstrictive properties of this compound. These assays focus on key events in the α1-adrenergic signaling cascade: Gq-protein activation, subsequent intracellular calcium mobilization, and the ultimate physiological response of cell contraction.
This compound's Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound's vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors (GPCRs).[3] Upon ligand binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step that initiates the contraction of vascular smooth muscle cells.
Data Presentation: Potency of this compound
The following table summarizes the potency of this compound from published literature. These values can be used as a reference for comparison with experimental data obtained from the described cell-based assays.
| Compound | Assay Type | System | Potency (ED50/EC50) | -log(ED50/EC50) |
| This compound | α-adrenoreceptor agonism | Not specified | ~60.26 nM | 7.22 |
| This compound | Contraction | Rabbit Aorta | ~11.22 nM | 7.95 |
Experimental Protocols
Cell Culture: Human Aortic Smooth Muscle Cells (HASMC)
Human Aortic Smooth Muscle Cells (HASMC) are a physiologically relevant cell line for studying vasoconstriction.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC)
-
Smooth Muscle Cell Growth Medium
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralization Solution
-
DPBS (Ca++- and Mg++-free)
-
Poly-L-lysine coated culture flasks
Protocol:
-
Thawing and Plating:
-
Rapidly thaw the cryopreserved vial of HASMC in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto a poly-L-lysine coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Maintenance:
-
Change the medium every 2-3 days until the culture reaches approximately 80-90% confluency.
-
-
Subculturing:
-
Wash the cell monolayer with DPBS.
-
Add Trypsin/EDTA solution to detach the cells.
-
Neutralize the trypsin with Trypsin Neutralization Solution.
-
Collect the cells, centrifuge, and resuspend in fresh growth medium.
-
Seed new poly-L-lysine coated flasks at a density of 5,000 cells/cm².
-
Assay 1: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a direct measure of Gq-coupled receptor activation.
Materials:
-
HASMC cultured in 96-well plates
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and buffers)
-
This compound hydrochloride
-
Lithium chloride (LiCl)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Plating:
-
Seed HASMC in a white, 96-well, clear-bottom plate at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound and create a serial dilution series.
-
Prepare the stimulation buffer containing LiCl according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells.
-
Add the this compound dilutions (and a vehicle control) in stimulation buffer to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and plot the results against the this compound concentration to determine the EC50 value.
-
Assay 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon this compound stimulation using a fluorescent calcium indicator.
Materials:
-
HASMC cultured in black, 96-well, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound hydrochloride
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Protocol:
-
Cell Plating:
-
Seed HASMC in a black, 96-well, clear-bottom plate at a density of 40,000 to 80,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS, typically at a final concentration of 2-5 µM, with 0.02% Pluronic F-127.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS.
-
-
Data Acquisition:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Use the automated injector to add the this compound dilutions to the wells while simultaneously initiating kinetic fluorescence reading.
-
Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the this compound concentration to calculate the EC50 value.
-
Assay 3: Cell Contraction Assay in a 3D Collagen Matrix
This assay provides a direct phenotypic readout of vasoconstriction by measuring the contraction of a collagen gel embedded with vascular smooth muscle cells.
Materials:
-
HASMC
-
Collagen I, rat tail
-
5x DMEM
-
Sterile 1N NaOH for neutralization
-
24-well tissue culture plates
-
This compound hydrochloride
-
Imaging system (e.g., flatbed scanner or microscope with a camera)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Collagen Gel Preparation:
-
On ice, mix Collagen I, 5x DMEM, and sterile water. Neutralize the solution with 1N NaOH to a physiological pH (indicated by a color change of the phenol red in the DMEM).
-
Harvest HASMC and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a ratio of 2 parts cells to 8 parts collagen.
-
-
Assay Setup:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.
-
Allow the gels to polymerize at 37°C for 1 hour.
-
Gently add 1 mL of culture medium to the top of each gel.
-
Incubate for 48 hours to allow the cells to establish mechanical tension within the gel.
-
-
Contraction Measurement:
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
After a desired incubation time (e.g., 2 hours), gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Image the plates at regular intervals (e.g., every 30 minutes for 4 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the diameter or area of each gel at each time point.
-
Calculate the percentage of contraction relative to the initial gel size.
-
Plot the percentage of contraction against the this compound concentration to determine the EC50 value.
-
Conclusion
The cell-based assays described provide a comprehensive platform for screening and characterizing the vasoconstrictive activity of this compound. The Inositol Monophosphate Assay offers a direct measure of α1-adrenergic receptor activation, while the Calcium Mobilization Assay quantifies a key downstream signaling event. The Cell Contraction Assay provides a physiologically relevant phenotypic endpoint. Together, these protocols enable researchers to obtain robust and reproducible data on the potency and mechanism of action of this compound and other vasoconstrictive agents.
References
Application Notes & Protocols: Formulation of Naphazoline-Loaded Solid Lipid Nanoparticles for Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic agent that functions as a potent alpha-adrenergic agonist, leading to vasoconstriction.[1][2][3] It is commonly used in over-the-counter ophthalmic solutions to relieve redness and itching of the eye.[2] However, conventional eye drop formulations often suffer from poor bioavailability due to rapid precorneal elimination and limited corneal penetration.[4][5] Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), presents a promising strategy to overcome these limitations. SLNs are colloidal carriers made from physiological lipids, offering advantages like enhanced drug stability, controlled release, and improved ocular penetration and bioavailability for both hydrophilic and lipophilic drugs.[4][6][7][8] This document provides a detailed protocol for the formulation and characterization of this compound-loaded SLNs intended for targeted ocular drug delivery.
Signaling Pathway of this compound
This compound acts as an agonist at α-adrenergic receptors on the smooth muscle cells of blood vessels.[1][2] This activation initiates a G-protein coupled signaling cascade, leading to the activation of phospholipase C. Phospholipase C then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels triggers smooth muscle contraction, resulting in vasoconstriction.[9] This reduces blood flow to the conjunctiva, alleviating redness and swelling.[1]
Experimental Workflow
The overall process for creating and evaluating this compound-loaded SLNs involves formulation, purification, and comprehensive characterization. The workflow begins with the preparation of the nanoparticles using a high-shear homogenization and ultrasonication method, followed by purification to remove unencapsulated drug. The resulting nanoparticles are then subjected to a series of analytical tests to determine their physicochemical properties and in vitro performance.
Protocols
Disclaimer: The following protocols are exemplary and based on established methods for formulating solid lipid nanoparticles for ocular drug delivery.[5][7][10] Researchers should optimize these parameters based on their specific materials and equipment.
Protocol 1: Formulation of this compound-Loaded SLNs
This protocol details the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials and Equipment:
-
This compound Hydrochloride
-
Glyceryl monostearate (GMS) (Solid Lipid)
-
Poloxamer 407 (Surfactant)
-
Chloroform and Dimethyl sulfoxide (DMSO) (Organic Solvents)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Magnetic Stirrer with Hot Plate
-
Water Bath
-
Beakers and Volumetric Flasks
-
Distilled Water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh 10 mg of this compound Hydrochloride and 200 mg of Glyceryl monostearate. Dissolve both in a 1:1 (v/v) mixture of chloroform and DMSO.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve 100 mg of Poloxamer 407 in 20 mL of distilled water with gentle magnetic stirring to form a 0.5% (w/v) surfactant solution.
-
Homogenization: Heat both the lipid and aqueous phases in a water bath to approximately 70-80°C (above the melting point of GMS).
-
Pre-emulsion Formation: Slowly add the hot lipid phase to the hot aqueous phase under continuous high-shear homogenization at 10,000 rpm for 15 minutes. This will form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to probe sonication for 10 minutes (e.g., 30 seconds on, 10 seconds off cycles) to reduce the droplet size to the nanometer range.
-
Nanoparticle Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C to separate the nanoparticles from the aqueous phase containing unentrapped drug. Discard the supernatant and resuspend the nanoparticle pellet in fresh distilled water.
Protocol 2: Characterization of this compound-Loaded SLNs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the purified SLN suspension with distilled water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer) to determine the average particle size, PDI, and zeta potential.
-
Perform the measurements in triplicate at 25°C.
B. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
After centrifugation (from Protocol 1, Step 7), carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Entrapment Efficiency (%) and Drug Loading (%) using the following formulas:[4][8][11]
-
% EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
% DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
C. In Vitro Drug Release Study:
-
This study is performed using a dialysis bag diffusion technique.[11][12]
-
Transfer a known amount of the purified this compound-loaded SLN suspension (e.g., equivalent to 2 mg of this compound) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).
-
Suspend the sealed dialysis bag in a beaker containing 100 mL of simulated tear fluid (pH 7.4) as the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Data Presentation
The following tables summarize the typical expected outcomes from the characterization of this compound-loaded SLNs, based on literature for similar ocular nanoparticle formulations.[7][8][13]
Table 1: Physicochemical Properties of this compound-Loaded SLNs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Naph-SLN-01 | 150 ± 15 | 0.25 ± 0.05 | -25 ± 5 |
| Naph-SLN-02 | 180 ± 20 | 0.22 ± 0.04 | -28 ± 4 |
| Naph-SLN-03 | 210 ± 25 | 0.28 ± 0.06 | -22 ± 6 |
Values are presented as mean ± standard deviation (n=3). Optimal particle size for ocular delivery is generally considered to be below 200 nm.[7] A PDI value below 0.3 indicates a homogenous particle population. A zeta potential of approximately ±30 mV suggests good physical stability.[5]
Table 2: Drug Entrapment and Loading of this compound-Loaded SLNs
| Formulation Code | Entrapment Efficiency (%) | Drug Loading (%) |
| Naph-SLN-01 | 75.5 ± 4.2 | 3.8 ± 0.5 |
| Naph-SLN-02 | 82.1 ± 3.5 | 4.1 ± 0.4 |
| Naph-SLN-03 | 78.3 ± 4.8 | 3.9 ± 0.6 |
Values are presented as mean ± standard deviation (n=3). Higher entrapment efficiency indicates a greater proportion of the drug is successfully encapsulated within the nanoparticles.
Table 3: In Vitro Cumulative Release of this compound from SLNs
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 2.1 |
| 4 | 35.8 ± 3.4 |
| 8 | 55.1 ± 4.0 |
| 12 | 70.4 ± 3.8 |
| 24 | 85.3 ± 4.5 |
Values are presented as mean ± standard deviation (n=3). A sustained release profile is typically observed, with an initial burst release followed by a slower, controlled release over an extended period.[6]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular Delivery of Bimatoprost-Loaded Solid Lipid Nanoparticles for Effective Management of Glaucoma [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 13. jddtonline.info [jddtonline.info]
Application Notes: Naphazoline as a Pharmacological Tool in Ophthalmology Research
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Naphazoline is an imidazoline derivative and a sympathomimetic agent widely recognized for its potent vasoconstrictive effects.[1][2] It functions as a direct-acting, non-selective agonist for both α1 and α2-adrenergic receptors.[3][4] Clinically, it is a common active ingredient in over-the-counter ophthalmic solutions designed to relieve redness (hyperemia) of the eye by constricting conjunctival blood vessels.[1][5] Beyond its clinical use, this compound serves as a valuable pharmacological tool in ophthalmology research to investigate several key physiological processes, including vascular tone, aqueous humor dynamics, and autonomic receptor function in the eye.
2. Mechanism of Action
This compound exerts its effects by directly stimulating alpha-adrenergic receptors on target cells, primarily vascular smooth muscle and the ciliary body epithelium.[6] Its activity is not subtype-selective, leading to the activation of both α1 and α2 receptors, which trigger distinct intracellular signaling cascades.[3]
-
α1-Adrenergic Receptor Pathway (Vasoconstriction): Activation of α1 receptors on the vascular smooth muscle of conjunctival arterioles initiates a Gq protein-coupled cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction. This is the primary mechanism behind its decongestant effect.[7]
-
α2-Adrenergic Receptor Pathway (Aqueous Humor Suppression): Activation of α2 receptors, which are coupled to Gi proteins, inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). In the ciliary body, reduced cAMP levels are associated with a decrease in aqueous humor production, which can lead to a reduction in intraocular pressure (IOP).[7][8] Studies also suggest that this compound's effects on IOP and aqueous humor flow are mediated in part by both central and peripheral α2 and/or I(1) imidazoline receptors.[8]
3. Applications in Ophthalmic Research
This compound is a versatile tool for studying:
-
Conjunctival Vasoconstriction: It is used to model and quantify the effects of α-adrenergic stimulation on ocular blood vessels, which is relevant for studies on ocular hyperemia, drug delivery, and the physiology of local blood flow regulation.
-
Intraocular Pressure (IOP) and Aqueous Humor Dynamics: Due to its α2-agonist activity, this compound can be used to investigate the mechanisms of aqueous humor suppression. Researchers can study its dose-dependent effects on IOP and aqueous flow rates, providing a model for evaluating potential glaucoma therapies.[8][9]
-
Mydriasis (Pupil Dilation): this compound can induce a dose-dependent mydriasis, making it useful for studying the pharmacology of the iris dilator muscle and for modeling pupillary changes associated with sympathomimetic agents.[8]
4. Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical and binding studies.
| Parameter | Value | Species/System | Notes | Reference(s) |
| Receptor Binding Affinity (Ki) | 21 nM | Human α2A-Adrenergic Receptor | Demonstrates high affinity for the α2A subtype. | [1] |
| In Vivo Effect on IOP | ↓ 3 mmHg | Rabbit | Following topical application of 7.5 µg. | [8] |
| ↓ 6 mmHg | Rabbit | Following topical application of 25 µg. | [8] | |
| ↓ 10 mmHg | Rabbit | Following topical application of 75 µg. | [8] | |
| In Vivo Effect on Pupil Diameter | ↑ 2.0 mm | Rabbit | Following topical application of 7.5 µg. | [8] |
| ↑ 4.0 mm | Rabbit | Following topical application of 25 µg. | [8] | |
| ↑ 5.5 mm | Rabbit | Following topical application of 75 µg. | [8] | |
| In Vivo Effect on Aqueous Humor Flow | ↓ 46% (from 2.8 to 1.5 µL/min) | Rabbit | Following topical application of 75 µg. | [8] |
5. Experimental Workflow
A typical preclinical research project investigating the ophthalmic properties of this compound follows a logical progression from hypothesis to in vitro and in vivo validation.
6. Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Intraocular Pressure and Pupil Diameter in a Rabbit Model
Objective: To determine the dose-dependent effect of topically administered this compound on IOP and pupil diameter in conscious New Zealand White rabbits.
Materials:
-
This compound hydrochloride solutions (e.g., 0.03%, 0.1%, 0.3% w/v in sterile saline, corresponding to approx. 7.5, 25, and 75 µg in a 25 µL drop).
-
Vehicle control (sterile saline).
-
New Zealand White rabbits (2.5-3.5 kg).
-
Calibrated tonometer (e.g., Tono-Pen, rebound tonometer).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Digital caliper or pupillometer.
-
Gentle animal restrainer.
Methodology:
-
Animal Acclimation: Acclimate rabbits to handling and the experimental environment for at least 3-5 days prior to the study to minimize stress-induced IOP fluctuations.
-
Baseline Measurements: Gently restrain the rabbit. Measure baseline IOP and pupil diameter for both eyes. To measure IOP, instill one drop of topical anesthetic. After 30-60 seconds, obtain three stable tonometer readings and average them. Measure the horizontal pupil diameter using a digital caliper under consistent ambient lighting.
-
Drug Administration: Administer a single 25 µL drop of the this compound test solution (or vehicle) unilaterally to the conjunctival sac of one eye (the contralateral eye serves as an internal control).[8]
-
Post-Dose Measurements: At specified time points (e.g., 0.5, 1, 2, 3, 4, and 5 hours) post-instillation, repeat the IOP and pupil diameter measurements in both the treated (ipsilateral) and untreated (contralateral) eyes.[8]
-
Data Analysis: Calculate the change in IOP and pupil diameter from baseline for each time point. Compare the effects of different this compound concentrations against the vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Plot the data as a time-course and dose-response curve.
Protocol 2: In Vitro Assessment of this compound-Induced Vasoconstriction in Isolated Ocular Arteries
Objective: To quantify the contractile response of isolated conjunctival or ciliary arteries to this compound.
Materials:
-
Isolated tissue bath or wire myograph system.
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
This compound hydrochloride stock solution.
-
Phenylephrine (positive control, α1-agonist).
-
Potassium chloride (KCl) solution (for assessing maximum tissue viability).
-
Phentolamine (non-selective α-antagonist, for mechanism validation).
-
Dissecting microscope and tools.
-
Animal eyes (e.g., from bovine or porcine, obtained from a local abattoir).
Methodology:
-
Tissue Dissection: Under a dissecting microscope, carefully isolate small arterial rings (1-2 mm in length) from the conjunctiva or ciliary body.
-
Mounting: Mount the arterial rings in the tissue bath or wire myograph chamber containing oxygenated Krebs buffer at 37°C. Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
Viability Check: Induce a contraction with a high-concentration KCl solution (e.g., 60-80 mM) to ensure tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the contractile response to plateau at each concentration. Record the change in tension.
-
Control and Antagonist Studies: In separate experiments, generate a concentration-response curve for phenylephrine. To confirm the mechanism, pre-incubate tissues with an antagonist like phentolamine for 20-30 minutes before generating the this compound concentration-response curve.
-
Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by KCl. Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (maximum effect) for this compound. A rightward shift in the curve in the presence of an antagonist indicates receptor-mediated action.
7. Limitations and Considerations
-
Tachyphylaxis: Repeated or prolonged use of this compound can lead to a diminished response (tachyphylaxis), likely due to receptor desensitization or downregulation.
-
Rebound Hyperemia: Upon cessation of use after a prolonged period, rebound vasodilation can occur, leading to increased eye redness.[4]
-
Systemic Absorption: Although typically minimal, systemic absorption can occur, especially with higher concentrations or compromised corneal integrity. This can lead to systemic side effects like hypertension, headache, or dizziness.[6]
-
Species Differences: Receptor distribution and drug metabolism can vary between species. Results from animal models, such as rabbits, should be interpreted with caution when extrapolating to human physiology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alpha Receptor Agonist Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topically instilled drugs on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Naphazoline in Animal Models of Nasal Congestion: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a sympathomimetic amine with potent alpha-adrenergic agonist activity, making it an effective topical vasoconstrictor.[1][2][3][4][5] This property is leveraged in over-the-counter nasal decongestants to alleviate symptoms of nasal congestion associated with allergic rhinitis, sinusitis, and the common cold. In preclinical research, animal models are indispensable for evaluating the efficacy and mechanism of action of nasal decongestants like this compound. This document provides detailed application notes and experimental protocols for the use of this compound in a guinea pig model of allergic rhinitis-induced nasal congestion.
Mechanism of Action
This compound primarily acts on alpha-adrenergic receptors located on the smooth muscle of arterioles in the nasal mucosa.[1][2][4] Binding to these receptors initiates a signaling cascade that leads to vasoconstriction, reducing blood flow to the nasal tissues. This decrease in blood volume in the nasal mucosa results in a reduction in tissue swelling and nasal congestion, thereby improving nasal airflow.[2]
Signaling Pathway of this compound-Induced Vasoconstriction
Caption: this compound's alpha-adrenergic signaling pathway.
Animal Model: Ovalbumin-Sensitized Guinea Pig
The guinea pig is a well-established model for allergic rhinitis as its physiological and immunological responses to allergens are comparable to those in humans.[6][7] Sensitization with ovalbumin (OVA) induces an allergic inflammatory response in the nasal passages, leading to nasal congestion.[6][7]
Experimental Protocols
This section outlines the key experimental procedures for inducing nasal congestion in guinea pigs and assessing the decongestant effects of this compound.
Animal Sensitization Protocol
Objective: To induce an allergic state in guinea pigs, making them susceptible to nasal congestion upon allergen challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
On Day 0, administer an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
On Day 7, administer a second i.p. injection of the same OVA/Al(OH)₃ suspension.
-
From Day 14 to Day 20, challenge the animals daily with an intranasal instillation of 50 µl of 1% OVA in saline (25 µl per nostril) to induce a local allergic reaction.
-
Use a control group of animals that receive saline injections and challenges instead of OVA.
Induction of Nasal Congestion
Objective: To induce acute nasal congestion in sensitized guinea pigs.
Materials:
-
Ovalbumin-sensitized guinea pigs
-
1% Ovalbumin solution in sterile saline
Procedure:
-
On Day 21, following the sensitization period, challenge the sensitized guinea pigs with an intranasal administration of 50 µl of 1% OVA solution (25 µl per nostril).
-
Nasal congestion symptoms, such as sneezing, nasal rubbing, and increased nasal airflow resistance, are expected to manifest within 15-30 minutes after the challenge.
This compound Administration
Objective: To administer this compound to the nasal passages of guinea pigs with induced nasal congestion.
Materials:
-
Congested guinea pigs
-
0.1% this compound hydrochloride nasal spray solution[8]
-
Saline solution (for control group)
Procedure:
-
Once nasal congestion is established (approximately 30 minutes post-OVA challenge), restrain the guinea pig gently.
-
Administer two sprays of 0.1% this compound solution into each nostril.[8]
-
For the control group, administer two sprays of saline solution into each nostril.
Measurement of Nasal Airflow Resistance
Objective: To quantify the degree of nasal congestion and the decongestant effect of this compound.
Method: Whole-body plethysmography is a common method to measure respiratory parameters in conscious animals. For more specific nasal resistance measurements, a dual-chamber plethysmograph or anterior rhinomanometry adapted for small animals can be used.
Procedure (using a dual-chamber plethysmograph):
-
Place the guinea pig in the dual-chamber plethysmograph, with the head in the anterior chamber and the body in the posterior chamber, separated by a soft seal.
-
Allow the animal to acclimatize for 5-10 minutes.
-
Record the baseline nasal airflow and pressure signals.
-
After inducing nasal congestion with OVA, record the measurements again to quantify the increase in nasal airflow resistance.
-
Following the administration of this compound or saline, record measurements at regular intervals (e.g., 15, 30, 60, and 120 minutes) to assess the change in nasal airflow resistance over time.
-
Nasal airflow resistance (NAR) can be calculated using the formula: NAR = Nasal pressure / Nasal airflow.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Data Presentation
The quantitative data on the effects of this compound on nasal congestion should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Nasal Mucosal Thickness and Perfusion (Human Data for Reference)
| Parameter | Baseline | Post-Naphazoline (10 min) | % Change | p-value |
| Septum Mucosal Thickness | - | - | ↓ 17% ± 2.8% | < 0.001 |
| Inferior Turbinate Mucosal Thickness | - | - | ↓ 25% ± 2.6% | < 0.001 |
| Nasal Mucosal Perfusion | - | - | ↓ 33% ± 3.3% | < 0.001 |
Data adapted from a study in human volunteers and serves as a reference for expected outcomes.
Table 2: Hypothetical Data on the Effect of this compound on Nasal Airflow Resistance in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | Baseline NAR (cm H₂O/mL/s) | Post-OVA Challenge NAR (cm H₂O/mL/s) | Post-Treatment NAR (60 min) (cm H₂O/mL/s) | % Reduction in NAR |
| Saline Control | 0.8 ± 0.1 | 2.5 ± 0.3 | 2.4 ± 0.3 | 4% |
| 0.1% this compound | 0.9 ± 0.1 | 2.6 ± 0.4 | 1.2 ± 0.2 | 54% |
This table presents hypothetical data to illustrate the expected format for presenting results from the described animal model.
Conclusion
The ovalbumin-sensitized guinea pig model provides a robust platform for investigating the efficacy of nasal decongestants like this compound. The detailed protocols for sensitization, congestion induction, drug administration, and measurement of nasal airflow resistance offer a comprehensive framework for preclinical studies. The vasoconstrictive action of this compound, mediated through the alpha-adrenergic signaling pathway, can be effectively quantified using these methods, providing valuable data for drug development and research. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound nitrate? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental study on nasal mucosa injury and repair induced by nasal decongestants in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphazoline as a Reference Compound in Adrenergic Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphazoline is a well-characterized sympathomimetic amine that primarily functions as an agonist at α-adrenergic receptors.[1] Its established pharmacological profile and commercial availability make it a suitable reference compound in competitive radioligand binding assays for the characterization of novel ligands targeting these receptors. This document provides detailed application notes and protocols for the use of this compound as a reference compound in adrenergic receptor binding assays, with a focus on its binding characteristics at various adrenergic receptor subtypes.
This compound's utility as a reference compound stems from its known affinity for specific adrenergic receptor subtypes. It is particularly recognized as a potent agonist at α2-adrenergic receptors.[2] By competing with a radiolabeled ligand for binding to the receptor, this compound allows for the determination of the binding affinity (Ki) of test compounds.
Adrenergic Receptor Binding Profile of this compound
This compound exhibits a distinct binding profile across the different adrenergic receptor subtypes. It demonstrates the highest affinity for the α2-adrenergic receptors, with progressively lower affinity for α1 and β-adrenergic receptors. A summary of the available quantitative data on the binding affinity of this compound is presented below.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Functional Activity (EC50 in nM) |
| α1A-Adrenergic | Not Available | Not Available | 63[3] |
| α1B-Adrenergic | Not Available | Not Available | Not Available |
| α1D-Adrenergic | Not Available | Not Available | Not Available |
| α2A-Adrenergic | 7.7 ± 0.1 | 20 | Not Available |
| α2B-Adrenergic | 6.2 ± 0.1 | 631 | Not Available |
| α2C-Adrenergic | 6.8 ± 0.1 | 158 | Not Available |
| β1-Adrenergic | Not Available | Not Available | Not Available |
| β2-Adrenergic | Not Available | Not Available | Not Available |
| β3-Adrenergic | Not Available | Not Available | Not Available |
Note: pKi values are presented as mean ± SEM. Ki values were calculated from the pKi values. The EC50 value represents the concentration of this compound that produces 50% of its maximum functional effect.
Experimental Protocols
The following protocols describe the use of this compound as a reference compound in competitive radioligand binding assays for α-adrenergic receptors. These protocols can be adapted for different adrenergic receptor subtypes and radioligands.
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity of a test compound for the α2-adrenergic receptor using this compound as a reference compound.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand specific for the α2-adrenergic receptor (e.g., [3H]-Rauwolscine or [3H]-RX821002).
-
This compound hydrochloride.
-
Test compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride in the binding buffer.
-
Prepare a series of dilutions of the test compound and this compound (for the standard curve) in the binding buffer.
-
Dilute the radioligand in the binding buffer to a concentration at or below its Kd value.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
Test Compound Competition: 50 µL of the test compound dilution, 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
This compound (Reference) Competition: 50 µL of the this compound dilution, 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound and this compound.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the competition curves.
-
Calculate the Ki value for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of adrenergic receptors and the general workflow of a competitive binding assay.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction Naphazoline is a sympathomimetic amine used as a vasoconstrictor, primarily in ophthalmic and nasal preparations to relieve congestion.[1] The quality, safety, and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities and degradation products. Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, require analytical methods to be validated to ensure they are suitable for their intended purpose.[2][3][4][5]
This application note details a comprehensive protocol for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its related substances. A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7]
Analytical Method Protocol
This protocol describes a stability-indicating RP-HPLC method for the analysis of this compound Hydrochloride and its potential impurities.
1.1. Instrumentation and Chromatographic Conditions A standard HPLC or UHPLC system equipped with a PDA or UV detector is suitable for this method.[8]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent[9] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8 with phosphoric acid) : Methanol (68:32, v/v)[9] |
| Flow Rate | 1.0 mL/min[6][9] |
| Detection Wavelength | 280 nm[9] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes[9] |
1.2. Preparation of Solutions
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride USP Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration within the expected range of the assay (e.g., 40 µg/mL).[10]
-
Sample Preparation: Dilute the formulation (e.g., ophthalmic solution) with the diluent to achieve a theoretical this compound concentration similar to the Working Standard Solution.[11]
Method Validation Protocol
The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as system suitability, specificity, linearity, accuracy, precision, quantitation limit, detection limit, and robustness.[2][4]
2.1. System Suitability System suitability tests are performed before each validation run to ensure the chromatographic system is adequate for the analysis.
-
Protocol: Inject the working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.[9]
-
2.2. Specificity (Forced Degradation Study) Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[12]
-
Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).
-
Analyze all stressed samples against a non-stressed control. Use a DAD to assess peak purity of the this compound peak to ensure it is free from co-eluting degradation products.[9][13]
-
2.3. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound Hydrochloride spanning the expected range (e.g., 12.5 to 100 µg/mL, which covers 50-150% of a typical 40 µg/mL test concentration).[9] Perform triplicate injections for each concentration.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[9]
2.4. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is determined by spike-recovery studies.
-
Protocol: Spike a placebo or sample matrix with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Prepare each level in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each concentration level.[3][9]
2.5. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.[14]
2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be determined based on the signal-to-noise ratio or from the linearity data.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[3]
-
Calibration Curve Method: Calculate using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[14]
-
-
2.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, one at a time.
-
Mobile Phase Composition: ±2% absolute change in organic modifier (e.g., 30% and 34% Methanol).
-
Mobile Phase pH: ±0.2 units.
-
Flow Rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ±5 °C.
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
Summary of Validation Data
The following tables summarize typical acceptance criteria and representative results for the validation of an HPLC method for this compound.
Table 1: System Suitability and Linearity
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6475[9] |
| Linearity Range | 50% - 150% of nominal | 12.5 - 100 µg/mL[9] |
| Correlation Coeff. (R²) | ≥ 0.999 | 0.9999[9] |
Table 2: Accuracy and Precision
| Parameter | Level | Acceptance Criterion | Typical Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |
| 100% | 98.0 - 102.0% Recovery | 101.1% | |
| 120% | 98.0 - 102.0% Recovery | 99.8% | |
| Repeatability (RSD) | 100% | ≤ 2.0% | 0.9% |
| Intermediate Precision (RSD) | 100% | ≤ 2.0% | 1.3% |
Table 3: LOD, LOQ, and Robustness
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| LOD | S/N Ratio ≥ 3 | 0.07 µg/mL[9] |
| LOQ | S/N Ratio ≥ 10 | 0.2 µg/mL |
| Robustness | System Suitability Met | Passes |
Conclusion
The described HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound and its related substances. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations. The validation results meet the requirements of the ICH guidelines, ensuring the method produces reliable and consistent data.
References
- 1. This compound Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHA...: Ingenta Connect [ingentaconnect.com]
- 8. waters.com [waters.com]
- 9. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
Application Notes and Protocols for In Situ Gelling Formulations for Sustained Ophthalmic Delivery of Naphazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of in situ gelling systems for the sustained ophthalmic delivery of Naphazoline. This advanced drug delivery system exists as a solution upon instillation and transitions into a gel in the cul-de-sac of the eye, prolonging the residence time and enhancing the bioavailability of the drug.
Introduction
Conventional ophthalmic solutions for this compound, a vasoconstrictor used to relieve redness in the eyes, suffer from rapid precorneal elimination, leading to low bioavailability and the need for frequent administration. In situ gelling formulations offer a promising alternative by forming a viscoelastic gel upon contact with the eye's physiological environment (pH, temperature, or ions). This increases the duration of contact with the ocular surface, providing sustained drug release and improved therapeutic outcomes. This document outlines the formulation strategies and detailed experimental protocols for characterizing these advanced delivery systems.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from a representative study on in situ gelling formulations of this compound Hydrochloride. While this specific data is from a study on nasal formulations using a thermosensitive polymer (Pluronic F127), the principles of formulation and the evaluation parameters are highly analogous to pH-sensitive ophthalmic systems.[1]
Table 1: Composition and Physicochemical Properties of this compound HCl In Situ Gelling Formulations
| Formulation Code | This compound HCl (% w/v) | Pluronic F127 (% w/v) | Carbopol 934 (% w/v) | HPMC 15cps (% w/v) | pH | Drug Content (%) ± SD |
| F1 | 0.1 | 18 | 0.2 | 0.5 | 5.0 | 96.87 ± 0.42 |
| F2 | 0.1 | 18 | 0.3 | 0.5 | 5.0 | 97.12 ± 0.33 |
| F3 | 0.1 | 18 | 0.4 | 0.5 | 5.0 | 96.54 ± 0.51 |
| F4 | 0.1 | 20 | 0.2 | 0.5 | 5.0 | 98.21 ± 0.29 |
| F5 | 0.1 | 20 | 0.3 | 0.5 | 5.0 | 98.55 ± 0.38 |
| F6 | 0.1 | 20 | 0.4 | 0.5 | 5.0 | 98.95 ± 0.47 |
| F7 | 0.1 | 15 | 0.2 | 0.5 | 5.0 | 95.52 ± 0.36 |
| F8 | 0.1 | 15 | 0.3 | 0.5 | 5.0 | 96.03 ± 0.28 |
| F9 | 0.1 | 15 | 0.4 | 0.5 | 5.0 | 95.88 ± 0.41 |
Table 2: Viscosity and Gelling Capacity of this compound HCl In Situ Gelling Formulations
| Formulation Code | Viscosity of Solution (cps) | Viscosity after Gelation (cps) | Gelling Capacity |
| F1 | 148 | 2854 | ++ |
| F2 | 155 | 2932 | ++ |
| F3 | 162 | 3015 | ++ |
| F4 | 168 | 3150 | +++ |
| F5 | 175 | 3245 | +++ |
| F6 | 183 | 3310 | +++ |
| F7 | 135 | 2760 | + |
| F8 | 142 | 2810 | + |
| F9 | 149 | 2890 | + |
Gelling Capacity Key: (+) Gels after a few minutes and breaks up quickly; (++) Gelation is immediate and lasts for a few hours; (+++) Gelation is immediate and lasts for an extended period.[2]
Table 3: In Vitro Drug Release Profile of Optimized this compound HCl Formulation (F6)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 |
| 2 | 28.9 |
| 3 | 41.5 |
| 4 | 55.8 |
| 5 | 68.3 |
| 6 | 80.1 |
| 7 | 92.4 |
| 8 | 98.6 |
Experimental Protocols
Preparation of pH-Triggered In Situ Gelling Formulation
This protocol describes the preparation of a this compound HCl in situ gel using Carbopol 934P as the pH-sensitive polymer and HPMC as a viscosity-enhancing agent.[3][4]
Materials:
-
This compound Hydrochloride
-
Carbopol 934P
-
Hydroxypropyl Methylcellulose (HPMC)
-
Benzalkonium Chloride (as preservative)
-
Sodium Hydroxide (for pH adjustment)
-
Purified Water
Procedure:
-
Disperse the required amount of HPMC in heated (70-80°C) purified water with continuous stirring.
-
Cool the HPMC solution to room temperature.
-
Slowly add Carbopol 934P to the HPMC solution with constant stirring until a homogenous dispersion is formed. Avoid clump formation.
-
Separately dissolve this compound HCl and Benzalkonium Chloride in a small amount of purified water.
-
Add the drug solution to the polymer dispersion under continuous stirring.
-
Adjust the pH of the formulation to approximately 6.0 using a sodium hydroxide solution.
-
Make up the final volume with purified water and stir until a uniform solution is obtained.
-
Sterilize the final formulation using a suitable method such as filtration through a 0.22 µm membrane filter.
Determination of Gelling Capacity
This protocol outlines the method for visually assessing the gelling capacity of the formulation upon contact with simulated tear fluid.[1][5]
Materials:
-
Prepared in situ gelling formulation
-
Simulated Tear Fluid (STF) pH 7.4 (0.67 g NaCl, 0.2 g NaHCO₃, 0.008 g CaCl₂·2H₂O in 100 mL purified water)
-
Test tubes
-
Water bath maintained at 37 ± 0.5°C
Procedure:
-
Prepare fresh STF and adjust the pH to 7.4.
-
Transfer 2 mL of STF into a test tube and place it in the water bath to equilibrate to 37°C.
-
Add one drop of the in situ gelling formulation to the test tube containing the STF.
-
Visually inspect the solution for gel formation.
-
Record the time taken for gelation to occur and the duration for which the gel remains intact.
-
Grade the gelling capacity based on the speed and stability of the gel formed (refer to the key in Table 2).
Viscosity Measurement
This protocol details the measurement of the formulation's viscosity before and after gelation using a Brookfield viscometer.
Materials:
-
Prepared in situ gelling formulation
-
Brookfield Viscometer (or equivalent) with appropriate spindle
-
Beaker
-
Water bath
Procedure:
-
Viscosity of the Solution (Sol State):
-
Place a sufficient amount of the formulation in a beaker.
-
Equilibrate the sample to 25 ± 1°C.
-
Select an appropriate spindle (e.g., Spindle No. 7) and rotational speed (e.g., 50 RPM).[1]
-
Immerse the spindle in the solution up to the immersion mark.
-
Allow the reading to stabilize and record the viscosity in centipoise (cps).
-
-
Viscosity of the Gel:
-
Adjust the pH of the formulation to 7.4 using a 0.5M NaOH solution to induce gelation.[1]
-
Alternatively, for temperature-sensitive gels, equilibrate the sample to 37 ± 0.5°C in a water bath.
-
Measure the viscosity of the resulting gel using the same procedure as in the sol state. An increase in viscosity indicates gel formation.
-
In Vitro Drug Release Study using Franz Diffusion Cell
This protocol describes the determination of the in vitro drug release profile of the in situ gelling formulation.[6][7]
Materials:
-
Franz diffusion cell apparatus
-
Cellulose acetate membrane (0.45 µm pore size) or other suitable synthetic membrane
-
Simulated Tear Fluid (STF), pH 7.4 (as receptor medium)
-
Magnetic stirrer
-
Water bath maintained at 37 ± 0.5°C
-
UV-Visible Spectrophotometer or HPLC
Procedure:
-
Soak the cellulose acetate membrane in the receptor medium for at least 30 minutes before use.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with freshly prepared STF and place the cell in the water bath equilibrated to 37 ± 0.5°C. The receptor medium should be stirred continuously with a magnetic bar.
-
Accurately place a known amount (e.g., 1 mL) of the in situ gelling formulation into the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 3, 4, 5, 6, 7, and 8 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analyze the withdrawn samples for this compound HCl concentration using a validated UV-Visible spectrophotometric or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Mucoadhesion Study
This protocol details the measurement of the mucoadhesive strength of the formulation using a texture analyzer.
Materials:
-
Texture Analyzer equipped with a mucoadhesion test rig
-
Porcine nasal or conjunctival mucosa (as a model mucosal surface)
-
Simulated Tear Fluid (STF), pH 7.4
-
Cylindrical probe
Procedure:
-
Excise the mucosal tissue and carefully mount it on the tissue holder of the mucoadhesion test rig.
-
Equilibrate the tissue by moistening it with a small amount of STF.
-
Apply a precise amount of the in situ gel formulation to the tip of the cylindrical probe.
-
Lower the probe until the gel makes contact with the mucosal surface.
-
Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for interaction between the gel and the mucosa.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
The texture analyzer will record the force required to detach the probe from the mucosal surface.
-
The peak detachment force and the work of adhesion (area under the force-distance curve) are used as measures of mucoadhesive strength.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the formulation and evaluation of this compound in situ gelling systems.
Caption: Workflow for this compound in situ gel formulation and evaluation.
Conclusion
In situ gelling formulations represent a significant advancement in the ophthalmic delivery of this compound. By forming a gel upon instillation, these systems can prolong the contact time of the drug with the ocular surface, leading to sustained release and potentially improved therapeutic efficacy and patient compliance. The protocols provided in this document offer a detailed guide for the formulation and comprehensive characterization of these novel drug delivery systems. Careful optimization of the polymer composition is crucial to achieve the desired gelling capacity, viscosity, and drug release profile for a safe and effective ophthalmic product.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. PREPARATION AND CHARACTERIZATION OF pH BASED CARBOPOL 934P IN-SITU HYDROGELS FOR THE TREATMENT OF HARMFUL BACTERIAL INFECTIONS | Semantic Scholar [semanticscholar.org]
- 5. ajms.iq [ajms.iq]
- 6. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Naphazoline Solubility Issues in Aqueous Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphazoline in aqueous formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound hydrochloride considered water-soluble?
A1: Yes, this compound hydrochloride is generally considered freely soluble in water.[1][2] Its aqueous solubility is reported to be as high as 170 g/L at 20°C.[3] However, its solubility is significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: this compound hydrochloride's solubility is pH-dependent. It is a weak base with a pKa of approximately 10.[4] Therefore, it is more soluble in acidic conditions where it exists in its ionized form. As the pH of the solution increases and approaches its pKa, the proportion of the un-ionized (free base) form increases, which is less water-soluble and can lead to precipitation. It has been shown to be freely soluble in 0.1 N HCl and soluble in a phosphate buffer at pH 7.2.[1]
Q3: What are the common causes of this compound precipitation in aqueous formulations?
A3: Precipitation of this compound in aqueous formulations, particularly ophthalmic solutions, is often due to:
-
pH shifts: An increase in the pH of the formulation during manufacturing or storage can cause the less soluble free base to precipitate. Ophthalmic solutions are often formulated at a pH of 5.5-7.0, a range where this compound's solubility can be a concern.
-
Temperature changes: While specific data on the temperature-dependent solubility of this compound hydrochloride is limited, for many compounds, solubility decreases with a drop in temperature, which can lead to crystallization.
-
Interactions with other excipients: Certain excipients in the formulation could potentially interact with this compound and reduce its solubility.
-
Concentration: Attempting to formulate a solution with a this compound concentration that is close to or exceeds its saturation solubility at the formulation's pH.
Q4: What are the primary degradation products of this compound in aqueous solutions?
A4: Forced degradation studies have shown that this compound hydrochloride can degrade under various stress conditions, including acidic, basic, oxidative, and thermal stress.[5] The degradation can involve the opening of the imidazoline ring.[6] Analytical methods like HPLC are available for the identification and quantification of this compound and its degradation products.[6][7][8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of aqueous this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon standing | The pH of the solution is too high, causing the precipitation of the this compound free base. | 1. Measure the pH of the formulation. 2. Adjust the pH to a more acidic range (e.g., pH 4.5-6.5) using a suitable buffer system. Boric acid is a commonly used buffer in ophthalmic preparations containing this compound. 3. Ensure the buffer has sufficient capacity to maintain the pH throughout the product's shelf life. |
| Crystallization of this compound at low temperatures | The concentration of this compound exceeds its solubility at lower storage temperatures. | 1. Determine the saturation solubility of this compound hydrochloride in your formulation vehicle at the lowest anticipated storage temperature. 2. Consider reducing the concentration of this compound if it is close to the saturation point. 3. Incorporate a co-solvent (e.g., propylene glycol, PEG 400) to increase the solubility of this compound across a wider temperature range. |
| Incomplete dissolution of this compound hydrochloride powder | The dissolution rate is slow, or the solubility limit has been reached. | 1. Ensure adequate mixing and allow sufficient time for dissolution. Gentle heating may be applied, but be cautious of potential degradation at elevated temperatures. 2. Verify that the pH of the dissolution medium is in the acidic range. 3. If the solubility limit is the issue, consider implementing solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or surfactants. |
| Phase separation or creaming in emulsion-based formulations | Instability of the emulsion formulation. | 1. Optimize the oil-in-water ratio. 2. Select appropriate surfactants and co-surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB) to stabilize the emulsion. 3. Homogenize the formulation adequately to reduce droplet size and improve stability. |
Data Presentation: Physicochemical Properties of this compound
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water (20°C) | 170 g/L | [3] |
| Water (25°C) | >37 µg/mL (at pH 7.4) | [4] |
| Methanol | Freely soluble | [1] |
| Ethanol | Soluble | [1] |
| 0.1 N HCl | Easily soluble | [1] |
| Phosphate Buffer (pH 7.2) | Soluble | [1] |
| 0.1 N NaOH | Soluble | [1] |
| Chloroform | Slightly soluble | [1] |
Table 2: pKa of this compound at Different Temperatures
| Temperature (°C) | pKa |
| 25 | 10.35 ± 0.02 |
| 35 | 10.13 ± 0.02 |
| 45 | 9.92 ± 0.03 |
Data sourced from ChemicalBook and ChemBK.[10][11]
Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement by Co-solvents
This protocol outlines the procedure to quantify the increase in this compound hydrochloride solubility using a co-solvent system (e.g., propylene glycol and water).
Materials:
-
This compound hydrochloride powder
-
Propylene glycol
-
Purified water
-
Volumetric flasks
-
Analytical balance
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying concentrations of propylene glycol in water (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound hydrochloride powder to a known volume of each co-solvent mixture in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved particles settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant of each sample.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., the corresponding co-solvent mixture or mobile phase) to a concentration within the analytical range of your quantification method.
-
Analyze the concentration of dissolved this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of this compound hydrochloride in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration to visualize the solubility enhancement.
-
Protocol 2: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the method to investigate the complexation and solubility enhancement of this compound by HP-β-CD.
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.0)
-
Volumetric flasks
-
Analytical balance
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD in the selected buffer.
-
Equilibration:
-
Add an excess amount of this compound hydrochloride to each HP-β-CD solution.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
-
Sample Analysis:
-
Filter the suspensions to remove the undissolved drug.
-
Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method.
-
-
Data Analysis:
-
Construct a phase solubility diagram by plotting the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.
-
Determine the type of phase solubility diagram (e.g., A-type, B-type) to understand the nature of the complexation.
-
If a linear relationship (AL-type) is observed, calculate the stability constant (Ks) of the inclusion complex.
-
Protocol 3: Forced Degradation Study of this compound Hydrochloride Ophthalmic Solution
This protocol provides a general framework for conducting forced degradation studies on a this compound hydrochloride ophthalmic solution as per ICH guidelines.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in the specified stress conditions.
-
Stress Application: Expose the samples to the respective stress conditions for the predetermined time points.
-
Neutralization (for acid and base hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Data Analysis:
-
Identify and quantify the degradation products.
-
Determine the degradation pathway of this compound under different stress conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical flow for a phase solubility study.
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound hydrochloride CAS#: 550-99-2 [m.chemicalbook.com]
- 3. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 4. This compound Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS | Semantic Scholar [semanticscholar.org]
- 10. This compound hydrochloride | 550-99-2 [chemicalbook.com]
- 11. chembk.com [chembk.com]
Strategies to minimize Naphazoline degradation in ophthalmic solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Naphazoline degradation in ophthalmic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in ophthalmic solutions?
A1: this compound is susceptible to degradation through several pathways, primarily influenced by pH, exposure to light, oxidative stress, and elevated temperatures.[1][2] Acidic and alkaline conditions can lead to significant hydrolytic degradation.[1][2] The presence of oxidizing agents can also accelerate its degradation.[2] Furthermore, exposure to UV/VIS light has been shown to cause photodegradation, with the rate being highly dependent on the pH of the solution.[1]
Q2: What are the main degradation products of this compound?
A2: Under various stress conditions, this compound can degrade into several products. Two commonly identified degradation products resulting from hydrolysis are 1-naphthylacetylethylenediamine (Impurity A) and 1-naphthylacetic acid (Impurity B).[3][4][5] Photodegradation can lead to the formation of other products, including the opening of the imidazoline ring.[1]
Q3: What is the optimal pH range to ensure the stability of this compound in an ophthalmic formulation?
A3: Maintaining an appropriate pH is critical for this compound stability. While this compound is a basic compound, studies have shown it is most stable in the acidic to neutral pH range.[6][7][8] Specifically, a pH range of 5.5 to 7.0 is often recommended for this compound hydrochloride ophthalmic solutions.[9] One patent suggests that a pH between 4.3 and 4.8 can provide a stable composition when formulated with other active ingredients like ketotifen.[6][7] It is crucial to balance stability with ocular comfort, as a pH that is too low can cause eye irritation.[8]
Q4: How can I protect my this compound solution from photodegradation?
A4: this compound has shown sensitivity to light, especially under certain pH conditions.[1] To minimize photodegradation, it is essential to use light-protective packaging, such as amber or opaque containers.[10] During laboratory experiments and manufacturing, minimizing exposure to direct sunlight and strong artificial light is a crucial preventative measure.
Q5: What role do antioxidants and chelating agents play in stabilizing this compound solutions?
A5: Antioxidants and chelating agents are key excipients in preventing oxidative degradation.[10] this compound has been shown to degrade under oxidative stress.[2]
-
Antioxidants , such as sodium sulfite, can be added to the formulation to scavenge free radicals and prevent the oxidation of this compound.[11][12][13]
-
Chelating agents , like edetate disodium (EDTA), are used to bind metal ions that can catalyze oxidative reactions.[9][10] The inclusion of EDTA is a common strategy in commercial this compound eye drops.[9]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation during your experiments.
Problem: Rapid loss of this compound potency in my formulation.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Adjust the pH to a range of 5.5 - 7.0 using an appropriate buffer system (e.g., boric acid, citrate, phosphate).[9][10] 3. Monitor the pH over time, as it may drift. |
| Oxidative Degradation | 1. De-aerate your solution by sparging with an inert gas like nitrogen.[10] 2. Incorporate a chelating agent such as edetate disodium (0.01% - 0.1%) to sequester metal ions.[9] 3. Consider adding an antioxidant like sodium metabisulfite or sodium sulfite. |
| Photodegradation | 1. Store the solution in a light-protected container (e.g., amber glass vial).[10] 2. Conduct all experimental manipulations under reduced light conditions. |
| Thermal Degradation | 1. Review your storage conditions. Store the solution at a controlled room temperature or as recommended by stability studies. Avoid exposure to high temperatures.[8][14] 2. If heat sterilization is required, evaluate the impact on this compound stability and consider alternative methods like sterile filtration. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | This compound Degradation (%) | Reference |
| Acid Hydrolysis (5 M HCl) | Up to 78.5% | [2] |
| Alkaline Hydrolysis (5 M NaOH) | Up to 44.9% | [2] |
| Oxidative Stress | Up to 76.0% | [2] |
| Thermal Stress (40°C) | Up to 94.3% (over 240 hours) | [2] |
| Photolytic Stress (pH 1-4) | Above 90% | [1] |
| Photolytic Stress (pH ≥7) | Significantly lower degradation compared to acidic pH | [1] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products.[2][3][4]
-
Objective: To quantify the concentration of this compound and detect the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (5 µm; 150 x 4.6 mm) or equivalent.[3][4]
-
Mobile Phase: A mixture of methanol and 0.05M triethylamine (pH adjusted to 3.0 with o-phosphoric acid) in a 30:70 (v/v) ratio.[3][4] An alternative is a mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v).[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
For ophthalmic solutions, a direct dilution with the mobile phase may be sufficient.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study Protocol:
-
Acid Degradation: Treat the sample with 1 M HCl at 60°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Degradation: Treat the sample with 1 M NaOH at 60°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or solution to 100°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHA...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2150234A1 - Stable ophthalmical composition comprising ketotifen and this compound and methods of making same - Google Patents [patents.google.com]
- 7. US20110312998A1 - Methods of Making and Using Stable Pharmaceutical Compositions Comprising Ketotifen and this compound - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
- 9. drugs.com [drugs.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Defenses in the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pathomechanism, Antioxidant Biomarkers, and Treatment of Oxidative Stress-Related Eye Diseases [mdpi.com]
- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Naphazoline
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Naphazoline, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1][2] This is problematic in the quantitative analysis of this compound as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between this compound and other components in the sample.[3]
Q2: What are the most common causes of peak tailing when analyzing this compound?
The primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Unwanted interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase.[2][3][4]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to inconsistent ionization and peak asymmetry.[5][6]
-
Column Overload: Injecting too much sample mass or volume can saturate the column.[1][7]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[5][8]
-
Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.[1][4]
Q3: How can I quickly diagnose the cause of peak tailing for my this compound peak?
To diagnose the cause, you can follow a systematic approach:
-
Check for Overload: Reduce the injection volume or sample concentration by a factor of 10. If the peak shape improves, the issue is likely column overload.[9]
-
Evaluate All Peaks: If all peaks in the chromatogram are tailing, it could indicate a problem with extra-column volume, a column void, or a contaminated guard column.[10][11] If only the this compound peak (and other basic compounds) are tailing, the cause is more likely related to secondary chemical interactions.[10]
-
Review Method Parameters: Check the mobile phase pH and the type of column being used. For a basic compound like this compound, a low mobile phase pH (around 3) is generally recommended to suppress silanol interactions.[7][12]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving peak tailing in this compound HPLC analysis.
Problem: The this compound peak is exhibiting significant tailing.
Below is a troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment
This protocol details how to investigate the effect of mobile phase pH on this compound peak shape.
Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups on the stationary phase.
Methodology:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Phosphate Buffer
-
Gradient: 30% A, 70% B
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Analyte: this compound standard solution
-
-
Procedure:
-
Prepare three mobile phase B solutions with pH adjusted to 6.0, 4.0, and 2.8 using phosphoric acid.
-
Equilibrate the column with the pH 6.0 mobile phase for 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat the equilibration and injection for the pH 4.0 and pH 2.8 mobile phases.
-
Measure the asymmetry factor for the this compound peak at each pH.
-
Expected Results: A significant improvement in peak symmetry (asymmetry factor closer to 1) is expected as the pH is lowered. Operating at a pH below 3 protonates the silanol groups, minimizing their interaction with the basic this compound molecule.[3][7]
| Mobile Phase pH | Tailing Factor (T) | Resolution (Rs) | Theoretical Plates (N) |
| 6.0 | > 2.0 | 2.1 | 4500 |
| 5.0 | 1.8 | 2.5 | 5200 |
| 4.0 | 1.5 | 2.8 | 5800 |
| 2.8 | 1.1 | > 3.0 | 6762 |
Data adapted from a study on this compound and Pheniramine analysis, demonstrating the effect of pH optimization.[13]
Protocol 2: Use of a Mobile Phase Additive
This protocol describes the use of triethylamine (TEA) as a mobile phase additive to improve this compound peak shape.
Objective: To competitively block the active silanol sites on the stationary phase.
Methodology:
-
Initial Conditions:
-
Use the same column, mobile phase A, gradient, flow rate, and detection wavelength as in Protocol 1.
-
Mobile Phase B: 10 mM Phosphate Buffer, pH adjusted to a level where tailing is observed (e.g., pH 6.0).
-
-
Procedure:
-
Prepare a mobile phase B solution containing 0.5% v/v triethylamine.
-
Equilibrate the column with this modified mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Compare the peak asymmetry with and without the TEA additive.
-
Expected Results: Triethylamine, being a basic compound, will preferentially interact with the acidic silanol groups, effectively shielding them from interacting with this compound.[3][13] This will result in a more symmetrical peak shape.
| Mobile Phase Composition | Tailing Factor (T) | Comments |
| Methanol:Water | Broad Peak | Low polarity of the mobile phase. |
| Methanol:Phosphate Buffer (10 mM) | Still Unsatisfactory | Improved polarity but peak symmetry is not ideal. |
| Methanol:Phosphate Buffer (10 mM) with 0.5% TEA, pH 2.8 | Symmetrical Peak | TEA acts as a silanol blocker, significantly improving peak shape.[13] |
Protocol 3: Column Selection and Care
Objective: To select an appropriate column and maintain its performance to prevent peak tailing.
Recommendations:
-
Column Choice: For the analysis of basic compounds like this compound, it is advisable to use a modern, high-purity silica column that is end-capped.[5][7] End-capping chemically bonds a small silane to the unreacted silanol groups, reducing their availability for secondary interactions. Alternatively, columns with a polar-embedded phase can provide additional shielding for basic analytes.[5]
-
Column Flushing: If column contamination is suspected, flush the column with a strong solvent. For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol.[4] Always check the column manufacturer's instructions for recommended washing procedures.
-
Guard Columns: Employ a guard column to protect the analytical column from strongly retained or particulate matter in the sample, which can lead to blockages and peak distortion.[7]
Caption: Logic for selecting an appropriate HPLC column for this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. restek.com [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Naphazoline synthesis to improve yield and purity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of Naphazoline, focusing on improving both yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its salts.
| Question/Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| 1. Why is the yield of this compound free base consistently low? | Incomplete Reaction: The reaction between the nitrile starting material (e.g., 1-naphthylacetonitrile) and ethylenediamine may not have gone to completion.[1][2]Suboptimal Catalyst: The choice or amount of catalyst (e.g., CS₂, thiourea, H₂S) may not be ideal for the reaction conditions.[1]Side Reactions: Formation of byproducts, such as N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide (Impurity A), can consume starting materials.[3]Loss During Workup: Significant product loss can occur during the precipitation and filtration steps.[1]High Reaction Temperature: Excessively high temperatures (e.g., >200°C) in older methods can lead to tarring and degradation.[2][4] | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with workup.[5]Optimize Catalyst System: Experiment with different sulfur-containing catalysts. Patents suggest that catalysts like carbon disulfide (CS₂) or thiourea can significantly improve yield and avoid hazardous reagents like hydrogen sulfide gas.[1]Control Reaction Temperature: Maintain the recommended temperature for the specific protocol. For instance, reactions with CS₂ as a catalyst are often run at around 110°C, while those with thiourea may be performed at 120°C.[1]Optimize Precipitation: Adjust the rate of water addition during the precipitation of the free base. A slower addition rate can lead to better crystal formation and easier filtration.[1] |
| 2. How can I improve the purity of the final this compound Hydrochloride product? | Ineffective Purification: The chosen recrystallization solvent may not be efficient at removing key impurities.Residual Starting Materials: Unreacted 1-naphthaleneacetonitrile or 1-naphthaleneacetic acid may carry through the synthesis.[6]Formation of Stable Impurities: Certain impurities, like this compound Impurity A, are structurally similar to the product and can be difficult to remove.[3][7]Contamination from Solvents: The use of certain solvents like 1,2,4-trichlorobenzene can lead to residual solvent in the final product if not properly removed.[6][8] | Select an Optimal Recrystallization Solvent System: A mixture of methanol and acetone is effective for purifying this compound HCl.[9] The crude product is dissolved in hot methanol, treated with activated carbon for decolorization, and then acetone is added to induce crystallization upon cooling.[9]Use Activated Carbon: Treatment with pharmaceutical-grade activated carbon during recrystallization is effective for removing colored impurities and other byproducts.[5][9]Optimize Salification pH: During the conversion of the free base to the hydrochloride salt, carefully control the pH. A target pH of 1-3 is often used to ensure complete precipitation of the salt.[1]Employ Modern Analytical Techniques: Use UHPLC methods to accurately identify and quantify impurities, which allows for more targeted purification strategies.[10][11][12] |
| 3. My product is an oil or fails to crystallize properly. What should I do? | Presence of Oily Impurities: Byproducts or residual solvents can inhibit crystallization.Incorrect Solvent Choice: The solvent used for crystallization may not be appropriate, leading to oiling out instead of precipitation.Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth. | Perform a Solvent Screen: Test various solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile) to find the optimal system for crystallization.[9]Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Seeding with a small crystal of pure product can help induce crystallization.Purify the Free Base First: Ensure the this compound free base is of high purity before converting it to the hydrochloride salt. An impure free base can make the final salt difficult to crystallize. |
| 4. The synthesis is not reproducible between batches. What are the likely causes? | Reagent Quality: Variations in the purity of starting materials, particularly 1-naphthylacetonitrile and ethylenediamine, can affect the reaction outcome.Atmospheric Moisture: Some older methods require strict anhydrous conditions, and failure to control moisture can hinder the reaction.[1] However, newer methods using specific catalysts are less sensitive.[1]Inconsistent Process Control: Minor deviations in temperature, reaction time, or stirring speed can lead to different results.[13] | Qualify Reagents: Test the purity of all starting materials and solvents before use.Ensure Inert Atmosphere (if required): While some modern protocols avoid the need for strict anhydrous conditions, if using an older method, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]Strictly Adhere to a Standard Operating Procedure (SOP): Document and precisely follow all reaction parameters, including addition rates, temperatures, and mixing speeds, to ensure consistency.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for modern this compound synthesis? A1: The most common and efficient starting material for modern industrial synthesis is 1-naphthylacetonitrile.[1][15][16] This is reacted with ethylenediamine in a cyclization reaction to form the imidazoline ring of this compound.[15][16] An older route starts from 1-naphthaleneacetic acid, but this often requires higher temperatures and can be less efficient.[15][17]
Q2: What is the function of catalysts like carbon disulfide (CS₂), thiourea, or 3-mercaptopropionic acid in the synthesis? A2: These sulfur-containing compounds act as catalysts to facilitate the cyclization reaction between 1-naphthylacetonitrile and ethylenediamine. They improve reaction efficiency, allowing for higher yields and purity under milder conditions compared to non-catalyzed methods.[1][5] Their use helps avoid hazardous reagents like hydrogen sulfide gas and the need for strictly anhydrous conditions that were characteristic of older Pinner-type syntheses.[1][4]
Q3: What are the critical process parameters to control for optimizing yield and purity? A3: The critical parameters include:
-
Temperature: The reaction temperature must be carefully controlled to balance reaction rate with the minimization of side products. Typical ranges are 90-120°C depending on the catalyst used.[1]
-
Catalyst-to-Reactant Ratio: The molar ratio of the catalyst to 1-naphthylacetonitrile is crucial for optimal performance.[1]
-
Solvent: While ethylenediamine can often serve as both reactant and solvent, some processes introduce co-solvents. For purification, the choice of recrystallization solvent (e.g., methanol/acetone) is critical for achieving high purity.[2][9]
-
pH Control: During the final step to form this compound Hydrochloride, adjusting the pH with hydrochloric acid to a specific acidic range (typically pH 1-3) is essential for complete precipitation and high yield.[1]
Q4: Which analytical methods are recommended for purity analysis and impurity profiling? A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the preferred methods for assessing the purity of this compound and quantifying related substances.[10][18] These techniques can effectively separate the main compound from official impurities like this compound Impurity A, B, C, and D.[18] A UV detector is typically set to 260 nm or 280 nm for analysis.[18]
Q5: What are some common impurities I should be aware of? A5: The most common process-related impurity is this compound Impurity A (N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide), which is formed from the incomplete cyclization or hydrolysis of an intermediate.[3] Other potential impurities include unreacted starting materials like 1-naphthaleneacetic acid or 1-naphthaleneacetonitrile and byproducts from side reactions.[6][] Pharmacopoeias list several official impurities that must be monitored.[18]
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize quantitative data from various synthesis protocols to aid in the selection of optimal conditions.
Table 1: Effect of Different Catalysts on this compound Free Base Synthesis (Data synthesized from examples in patent CN110041261B)
| Catalyst | Starting Material | Reactant Ratio (Molar) | Temperature | Reaction Time | Reported Yield of Crude HCl Salt |
| Carbon Disulfide (CS₂) | 1000g 1-Naphthylacetonitrile | 0.1:1 (CS₂:Nitrile) | 110°C | 2 hours | ~96% |
| Thiourea | 1000g 1-Naphthylacetonitrile | 0.12:1 (Thiourea:Nitrile) | 120°C | 3 hours | ~95% |
| Sodium Sulfide (Na₂S) | 1000g 1-Naphthylacetonitrile | 0.05:1 (Na₂S:Nitrile) | 90°C | 10 hours | ~96% |
Table 2: Purity and Yield Data for a Refined this compound Salt Protocol (Data from representative protocols)
| Salt Form | Synthesis Step | Key Parameters | Yield | Purity (by HPLC) |
| This compound Nitrate | Condensation & Salification | Catalyst: 3-mercaptopropionic acid, pH adjustment to 2.5 with HNO₃ | 78.2% (crude) | 96.3%[5] |
| This compound Nitrate | Recrystallization | 90% Ethanol, activated carbon treatment, cooling to 0-5°C | 91% (refinement step) | 99.6%[5] |
| This compound HCl | Salification & Recrystallization | Acetonitrile solvent, pH to 2 with HCl, recrystallize from Methanol/Acetone | 92.3% (overall) | 99.9%[9] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound Free Base Based on the method described in patent CN110041261B using Carbon Disulfide.
-
Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 1-naphthylacetonitrile (e.g., 100 g, 0.6 mol).
-
Reagent Addition: Add ethylenediamine (e.g., 500 mL), which acts as both a reactant and a solvent. Begin stirring.
-
Catalyst Addition: Carefully add carbon disulfide (CS₂) (e.g., 4.6 g, 0.06 mol).
-
Reaction: Heat the mixture to 110°C and maintain this temperature with stirring for 2 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add water dropwise (e.g., 1000 mL) to the stirred reaction mixture. The this compound free base will precipitate as a solid.
-
Isolation: Filter the solid product using a Buchner funnel, wash the cake with water, and dry it under vacuum to obtain the this compound free base.
Protocol 2: Preparation and Purification of this compound Hydrochloride Based on the method described in patent CN110041261B and ChemicalBook entry 19.
-
Dissolution: Dissolve the dried this compound free base from Protocol 1 in an organic solvent such as acetonitrile (e.g., 8 L for ~1400 g of crude product).[1][9]
-
Salification: At room temperature, add 25% hydrochloric acid dropwise while stirring. Monitor the pH of the solution, stopping the addition once the pH reaches 2. A solid precipitate of this compound Hydrochloride will form.[9]
-
Isolation of Crude Product: Filter the solid crude this compound HCl and wash it with a small amount of cold acetonitrile.
-
Recrystallization Setup: Transfer the crude product to a clean flask. Add methanol (e.g., 5 L for ~1400 g of crude) and heat the mixture to 70°C until the solid is completely dissolved.[9]
-
Decolorization: Add a small amount of activated carbon to the hot solution and maintain the temperature for 15-30 minutes to decolorize.
-
Filtration: Perform a hot filtration to remove the activated carbon.
-
Crystallization: To the hot filtrate, add acetone dropwise (e.g., 1 L) to induce crystallization.[9]
-
Cooling & Maturation: Allow the solution to cool slowly to room temperature, then let it stand overnight to ensure complete crystallization.[9]
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum at 50°C for 24 hours. The final product should be a white, crystalline solid with high purity (>99.8%).[9]
Visualizations: Workflows and Logic Diagrams
References
- 1. CN110041261B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound EP Impurity A | 36321-43-4 | SynZeal [synzeal.com]
- 4. JPH06345737A - Production of this compound or its salt - Google Patents [patents.google.com]
- 5. This compound nitrate synthesis - chemicalbook [chemicalbook.com]
- 6. journals.uran.ua [journals.uran.ua]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Solvents in the industrial synthesis of this compound nitrate: implementation of the principles of "Green chemistry" and analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. CN115636790A - A kind of synthesis refining process of this compound hydrochloride - Google Patents [patents.google.com]
- 14. Most Frequently Asked Questions In Pharma Inteviews [elite-pharmaskills.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. This compound hydrochloride | 550-99-2 [chemicalbook.com]
- 18. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Naphazoline and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing Naphazoline degradation products. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of degradation data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under various stress conditions, this compound primarily degrades into two main impurities:
Additionally, under photolytic stress, a series of other degradation products, designated as ND-1 through ND-6, have been identified.
Q2: What are the typical stress conditions that lead to the degradation of this compound?
A2: this compound is susceptible to degradation under several stress conditions, including:
-
Acidic Hydrolysis: Degradation occurs in the presence of strong acids.
-
Basic Hydrolysis: this compound is particularly unstable in alkaline conditions, leading to the formation of Impurity A and subsequently Impurity B.[1]
-
Oxidative Stress: Exposure to oxidizing agents can induce degradation.
-
Thermal Stress: Elevated temperatures can lead to the formation of degradation products.
-
Photolytic Stress: Exposure to light can generate a unique profile of degradation products.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its degradation products.[1][3][4] Methods are typically stability-indicating, meaning they can resolve the parent drug from its degradation products.[2][3][4] For structural elucidation and confirmation of the identity of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[5][6]
Q4: How can I ensure the stability of this compound in my formulations?
A4: To enhance the stability of this compound in pharmaceutical formulations, consider the following:
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial, as this compound is more stable in these conditions compared to an alkaline environment.
-
Protection from Light: As this compound is susceptible to photodegradation, formulations should be protected from light by using opaque or amber-colored packaging.
-
Temperature Control: Storage at controlled room temperature is recommended to minimize thermal degradation.
-
Inert Atmosphere: For liquid formulations, purging with an inert gas like nitrogen can help prevent oxidative degradation.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound Peak | 1. Interaction of the basic this compound molecule with acidic silanol groups on the HPLC column packing. 2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or an end-capped C18 column. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to mask the silanol groups.[4] 3. Adjust the mobile phase pH to a range where this compound is protonated (e.g., pH 2.5-4.0). |
| Poor Resolution Between this compound and Impurities | 1. Inadequate mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase. A gradient elution may be necessary. 2. Try a different column with a different stationary phase (e.g., phenyl-hexyl or cyano). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Ghost Peaks in the Chromatogram | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. 3. Increase the run time to ensure all components have eluted. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Baseline Drift or Noise | 1. Detector lamp aging. 2. Contaminated detector flow cell. 3. Mobile phase not properly degassed. | 1. Replace the detector lamp if it has exceeded its lifetime. 2. Flush the flow cell with a strong, appropriate solvent. 3. Degas the mobile phase using an online degasser, sonication, or helium sparging. |
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 5 M HCl | - | - | 78.5% | - |
| Basic Hydrolysis | 5 M NaOH | - | - | 44.9% | - |
| Oxidative | - | - | - | 76.0% | - |
| Thermal | Dry Heat | 240 hours | - | 68.4% | - |
| Photolytic | UV/VIS Irradiation | - | - | - | - |
Note: The extent of degradation can vary significantly depending on the exact experimental conditions (e.g., concentration of reagents, specific wavelength and intensity of light, etc.).
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.
a. Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
b. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the this compound hydrochloride powder in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve an appropriate amount in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution (in a transparent container) to UV light (254 nm) and/or visible light for an extended period (e.g., 24-48 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol in a ratio of 68:32 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 280 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the prepared standard and stressed samples.
-
Record the chromatograms and calculate the percentage of degradation.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Logical workflow for troubleshooting HPLC issues.
Caption: Experimental workflow for this compound degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations | CoLab [colab.ws]
- 4. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and this compound. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Forced Degradation Studies of Naphazoline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Naphazoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound hydrochloride?
A1: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of this compound hydrochloride under various stress conditions.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3] The data obtained is essential for formulation development, packaging selection, and establishing the shelf-life of the drug product.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound hydrochloride?
A2: Typical stress conditions for this compound hydrochloride include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis.[4][5] The specific conditions, such as the concentration of acid/base, temperature, and duration of exposure, are chosen to achieve a detectable level of degradation, typically in the range of 10-20%.[3]
Q3: How do I choose the appropriate analytical method for analyzing the stressed samples?
A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for this purpose.[4][5][6] The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[4]
Q4: What should I do if I don't observe any degradation under the initial stress conditions?
A4: If no degradation is observed, the stress conditions may not be harsh enough. You can consider increasing the concentration of the stressor (e.g., acid or base), elevating the temperature, or extending the exposure time.[2] However, it's important to avoid overly aggressive conditions that could lead to secondary degradation products not relevant to the actual stability of the drug.[2]
Q5: How is the "mass balance" assessed in a forced degradation study?
A5: Mass balance is a critical parameter that demonstrates the accountability of the drug and its degradation products.[7] It is calculated by comparing the initial assay of the drug substance with the sum of the assay of the remaining drug and the amount of all degradation products after exposure to stress. A good mass balance, typically between 95% and 105%, indicates that all major degradation products have been detected and quantified by the analytical method.[8]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Wash the column with a strong solvent or replace the column if necessary. |
| Split Peaks | 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. | 1. Replace the column. 2. Dissolve the sample in the mobile phase whenever possible. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and flush the system. Clean the detector cell. 2. Degas the mobile phase and purge the pump. 3. Use a column oven to maintain a constant temperature.[9] |
| Co-elution of Peaks | 1. Inadequate chromatographic separation. | 1. Optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH). 2. Consider a different column with an alternative stationary phase. |
| Unexpected Peaks | 1. Impurities in the sample or reagents. 2. Carryover from a previous injection. | 1. Analyze a blank (mobile phase) to identify system-related peaks. 2. Implement a needle wash step in the injection sequence. |
Experimental Stress Condition Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive Degradation (>50%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Inconsistent Degradation Results | 1. Variability in experimental parameters (e.g., temperature, concentration). 2. Inhomogeneous sample preparation. | 1. Ensure precise control over all experimental conditions. 2. Thoroughly mix all solutions before and during the stress application. |
| Precipitation of the Drug Substance | 1. The drug is not soluble under the stress conditions. | 1. Use a co-solvent if it does not interfere with the degradation pathway. 2. Adjust the pH to improve solubility. |
Data Presentation
Summary of this compound Hydrochloride Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of this compound HCl | Reference |
| Acid Hydrolysis | 5 M HCl | 40°C | 24 h | Up to 78.5% | [4] |
| Alkaline Hydrolysis | 5 M NaOH | 40°C | 24 h | Up to 44.9% | [4] |
| Oxidative | Not Specified | Not Specified | Not Specified | Up to 76.0% | [4] |
| Thermal | - | 40°C | 240 h | Up to 94.3% | [4] |
Note: The extent of degradation can vary depending on the specific experimental setup and the formulation of the drug product.
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
-
Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sonication may be used to ensure complete dissolution.
Acid Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 5 M hydrochloric acid.
-
Incubate the mixture in a water bath at 40°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 5 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 5 M sodium hydroxide.
-
Incubate the mixture in a water bath at 40°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 5 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To a known volume of the stock solution, add an appropriate volume of a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Keep the solution at room temperature and monitor the degradation over time.
-
Once the desired level of degradation is achieved, quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Place the this compound hydrochloride solid powder or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C).
-
Monitor the degradation over a specified period.
-
For the solid sample, dissolve it in a suitable solvent after the stress period.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose the this compound hydrochloride solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of this compound hydrochloride.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Excipient Compatibility Testing for Naphazoline Nasal Spray Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in excipient compatibility testing of Naphazoline nasal spray formulations.
The Critical Role of Excipient Compatibility Testing
Excipient compatibility testing is a crucial step in the pre-formulation phase of drug development. Its primary purpose is to ensure that the chosen excipients, the inactive ingredients in a formulation, do not negatively interact with the active pharmaceutical ingredient (API), in this case, this compound Hydrochloride. Incompatibilities between the drug and excipients can lead to degradation of the API, formation of harmful byproducts, and alterations in the physical and chemical properties of the dosage form, ultimately compromising the safety, efficacy, and stability of the final product.[1]
For this compound nasal spray, a formulation designed for local action, maintaining the stability of the API is paramount to ensure consistent dosing and therapeutic effect. The nasal mucosa is a sensitive area, and any degradation products could potentially cause irritation or other adverse reactions.[2] Therefore, rigorous compatibility testing is essential to select appropriate excipients that will ensure a stable and effective this compound nasal spray formulation throughout its shelf life.
Experimental Protocol: Excipient Compatibility Study for this compound Nasal Spray
This protocol outlines a typical approach for assessing the compatibility of this compound Hydrochloride with common excipients used in nasal spray formulations.
Materials and Sample Preparation
-
Active Pharmaceutical Ingredient (API): this compound Hydrochloride
-
Excipients:
-
Preservative: Benzalkonium Chloride
-
Chelating Agent: Edetate Disodium (EDTA)
-
Buffering Agent: Sodium Phosphate (Monobasic and Dibasic)
-
Viscosity Modifier: Hydroxypropyl Methylcellulose (HPMC)
-
Tonicity-Adjusting Agent: Sodium Chloride
-
-
Binary and Ternary Mixtures: Prepare physical mixtures of this compound HCl with each excipient individually (binary mixtures) in a 1:1 ratio by weight. Additionally, prepare mixtures that include the API and combinations of excipients that might be used in the final formulation (ternary or quaternary mixtures).
-
Control Sample: A sample of pure this compound HCl should be stored under the same conditions as the mixtures.
-
Moisture: To accelerate potential reactions, a small, controlled amount of purified water (e.g., 5% w/w) can be added to a separate set of samples.
Stress Conditions
-
Store the prepared mixtures and the control sample in suitable containers (e.g., glass vials with stoppers) under accelerated stability conditions. A common condition is 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 4 weeks.
-
Samples should be withdrawn for analysis at predetermined time points (e.g., initial, 1, 2, and 4 weeks).
-
Forced Degradation: To understand potential degradation pathways, separate samples of this compound HCl should be subjected to forced degradation conditions.[3] This includes:
-
Acidic Hydrolysis: Reflux with 1 M HCl for 2 hours.[3]
-
Alkaline Hydrolysis: Reflux with 1 M NaOH for 2 hours.[3]
-
Oxidative Degradation: Treat with 5% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose to dry heat at 100°C for 7 hours.[3]
-
Photolytic Degradation: Expose to UV light (254 nm) for 10 hours.[3]
-
Analytical Method: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products and any interfering peaks from the excipients.
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) containing 0.5% Triethylamine and Methanol (68:32, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 280 nm[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL |
Sample Preparation for HPLC Analysis:
-
Accurately weigh a portion of the stressed sample (or control) and dissolve it in a suitable solvent, such as the mobile phase, to achieve a known concentration of this compound HCl (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following tables summarize the degradation of this compound Hydrochloride under various stress conditions. It is important to note that the presence of certain excipients can influence these degradation rates.
Table 1: this compound HCl Degradation Under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | This compound Degradation (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | - | 78.5% | [2] |
| Alkaline Hydrolysis | 5 M NaOH | - | 44.9% | [2] |
| Oxidative Degradation | - | - | 76.0% | [2] |
| Thermal Degradation | 40°C | 240 hours | 94.3% | [2] |
| Photolytic Degradation | UVA/VIS Light (94,510 kJ/m²) | 35 hours | 14.74% - 96.47% (pH dependent) | [1] |
Table 2: Potential Incompatibilities of this compound HCl with Common Nasal Spray Excipients
| Excipient | Potential Incompatibility | Potential Degradation Pathway |
| Benzalkonium Chloride | Generally considered compatible, but may cause issues with some analytical methods. | - |
| Edetate Disodium (EDTA) | Generally considered compatible. | - |
| Sodium Phosphate Buffer | pH of the buffer system is critical. This compound is more stable in acidic to neutral pH.[2] | Alkaline hydrolysis of the imidazoline ring.[4] |
| Hydroxypropyl Methylcellulose (HPMC) | Generally considered compatible.[5] | - |
| Sodium Chloride | Generally considered compatible. | - |
Experimental Workflow and Troubleshooting Diagrams
Caption: Workflow for this compound excipient compatibility testing.
Caption: Logical relationships for troubleshooting HPLC problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: We observed a new, small peak in the chromatogram of a this compound-excipient mixture that was not present in the control. What could this be?
A1: This new peak is likely a degradation product resulting from an interaction between this compound and the excipient. To confirm this, you should:
-
Compare with Forced Degradation Samples: Analyze the samples from your forced degradation studies (acid, base, oxidative, etc.). If the retention time of the new peak matches a peak in one of these samples, it can help identify the degradation pathway. For instance, alkaline conditions are known to hydrolyze the imidazoline ring of this compound.[4]
-
Mass Spectrometry (MS): If available, LC-MS analysis can provide the mass of the unknown peak, which is invaluable for structure elucidation and identification of the degradation product.
-
Evaluate Excipient Purity: Ensure the excipient itself is not the source of the impurity. Analyze a solution of the excipient alone under the same chromatographic conditions.
Q2: The physical appearance of our this compound-excipient mixture changed after storage at accelerated conditions (e.g., color change, clumping). Is this a sign of incompatibility?
A2: Yes, a change in physical appearance is a strong indicator of a potential physical or chemical incompatibility. Even if the HPLC analysis does not show significant degradation of the this compound, these physical changes can affect the performance and stability of the final product. It is crucial to document these observations and consider alternative excipients or different grades of the same excipient.
Q3: Our this compound peak is showing significant tailing in the HPLC analysis. What are the common causes and how can we fix it?
A3: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica-based HPLC column.[6] Here’s how to troubleshoot:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.8) will protonate the silanol groups, minimizing these secondary interactions and improving peak shape.[2]
-
Use a Base-Deactivated Column: Employing a column that is end-capped or specifically designed for the analysis of basic compounds can significantly reduce tailing.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[7]
-
Column Contamination/Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Try reverse-flushing the column (if the manufacturer allows) or replace it with a new one.[6]
Q4: The retention time of the this compound peak is shifting between injections. What could be the issue?
A4: Retention time shifts are typically due to inconsistencies in the HPLC system or mobile phase.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If it is a mixture of solvents, premix them before use. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Check for leaks in the pump or fittings. Inconsistent flow from the pump will lead to variable retention times.
Q5: We are observing a noisy or drifting baseline in our chromatograms. How can we address this?
A5: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.
-
Degas the Mobile Phase: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise. Ensure your solvents are properly degassed using an online degasser, sonication, or helium sparging.
-
Contaminated Solvents: Impurities in the mobile phase solvents or additives can cause a drifting baseline, especially during gradient elution. Use high-purity, HPLC-grade solvents and reagents.
-
Detector Lamp: An aging detector lamp can also be a source of noise. Check the lamp's energy output and replace it if necessary.
-
Excipient Interference: Some excipients, like Benzalkonium Chloride, can have UV absorbance and may interfere with the baseline, especially if they are present in high concentrations. Ensure your sample preparation and chromatographic method provide adequate separation from these components.[8] A blank injection (mobile phase only) followed by a placebo injection (formulation without API) can help diagnose this issue.
References
- 1. Two Small Molecule Drugs with Topical Applications, Diflunisal and this compound, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods | MDPI [mdpi.com]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green TLC densitometric method for the simultaneous detection and quantification of this compound HCl, pheniramine maleate along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, this compound, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Quantitation of active ingredients and excipients in nasal sprays by high-performance liquid chromatography, capillary electrophoresis and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing rebound hyperemia associated with long-term Naphazoline use
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and detailed protocols for studying rebound hyperemia associated with long-term Naphazoline use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sympathomimetic amine that acts as a potent vasoconstrictor.[1] It is the active ingredient in many over-the-counter (OTC) eye drops and nasal sprays designed for the temporary relief of redness and congestion.[1][2] Its primary mechanism of action is the stimulation of alpha-adrenergic receptors on the smooth muscle of arterioles, leading to vasoconstriction and reduced blood flow to the affected tissue.[1][3]
Q2: What is rebound hyperemia and why does it occur with long-term this compound use?
Rebound hyperemia is a condition where the initial symptom (e.g., eye redness) returns, often with greater severity, following the discontinuation of a vasoconstrictor agent like this compound that has been used for a prolonged period.[4] This phenomenon is a consequence of tachyphylaxis, a rapid decrease in the response to a drug after repeated administration.
The proposed mechanism involves the desensitization of alpha-adrenergic receptors.[4] Chronic stimulation by this compound leads to a compensatory downregulation and reduced sensitivity of these receptors. When the drug is withdrawn, the local vascular tissue has a diminished capacity to maintain its tone, resulting in an overshoot of vasodilation and a significant increase in redness (hyperemia).[3]
Q3: Which specific adrenergic receptors does this compound interact with?
This compound is classified as a mixed α1/α2-adrenergic receptor agonist.[5] Its vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors, which are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium and smooth muscle contraction. It also acts on α2-adrenergic receptors, which can modulate neurotransmitter release and have complex effects on vascular tone.[2] The affinity for different receptor subtypes can influence both its efficacy and side-effect profile, including the propensity for rebound hyperemia.
Q4: What is the typical duration of this compound use that leads to rebound hyperemia?
While variable among individuals, use beyond the recommended period of 72 hours significantly increases the risk.[3] Some studies and case reports have documented the development of tachyphylaxis and rebound redness after as few as 5 to 10 days of repeated daily use.[5] Chronic use over weeks or months can lead to a cycle of dependency where the user needs the drug to prevent the severe rebound redness.[5]
Q5: Are there alternative therapeutic strategies to manage rebound hyperemia?
Yes, research has explored several avenues. One promising approach is the use of selective α2-adrenergic agonists, such as low-dose brimonidine, which can cause vasoconstriction with a reportedly lower incidence of tachyphylaxis and rebound redness.[4][5] Additionally, some therapeutic strategies involve a gradual tapering of the this compound dose, the temporary use of topical corticosteroids to manage inflammation, and switching to non-medicated lubricating eye drops.[4]
Quantitative Data
The following tables summarize key quantitative data relevant to this compound's interaction with adrenergic receptors and its effects in experimental models.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Organism/System |
|---|---|---|---|
| Alpha-2A Adrenergic Receptor | This compound | 21 | Human |
Data sourced from DrugBank.[2]
Table 2: Dose-Response of this compound in a Rabbit Model
| Topical Dose (µg) | Effect on Intraocular Pressure (IOP) | Peak Mydriasis (Pupil Dilation) |
|---|---|---|
| 7.5 | 3 mmHg decrease | 2 mm |
| 25 | 6 mmHg decrease | 4 mm |
| 75 | 10 mmHg decrease | 5.5 mm |
This table illustrates the dose-dependent physiological response to this compound in an in vivo model. Data adapted from Ogidigben et al., 2001.[6]
Experimental Protocols & Workflows
Signaling Pathway of this compound Action and Desensitization
This compound primarily acts on α1 and α2-adrenergic receptors. The vasoconstriction effect is driven by the α1-receptor pathway. Chronic stimulation leads to receptor desensitization, a key step in developing tachyphylaxis and rebound hyperemia, which involves G protein-coupled receptor kinases (GRKs) and β-arrestins.[7][8][9]
Protocol 1: In Vivo Rabbit Model for this compound-Induced Rebound Hyperemia
This protocol outlines the induction and quantitative assessment of rebound hyperemia in a rabbit model.
1. Animal Model:
-
Use healthy New Zealand white rabbits (3-3.5 kg).[10]
-
Allow a 1-week acclimatization period.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Induction Phase (Long-Term this compound Use):
-
Administer one drop (approx. 50 µL) of 0.1% this compound hydrochloride solution to one eye of each rabbit, twice daily for 14 consecutive days.
-
The contralateral eye receives a saline vehicle and serves as the control.
3. Washout and Observation Phase:
-
After the 14-day induction, cease all instillations.
-
Observe and measure hyperemia at 0, 2, 4, 8, 12, and 24 hours post-cessation.
4. Quantification of Hyperemia:
-
Method A: Digital Image Analysis [11][12]
-
Gently restrain the rabbit and photograph the conjunctiva using a digital slit-lamp or medical scope at each time point.
-
Use image analysis software (e.g., ImageJ with a vessel analysis plugin) to calculate the percentage of the total conjunctival area occupied by blood vessels.
-
A significant increase in the vessel area percentage in the this compound-treated eye compared to baseline and the control eye indicates rebound hyperemia.
-
-
Method B: Laser Doppler Flowmetry (LDF) [13][14]
-
Anesthetize the rabbit as per the approved protocol.
-
Use a Laser Doppler Flowmeter to non-invasively measure conjunctival blood flow (expressed in arbitrary Perfusion Units, PU).
-
A significant increase in blood flow post-cessation compared to baseline indicates rebound hyperemia.
-
Protocol 2: Western Blot for α-Adrenergic Receptor Expression
This protocol is for assessing changes in α-adrenergic receptor protein levels in conjunctival tissue following chronic this compound exposure.
1. Tissue Collection:
-
At the end of the in vivo experiment (or a separate dedicated experiment), humanely euthanize the rabbits.
-
Immediately excise conjunctival tissue from both this compound-treated and control eyes.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
2. Protein Extraction:
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer: [15]
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: [15]
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the α-adrenergic receptor subtype of interest (e.g., anti-α1A-AR). Note: Validate antibody specificity using knockout tissue if possible, as non-specific antibodies are a known issue.[16]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using densitometry software.
-
Normalize the receptor band intensity to a loading control (e.g., GAPDH or β-actin) to compare expression levels between treated and control tissues. A decrease in the normalized intensity in the this compound-treated tissue would suggest receptor downregulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in hyperemia measurements (In Vivo) | - Inconsistent image focus or lighting.- Animal movement during measurement.- Subjectivity in manual scoring. | - Use a head/chin rest to stabilize the animal.- Standardize camera settings (ISO, shutter speed, aperture) and lighting conditions.- Employ quantitative image analysis software instead of subjective scoring to ensure objectivity and reproducibility.[11][12] |
| No significant rebound hyperemia observed | - Insufficient duration or concentration of this compound.- Measurement time points are missing the peak effect.- High baseline hyperemia in control animals. | - Extend the induction phase to 21 days or use a slightly higher, non-toxic concentration.- Increase the frequency of measurements during the washout phase (e.g., every 2 hours for the first 12 hours).- Ensure animals are properly acclimatized and housed in a low-stress environment to minimize baseline redness. |
| Weak or no signal in Western Blot | - Low receptor abundance in tissue.- Inefficient protein extraction.- Poor antibody quality. | - Increase the amount of protein loaded onto the gel.- Use a membrane-protein specific extraction protocol.- Verify primary antibody efficacy using positive control lysate (e.g., from cells overexpressing the receptor). Be aware that many commercial adrenergic receptor antibodies lack specificity.[16] |
| Non-specific bands in Western Blot | - Primary antibody is not specific.- Insufficient blocking or washing.- Secondary antibody cross-reactivity. | - Test the antibody against tissue from a knockout animal if available.[16]- Increase blocking time and the number/duration of washes.- Run a control lane with only the secondary antibody to check for non-specific binding. |
| Difficulty in Receptor Binding Assays | - Ligand depletion (radioligand concentration is too low relative to receptor concentration).- Assay has not reached equilibrium. | - Reduce the concentration of receptor binding sites in the assay.[17]- Determine the time to equilibrium by performing association kinetic experiments; ensure incubation time is sufficient (at least 5 half-lives) for the radioligand to reach equilibrium.[17] |
References
- 1. This compound | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medicine.com [medicine.com]
- 4. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility of Conjunctival Hemodynamic Measurements in Rabbits: Reproducibility, Validity and Response to Acute Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [QUANTIFICATION OF CONJUNCTIVAL HYPEREMIA IN RABBITS USING ANALYSIS SOFTWARE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular blood flow assessment using continuous laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laser Doppler Flowmetry: Measuring Blood Flow with Light [findlight.net]
- 15. Western Blot Detection of Adrenergic Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Naphazoline in Multi-Dose Ophthalmic Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Naphazoline in multi-dose ophthalmic preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in ophthalmic solutions?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[1][2][3] Hydrolysis is particularly significant under alkaline conditions, leading to the formation of 1-naphthylacetylethylenediamine and subsequently 1-naphthylacetic acid.[4] The molecule is also sensitive to oxidative stress and can degrade when exposed to light.[2][5]
Q2: What is the optimal pH range for a stable this compound ophthalmic formulation?
A2: The stability of this compound is pH-dependent. An optimal pH range for this compound in ophthalmic preparations is between 5.0 and 7.4.[6] Some studies suggest that a pH range of 3.5-5.0 is also suitable for the stability of the drug itself.[6] It is crucial to balance the stability of this compound with the physiological tolerance of the eye.
Q3: What are the common excipients used to enhance the stability of this compound eye drops?
A3: Several excipients can be incorporated to improve the stability of this compound ophthalmic solutions. These include:
-
Viscosity-enhancing agents: Polymers like Hypromellose (HPMC) and Sodium Carboxymethylcellulose (NaCMC) can increase the viscosity of the formulation, which may enhance stability and ocular residence time.[1][7]
-
Preservatives: Benzalkonium chloride is a common preservative used in multi-dose ophthalmic preparations to prevent microbial growth.[8] However, potential incompatibilities should be considered.
-
Tonicity-adjusting agents: Sodium chloride is often used to ensure the formulation is isotonic with tear fluid, minimizing eye irritation.[7]
-
Chelating agents: Edetate disodium (EDTA) can be included to chelate metal ions that may catalyze oxidative degradation.[9]
Q4: Are there any known incompatibilities between this compound and common ophthalmic excipients?
A4: While specific incompatibility studies for this compound with a wide range of excipients are not extensively documented in the provided search results, some general considerations apply. The preservative benzalkonium chloride is known to be incompatible with anionic drugs, which can lead to the formation of insoluble complexes and cloudiness in the solution.[10] Although this compound is not anionic, this highlights the importance of pre-formulation compatibility studies with all chosen excipients. Additionally, the use of certain buffers can negatively impact the stability of some active pharmaceutical ingredients.[8]
Q5: How should this compound ophthalmic preparations be stored to ensure stability?
A5: To maintain stability, this compound ophthalmic solutions should be stored at a controlled room temperature, protected from direct light and freezing.[11] The container should be kept tightly closed.[12] It is also recommended to avoid storage in aluminum containers as this compound can degrade in the presence of aluminum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and stability testing of this compound ophthalmic preparations.
Problem 1: The this compound ophthalmic solution appears cloudy or shows precipitation upon storage.
| Potential Cause | Troubleshooting Step |
| pH shift: The pH of the formulation may have shifted to a range where this compound or other excipients are less soluble. | Verify the pH of the formulation and adjust it to the optimal range (5.0-7.4) using an appropriate pH-adjusting agent.[6] |
| Incompatibility with excipients: An interaction between this compound and another component, such as the preservative, may be occurring. | Review the formulation for potential incompatibilities. If benzalkonium chloride is used with any anionic components, consider an alternative preservative.[10] |
| Microbial contamination: Inadequate preservation in a multi-dose formulation can lead to microbial growth. | Ensure the preservative system is effective. Conduct antimicrobial effectiveness testing. |
| Change in storage conditions: Exposure to extreme temperatures (freezing or excessive heat) can affect solubility. | Review storage conditions and ensure they comply with recommendations (controlled room temperature).[11] |
Problem 2: Significant degradation of this compound is observed during stability studies.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH: The formulation pH may be in a range that accelerates hydrolysis (e.g., alkaline pH). | Optimize the formulation pH to the recommended stable range (5.0-7.4).[6] |
| Oxidative degradation: The formulation may be susceptible to oxidation. | Incorporate an antioxidant, such as sodium metabisulfite, into the formulation. |
| Photodegradation: Exposure to light can cause degradation. | Package the formulation in a light-resistant container.[11] |
| Presence of metal ions: Trace metal ions can catalyze oxidative degradation. | Include a chelating agent like edetate disodium (EDTA) in the formulation to sequester metal ions.[9] |
Problem 3: Unexpected peaks appear in the HPLC chromatogram during stability analysis.
| Potential Cause | Troubleshooting Step | | Formation of degradation products: The unexpected peaks are likely degradation products of this compound. | Identify the degradation products by comparing the chromatogram with known degradation product standards (e.g., 1-naphthylacetylethylenediamine and 1-naphthylacetic acid).[4] Use a stability-indicating HPLC method that effectively separates the active ingredient from all degradation products. | | Interaction with container/closure: Leachables from the packaging material may be present. | Perform a container-closure integrity test and a leachable and extractable study. | | Contamination of the mobile phase or sample: Impurities in the solvents or improper sample handling can introduce extraneous peaks. | Ensure the use of high-purity solvents and proper sample preparation techniques. |
Data Presentation
The following tables summarize quantitative data on the stability of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Forced Degradation of this compound Hydrochloride in Solution
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | - | 78.5 | [2] |
| Alkaline Hydrolysis | 5 M NaOH | - | 44.9 | [2] |
| Oxidative | - | - | 76.0 | [2] |
| Thermal | 40°C | 240 hours | 94.3 | [2] |
Note: The specific duration for acidic, alkaline, and oxidative stress was not detailed in the source material but was sufficient to cause significant degradation.
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is based on a validated stability-indicating HPLC method.[4]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: BDS Hypersil C18, 5 µm particle size (150 x 4 mm).
-
Mobile Phase: A mixture of methanol and an aqueous phase (0.05 M triethylamine with 10% methanol, pH adjusted to 3 with o-phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound hydrochloride and its known degradation products (1-naphthylacetylethylenediamine and 1-naphthylacetic acid) in a suitable solvent (e.g., water or mobile phase).
-
Prepare the sample solution by diluting the ophthalmic preparation to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound and its degradation products by comparing the retention times and peak areas with those of the standard solutions.
-
2. Forced Degradation Study Protocol
This protocol outlines the general steps for conducting a forced degradation study on a this compound ophthalmic formulation.
-
Acidic Degradation: Mix the this compound formulation with an equal volume of a strong acid (e.g., 1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before HPLC analysis.
-
Alkaline Degradation: Mix the this compound formulation with an equal volume of a strong base (e.g., 1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the this compound formulation with an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature for a specified period.
-
Thermal Degradation: Store the this compound formulation at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the this compound formulation to a light source (e.g., UV lamp or a photostability chamber) for a specified duration.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Visualizations
Caption: this compound degradation pathway under alkaline conditions.
Caption: Workflow for this compound ophthalmic stability testing.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. medicalresearchjournal.org [medicalresearchjournal.org]
- 8. US20110312998A1 - Methods of Making and Using Stable Pharmaceutical Compositions Comprising Ketotifen and this compound - Google Patents [patents.google.com]
- 9. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and this compound. | Semantic Scholar [semanticscholar.org]
- 10. US5658948A - Enhancement of benzalkonium chloride preservative activity in formulations containing an incompatible drug using amino acids having net positive charge - Google Patents [patents.google.com]
- 11. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
Technical Support Center: Method Development for Naphazoline Isomer Separation
Welcome to the technical support center for the analytical separation of Naphazoline and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your method development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common structural isomers of this compound I should be aware of?
A1: this compound has positional isomers that can be challenging to separate. The most common isomer is Tramazoline, where the naphthyl group is attached at a different position on the imidazoline ring. Other potential isomers could arise from alternative substitutions on the naphthalene ring system. During synthesis or degradation, other related substances may form which are structurally similar and require separation.[1][2][3][4]
Q2: Which analytical technique is most suitable for separating this compound from its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used and robust techniques for this purpose.[5][6][7] Capillary Electrophoresis (CE) is also a viable alternative, offering high efficiency and short analysis times.[8][9] The choice depends on the available instrumentation, the specific isomers of interest, and the sample matrix.
Q3: What type of HPLC column is recommended for this compound isomer separation?
A3: Reversed-phase columns, particularly C18 columns, are the most common choice for separating this compound and its related compounds.[1][3][6][7] For challenging separations of positional isomers, columns with different selectivities, such as phenyl-hexyl or cyano phases, may offer improved resolution.[7][10] In some cases, ion-exchange or HILIC chromatography could also be explored.
Q4: How can I optimize the mobile phase for better separation of this compound isomers?
A4: Mobile phase optimization is critical. Key parameters to adjust include:
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.[1][7]
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Varying the type and ratio of the organic modifier can alter selectivity.
-
Additives: Ion-pairing reagents or buffers can improve peak shape and resolution.[7][11] For example, adding triethylamine can reduce peak tailing by masking active silanol groups on the column.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomer Peaks | - Inappropriate column chemistry.- Sub-optimal mobile phase composition.- Gradient slope is too steep. | - Screen different column selectivities (e.g., C18, Phenyl-Hexyl, Cyano).- Adjust mobile phase pH, organic modifier, and buffer strength.[1][7]- Optimize the gradient profile by making it shallower. |
| Peak Tailing for this compound | - Secondary interactions with residual silanols on the column.- Column overload. | - Add a competing base like triethylamine to the mobile phase.[7]- Use a base-deactivated column.- Reduce the sample concentration. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure sufficient column equilibration time between injections.- Check the HPLC pump for leaks and ensure proper solvent mixing.[12]- Use a column oven to maintain a consistent temperature. |
| Broad Peaks | - Extra-column volume.- Column deterioration.- Mobile phase mismatch with sample solvent. | - Use smaller diameter tubing and a low-volume detector cell.- Replace the column or guard column.- Dissolve the sample in the initial mobile phase.[12] |
| Ghost Peaks | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol. |
Experimental Protocols
General HPLC Method Development Workflow
The following diagram outlines a systematic approach to developing a separation method for this compound and its isomers.
Caption: A workflow for HPLC method development.
Example HPLC Method for this compound and Related Substances
This protocol is a starting point based on published methods and can be adapted for specific isomer separations.[1][2][7]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 6.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: 70:30 (A:B) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from various methods for this compound analysis, which can serve as a reference for method development.
Table 1: HPLC Method Parameters
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[6] |
| Column | Hypersil ODS C18 | ODS C18 | Grace C18 |
| Dimensions | 250 x 4.6 mm, 5 µm | - | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 6.0):Acetonitrile (70:30) | 0.1 M KH2PO4 (pH 7):Methanol (55:45) | KH2PO4 buffer (pH 3):Acetonitrile:Triethylamine (80:20:0.01) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 260 nm | 265 nm | 276 nm |
Table 2: Capillary Electrophoresis Method Parameters
| Parameter | Method 1[8][9] |
| Capillary | Fused silica, short length (e.g., 10 cm effective length) |
| Background Electrolyte (BGE) | 20 mmol/L Histidine + 10 mmol/L 3,4-dimethoxycinnamic acid (pH 9.5) |
| Separation Voltage | +25 kV |
| Injection | Hydrodynamic (e.g., 25 kPa for 1.25 s) |
| Detection | Capacitively Coupled Contactless Conductivity Detection (C4D) |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during the separation of this compound isomers.
Caption: A logical flow for troubleshooting separation issues.
References
- 1. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. lcms.cz [lcms.cz]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Mitigating Systemic Side Effects of Naphazoline in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphazoline in preclinical settings. The following information is designed to help mitigate systemic side effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects of this compound observed in preclinical animal models?
A1: this compound, an alpha-adrenergic agonist, can cause a range of systemic side effects when absorbed systemically. In preclinical models, these can include central nervous system (CNS) depression (potentially leading to coma), hypothermia, bradycardia, hypertension, and cardiac irregularities.[1][2][3] These effects are particularly pronounced in children and can also be observed in animal models, especially at higher doses or with prolonged use.[1][2]
Q2: What is the primary route of systemic absorption for topically administered ophthalmic this compound?
A2: The primary route for systemic absorption of ophthalmic drugs like this compound is through the nasolacrimal duct, which drains tears from the eye into the nasal cavity.[4] From the nasal mucosa, the drug can be readily absorbed into the systemic circulation.
Q3: Are there alternative formulations of this compound that can help reduce systemic exposure?
A3: Yes, novel drug delivery systems (NDDS) are being explored to enhance ocular retention and reduce systemic side effects.[5] These include in-situ gels, nanoparticles, and liposomes, which are designed to increase the drug's residence time on the ocular surface, thereby improving local bioavailability and minimizing drainage into the nasolacrimal system.[4][5]
Q4: Can the volume of the instilled drop influence systemic absorption?
A4: Yes, reducing the instilled volume of the eye drop can decrease precorneal loss and enhance the interaction time between the drug and the cornea.[5][6] This can lead to improved local bioavailability and reduced systemic absorption. A smaller drop volume (5–15 µL) is preferable to minimize drug wastage and the risk of systemic toxicity.[6]
Troubleshooting Guides
Issue 1: High Variability in Systemic this compound Plasma Concentrations Across Animals
Possible Cause: Inconsistent administration technique leading to variable systemic absorption.
Troubleshooting Steps:
-
Standardize Drop Volume: Ensure a consistent and minimal drop volume is administered to each animal.
-
Nasolacrimal Occlusion: Immediately after instillation, apply gentle pressure to the inner canthus of the eye for 2-3 minutes. This technique, known as nasolacrimal occlusion, helps to block the drainage of the eye drop into the nasal cavity, thereby reducing systemic absorption.[4]
-
Eyelid Closure: Encourage eyelid closure for a couple of minutes post-administration to increase the drug's contact time with the ocular surface.[4]
Issue 2: Observing Unexpected Cardiovascular Events (e.g., Bradycardia, Hypertension) in Study Animals
Possible Cause: Significant systemic absorption of this compound leading to its known cardiovascular side effects.
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the concentration of this compound can be reduced while still achieving the desired local therapeutic effect.
-
Formulation Modification: Consider using a more viscous formulation or a novel drug delivery system (as mentioned in FAQ 3) to prolong ocular contact time and reduce systemic uptake.
-
Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure in study animals to detect and quantify any cardiovascular changes.
-
Refine Administration Technique: Strictly adhere to the administration techniques outlined in Issue 1 to minimize systemic exposure.
Experimental Protocols
Protocol 1: Ophthalmic Administration with Minimized Systemic Absorption in Rabbits
This protocol is designed for the topical ocular administration of this compound in rabbits, a common model for ophthalmic studies, while minimizing systemic side effects.
Materials:
-
This compound solution of the desired concentration
-
Calibrated micropipette
-
Anesthetic (as per approved institutional animal care and use committee protocol)
-
Topical proparacaine hydrochloride (0.5%) for local anesthesia (optional)
Procedure:
-
Lightly anesthetize the rabbit according to your approved protocol.
-
Instill one drop of topical proparacaine to the cornea to minimize blinking and discomfort, if necessary.
-
Using a calibrated micropipette, instill a single, small-volume drop (e.g., 10 µL) of the this compound solution into the lower conjunctival sac.
-
Immediately following instillation, apply gentle digital pressure to the lacrimal sac for at least two minutes to perform nasolacrimal occlusion.
-
Hold the eyelids gently closed for approximately two minutes to enhance drug-cornea contact time.
-
Monitor the animal for any signs of systemic side effects, such as changes in respiration, heart rate, or sedation.
Quantitative Data Summary
| Parameter | Animal Model | This compound Dose/Concentration | Observed Systemic Effect | Mitigation Strategy Employed | Result of Mitigation | Reference |
| Intraocular Pressure (IOP) | Rabbit | 7.5, 25, and 75 µg (25 µL) | Dose-dependent bilateral reduction in IOP | Not Applicable (Study of effect) | - | [7] |
| Aqueous Humor Flow | Rabbit | 75 µg (25 µL) | Significant reduction from 2.8 to 1.5 µL/min | Not Applicable (Study of effect) | - | [7] |
| Pupil Diameter | Rabbit | 7.5, 25, and 75 µg (25 µL) | Dose-dependent ipsilateral mydriasis | Not Applicable (Study of effect) | - | [7] |
| Benzalkonium Chloride (BAC) Absorption in Soft Contact Lenses | Human Subjects | Naphcon-A | Pupillary dilation | Removal of lenses for 5 minutes prior to instillation | No detectable amount of BAC in lenses and no significant pupillary dilation | [8] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Systemic Absorption Pathway
Caption: this compound's local action and systemic absorption pathway.
Experimental Workflow for Mitigating Systemic Side Effects
Caption: Workflow for preclinical this compound studies with mitigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Vista do Assessing risks and adverse effects of this compound hydrochloride: a literature review (2013-2023) [scientificelectronicarchives.org]
- 4. Systemic side effects of eye drops: a pharmacokinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Formulation Considerations for the Management of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Five-minute removal of soft lenses prevents most absorption of a topical ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the in vitro-in vivo correlation of Naphazoline release from hydrogels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the in vitro-in vivo correlation (IVIVC) of Naphazoline release from hydrogel formulations.
Frequently Asked Questions (FAQs)
Q1: What is In Vitro-In Vivo Correlation (IVIVC) and why is it important for this compound hydrogels?
A1: IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug release from a hydrogel) and an in vivo response (such as the drug's plasma concentration or amount absorbed over time).[1] For ophthalmic this compound hydrogels, a strong IVIVC is crucial because it allows in vitro dissolution studies to serve as a surrogate for in vivo bioequivalence studies, which can accelerate product development, ensure quality control, and reduce the regulatory burden.[1]
Q2: What are the main challenges in establishing a good IVIVC for ophthalmic hydrogels?
A2: The primary challenges stem from the complex physiological environment of the eye. Factors like blinking, tear turnover, and nasolacrimal drainage can rapidly clear the drug, making it difficult for a simple in vitro setup to mimic these dynamic conditions.[2] Conventional in vitro models may not adequately simulate the hydrogel's interaction with the corneal surface, tear fluid composition, and the non-sink conditions that can occur in the eye's limited volume.[3][4]
Q3: Which polymers are commonly used for this compound in situ hydrogels?
A3: In situ gelling systems for this compound often utilize pH-sensitive polymers like Carbopol 940, which transitions from a solution to a gel at the eye's physiological pH.[5][6][7] Viscosity enhancers such as Hydroxypropyl Methylcellulose (HPMC) are frequently included to prolong the drug's retention time and sustain its release.[5][7]
Q4: What are the critical quality attributes of a this compound hydrogel that influence drug release?
A4: The most critical attributes are pH, viscosity, and gelling capacity. The formulation's pH should be optimized for drug stability (typically 3.5-5.0 for this compound) and to ensure it gels upon instillation into the eye (pH ~7.4).[8] Viscosity affects the hydrogel's residence time in the eye; higher viscosity generally leads to more sustained release.[5] The gelling capacity determines how quickly and effectively the gel barrier forms, which is essential for controlling the initial burst release.[8]
Troubleshooting Guide: Poor In Vitro-In Vivo Correlation
This guide addresses common issues encountered when developing an IVIVC for this compound hydrogels.
Issue 1: In Vitro Release is Much Faster Than In Vivo Absorption
-
Potential Cause 1: Inappropriate In Vitro Model. Standard dissolution apparatus (e.g., USP Apparatus 2) or static Franz diffusion cells may create overly simplistic sink conditions that do not reflect the eye's limited tear volume and slow clearance.
-
Solution:
-
Refine the Release Apparatus: Switch from a high-volume, well-stirred apparatus to one that better mimics the ocular environment. The USP Apparatus 4 (flow-through cell) or custom-designed dynamic models can better simulate tear flow.[9][10]
-
Modify the Release Medium: Use a simulated tear fluid (STF) with a composition that mimics human tears (ions, proteins, pH) instead of a simple phosphate buffer. The pH should be around 7.4.[8]
-
Reduce Agitation: High agitation rates accelerate dissolution. Use minimal agitation that is just sufficient to prevent concentration gradients without causing excessive erosion of the hydrogel.
-
-
Potential Cause 2: Initial Burst Release In Vitro. The hydrogel formulation may not be gelling quickly or effectively enough in the in vitro medium, leading to a rapid release of a large fraction of the drug.
-
Solution:
-
Optimize Gelling Conditions: Ensure the in vitro release medium has the correct pH (~7.4) and ionic strength to trigger the sol-to-gel transition of pH-sensitive polymers like Carbopol.[7][8]
-
Adjust Formulation: Increase the concentration of the gelling polymer or add a viscosity-enhancing polymer like HPMC to better control the initial release.[5]
-
Issue 2: Poor Correlation (Low R² Value) Between In Vitro and In Vivo Data Points
-
Potential Cause 1: In Vitro Method Lacks Discriminatory Power. The chosen in vitro test may not be sensitive enough to detect differences between formulations that perform differently in vivo.
-
Solution:
-
Evaluate Multiple Methods: Compare release profiles using different apparatus, such as Franz diffusion cells, USP Apparatus 2 with enhancer cells, and USP Apparatus 4.[9][10][11] Studies have shown that USP Apparatus 4 can have a greater discriminatory capability for ophthalmic semi-solids.[10]
-
Correlate with Rheology: Investigate the correlation between in vitro release rates and the hydrogel's rheological properties (e.g., viscosity, crossover modulus). A strong correlation here suggests the in vitro method is sensitive to the formulation's structural properties.[9][10]
-
-
Potential Cause 2: In Vivo Variability. High variability in animal study data can obscure a potential correlation.
-
Solution:
-
Refine Animal Study Protocol: Standardize the administration technique, animal handling, and sampling times. New Zealand white rabbits are a commonly used and accepted model.[5][6][12]
-
Increase Sample Size: Use a sufficient number of animals per formulation to ensure statistical power and account for inter-subject variability.
-
Validate Bioanalytical Method: Ensure the method for quantifying this compound in aqueous humor or plasma is validated according to FDA guidelines for accuracy, precision, and linearity.[13] RP-HPLC with UV detection is a common and reliable method.[13][14]
-
Data Presentation
Table 1: Comparison of In Vitro Release Testing Methods for Ophthalmic Formulations
| Feature | Franz Diffusion Cell | USP Apparatus 2 (with Enhancer Cell) | USP Apparatus 4 (Flow-Through Cell) |
|---|---|---|---|
| Principle | Passive Diffusion | Paddle Over Dialysis Membrane | Continuous Flow of Medium |
| Reproducibility | Lower; highly operator-dependent[10] | Moderate to High | High |
| Discriminatory Power | Moderate[9][10] | Good | High; often superior for semi-solids[10] |
| Biorelevance | Low (static, small volume) | Moderate | High (dynamic flow can mimic tear turnover) |
| Common Use | Screening, basic research | Quality control for various dosage forms | Complex formulations, low-solubility drugs |
Table 2: Example Formulation Parameters for a this compound HCl In Situ Hydrogel and Their Impact on Release
| Formulation Component | Concentration Range (% w/v) | Primary Function | Impact on Drug Release |
|---|---|---|---|
| This compound HCl | 0.05 - 0.1% | Active Pharmaceutical Ingredient | Higher loading can increase the release rate.[9] |
| Carbopol 940 | 0.2 - 0.5% | pH-sensitive gelling agent[5] | Higher concentration increases gel viscosity, slowing release. |
| HPMC K4M | 0.5 - 1.5% | Viscosity enhancer, mucoadhesive[5] | Increases residence time and provides more sustained release.[5] |
| Benzalkonium Chloride | ~0.01% | Preservative | Minimal direct impact on release kinetics. |
| Sodium Chloride | q.s. for isotonicity | Isotonicity agent[5] | Ensures formulation is not irritating to the eye. |
| Purified Water | q.s. to 100% | Vehicle | - |
Experimental Protocols
Protocol 1: Preparation of a pH-Sensitive In Situ Hydrogel
-
Preparation of Polymer Dispersion: Slowly add the required amount of HPMC to a portion of heated (80-90°C) purified water while stirring. Once dispersed, add cold water and continue stirring until a clear solution forms.
-
Addition of Gelling Agent: Slowly sprinkle Carbopol 940 into the HPMC solution with continuous stirring until a homogenous dispersion is achieved. Avoid clump formation.
-
Drug Incorporation: Dissolve this compound HCl and any excipients (e.g., benzalkonium chloride, sodium chloride) in a separate portion of purified water.
-
Final Mixing: Add the drug solution to the polymer dispersion slowly and under constant, gentle stirring.
-
pH Adjustment: Adjust the pH of the final solution to between 4.5 and 5.0 using 0.5M NaOH or HCl. This ensures the formulation is a liquid but will gel at the physiological pH of the eye.[8]
-
Final Volume and Sterilization: Add purified water to reach the final volume. Sterilize the formulation using an appropriate method, such as autoclaving or aseptic filtration.
Protocol 2: In Vitro Drug Release using USP Apparatus 4 (Flow-Through Cell)
-
Apparatus Setup: Assemble the flow-through cell apparatus according to the manufacturer's instructions. Use semisolid adapters if required.[9][10]
-
Membrane Preparation: If using a membrane, select an inert, synthetic membrane (e.g., polysulfone, cellulose acetate) and properly hydrate it in the release medium before use.
-
Sample Loading: Accurately place a specified amount of the this compound hydrogel into the cell.
-
Release Medium: Use freshly prepared Simulated Tear Fluid (pH 7.4) as the release medium. The medium should be de-aerated and maintained at 37 ± 0.5°C.
-
Flow Rate: Set a slow, continuous flow rate (e.g., 1-2 mL/min) to mimic physiological conditions without causing excessive erosion.
-
Sample Collection: Collect the eluate at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Quantification: Analyze the this compound concentration in each sample using a validated HPLC-UV method at ~260-280 nm.[13][15]
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. Fit the data to kinetic models (e.g., Zero-order, Higuchi) to determine the release mechanism.[5][8]
Protocol 3: In Vivo Evaluation in a Rabbit Model
-
Animal Model: Use healthy adult New Zealand white rabbits.[5][12] Acclimatize the animals and ensure compliance with institutional animal care and use guidelines.
-
Formulation Instillation: Instill a precise volume (e.g., 50 µL) of the this compound hydrogel formulation into the lower conjunctival cul-de-sac of one eye of each rabbit. The contralateral eye can serve as a control.
-
Sample Collection (Aqueous Humor): At designated time points (e.g., 1, 2, 4, 8, 12 hours post-instillation), collect aqueous humor samples (50-100 µL) from the anterior chamber using a 27-30 gauge needle under topical anesthesia.
-
Sample Processing: Immediately process and store the collected samples at -80°C until analysis to ensure stability.
-
Bioanalysis: Determine the concentration of this compound in the aqueous humor samples using a validated LC-MS/MS or HPLC-DAD method.[13][14]
-
IVIVC Development: Plot the cumulative percentage of drug released in vitro against the cumulative amount of drug absorbed in vivo to establish a Level A, B, or C correlation.[1]
Visualizations
Caption: Workflow for Establishing an IVIVC for Ocular Hydrogels.
Caption: Troubleshooting Flowchart for Poor IVIVC Results.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in hydrogel technology for ocular drug delivery [explorationpub.com]
- 3. Frontiers | Ocular drug release models: comparisons between in vitro cell, dynamic release, and fixed volume models [frontiersin.org]
- 4. Intraocular injectable hydrogels for the delivery of cells and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A STUDY ON STABILITY AND IN VIVO DRUG RELEASE OF this compound AND ANTAZOLINE IN SITU GELLING SYSTEMS FOR OCULAR DELIVERY | Semantic Scholar [semanticscholar.org]
- 7. ijpbs.net [ijpbs.net]
- 8. ijcrt.org [ijcrt.org]
- 9. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro release testing method development for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a valida ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10598H [pubs.rsc.org]
- 15. Quantification of this compound nitrate by UV-spectrophoto-metry | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Refinement of animal models for studying Naphazoline's efficacy and safety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for studying the efficacy and safety of Naphazoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
Q1: We are observing significant bradycardia and hypertension in our rat model, even at low doses of this compound. Is this expected, and how can we manage it?
A1: Yes, this is an expected pharmacodynamic effect of this compound. This compound is a potent alpha-adrenergic agonist that causes peripheral vasoconstriction, leading to an increase in blood pressure (hypertension).[1][2] The body's baroreceptor reflex then triggers a compensatory decrease in heart rate (bradycardia) to maintain cardiovascular homeostasis.[3] In cases of overdose or high systemic absorption, these effects can be severe.[4]
Troubleshooting Steps:
-
Refine Dosing: Start with a lower dose range and perform a thorough dose-response study to identify the minimum effective dose for your efficacy endpoint with the least cardiovascular impact.
-
Route of Administration: The route of administration significantly impacts systemic absorption. For ocular studies, ensure precise topical administration to minimize drainage into the nasolacrimal duct and subsequent systemic absorption. For nasal studies, consider formulations that limit systemic uptake.
-
Continuous Monitoring: Implement continuous cardiovascular monitoring using telemetry in conscious, freely moving animals to obtain more accurate and reliable data without the confounding effects of anesthesia.[5][6] This allows for detailed analysis of heart rate and blood pressure fluctuations over time.
-
Consider Alternative Models: If severe cardiovascular effects interfere with your study's primary endpoints, consider alternative models. For ocular irritation, in vitro models using reconstructed human corneal epithelial tissues (e.g., EpiOcular™, SkinEthic™ HCE) are recognized alternatives.[7]
Q2: Our results for ocular redness reduction in rabbits are inconsistent between subjects. What are the potential causes and solutions?
A2: Inconsistent results in ocular efficacy studies can stem from several factors related to the animal model and experimental procedure.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure the volume and placement of the eye drops are consistent for every animal. Rabbits are a suitable model due to their large eyes, which are similar in size to humans, but improper administration can lead to variable dosing.[8]
-
Control Environmental Factors: Minor irritants like dust, bedding particles, or allergens can cause baseline ocular redness, confounding the results. Maintain a controlled environment with consistent lighting and low levels of airborne particulates.
-
Acclimatize Animals: Stress can influence physiological responses. Ensure animals are properly acclimatized to the laboratory environment and handling procedures before the experiment begins.
-
Objective Scoring: Use a standardized, validated scoring system for ocular redness. Digital imaging and subsequent software analysis can provide a more objective and quantitative assessment compared to subjective visual scoring.
-
Provocative Model: For allergic conjunctivitis models, ensure the dose of the allergen (e.g., ragweed antigen) administered to each animal is consistent and titrated to produce a reliable and reproducible inflammatory response.[9][10]
Q3: What are the key principles for refining our animal models to improve welfare and scientific validity in this compound research, in line with the 3Rs?
A3: The 3Rs (Replacement, Reduction, and Refinement) are guiding principles for ethical and high-quality animal research.[11][12]
-
Replacement: Refers to methods that avoid the use of animals.[13][14]
-
Full Replacement: Utilize in vitro cell cultures, 3D tissue models (organoids), or computer (in silico) models to screen for toxicity or efficacy, especially in early-stage development.[15][16][17] For instance, assessing ocular irritation can be done using reconstructed human corneal tissue models.[7]
-
Partial Replacement: If an animal model is necessary, consider using species with lower neurophysiological sensitivity where scientifically appropriate.
-
-
Reduction: Refers to methods that minimize the number of animals used.[18]
-
Experimental Design: Employ robust statistical designs, such as power analysis, to determine the minimum number of animals required to obtain meaningful results.
-
Data Sharing: Share data and resources between research groups to avoid unnecessary duplication of experiments.[13]
-
Longitudinal Studies: Design studies where animals serve as their own controls (e.g., measuring baseline parameters before this compound administration), which can reduce the need for separate control groups.[13]
-
-
Refinement: Refers to methods that minimize animal suffering and improve welfare.[19]
-
Humane Endpoints: Establish clear, early humane endpoints to prevent severe pain or distress.
-
Improved Housing: For social animals like non-human primates, group housing can reduce stress, which is beneficial for both welfare and data quality in cardiovascular safety studies.[5]
-
Training and Acclimatization: Train animals for procedures like blood pressure measurement or eye drop administration using positive reinforcement (e.g., clicker training) to reduce stress-induced artifacts in the data.[5]
-
Minimally Invasive Monitoring: Use telemetry for cardiovascular monitoring to avoid the stress associated with restraint or repeated measurements.[6]
-
Q4: We are concerned about the potential for CNS depression, a known side effect of this compound, especially in pediatric models. How can we monitor for this?
A4: Central nervous system (CNS) depression is a significant risk, particularly in young animals, due to their increased sensitivity.[4][20][21] Overdose can lead to hypothermia, bradycardia, and coma.[22]
Monitoring and Refinement Strategies:
-
Behavioral Assessment: Implement a standardized behavioral scoring system to monitor for signs of sedation, lethargy, or loss of righting reflex. High-definition video monitoring can be used to observe behavior without disturbing the animals.[5]
-
Body Temperature Monitoring: Regularly monitor core body temperature, as hypothermia is a key indicator of systemic toxicity and CNS depression.[22]
-
Dose Selection: Use the lowest possible effective dose and consider age- and weight-appropriate dosing, as pediatric populations are more vulnerable.[23]
-
Refined Models: If studying pediatric effects, ensure the animal model chosen accurately reflects the developmental stage and metabolic differences of human children.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related compounds in animal models.
Table 1: Cardiovascular Effects of Intravenous this compound in a Rabbit Model
| Parameter | Baseline (Mean) | Post-Naphazoline (Mean) | Change |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Normal | Doubled from baseline | Significant Increase |
| Heart Rate (HR) | 167 beats/min | 30 beats/min | -82% |
Data synthesized from a study on intravenous this compound intoxication in a conscious rabbit.[1]
Table 2: Effects of Adrenaline (Alpha-Agonist) on Blood Pressure in a Rat Model
| Dose Level | Systolic BP Change | Diastolic BP Change | Mean BP Change |
|---|---|---|---|
| Medium | +17% | +12% | +15% |
| High | +49% | +46% | +47% |
This data for adrenaline, another alpha-agonist, illustrates the dose-dependent hypertensive effects expected from this class of compounds, which are relevant for this compound safety studies.[24]
Table 3: Ocular Efficacy of Different this compound Concentrations
| Compound & Concentration | Efficacy Endpoint | Result |
|---|---|---|
| This compound 0.02% | Blanching of conjunctiva | Significantly more effective than lower dose this compound (0.012%), Tetrahydrozoline, and Phenylephrine. |
| This compound 0.05% & 0.1% | Blanching of conjunctiva | No significant difference in efficacy compared to the 0.02% dose. |
Data from a study evaluating effects on histamine-induced erythema in healthy adults, providing a reference for expected efficacy in animal models of ocular redness.[25]
Experimental Protocols
Protocol 1: Assessing Cardiovascular Safety of this compound in a Conscious Rat Model via Telemetry
Objective: To continuously monitor blood pressure and heart rate in freely moving rats following this compound administration to assess cardiovascular safety.
Materials:
-
Male Wistar rats (250-300g)
-
Implantable telemetry transmitters (for blood pressure)
-
Surgical tools for implantation
-
This compound solution and vehicle control
-
Dosing apparatus (e.g., gavage needles for oral administration)
-
Telemetry data acquisition system
Methodology:
-
Telemetry Implantation (Refinement):
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta and place the transmitter body in the abdominal cavity, following aseptic surgical procedures.
-
Provide post-operative analgesia and allow for a recovery period of at least 7-10 days to ensure the animal has returned to normal physiological status.[6]
-
-
Acclimatization and Baseline Recording:
-
House rats individually in their home cages placed on the telemetry receivers.
-
Allow animals to acclimatize to the setup for at least 24 hours.
-
Record baseline cardiovascular data (Mean Arterial Pressure, Systolic/Diastolic BP, Heart Rate) for at least 24 hours prior to dosing to establish a stable diurnal rhythm.[6]
-
-
Dose Administration:
-
Prepare this compound solutions at the desired concentrations in an appropriate vehicle (e.g., saline).
-
Administer the vehicle control or this compound solution via the intended route (e.g., oral gavage, subcutaneous injection). Handle animals minimally to reduce stress.
-
-
Data Collection and Analysis:
-
Continuously record cardiovascular parameters for at least 24 hours post-administration.
-
Analyze the data by averaging values over specific time intervals (e.g., 15-minute bins) and compare the post-dose values to the pre-dose baseline for each animal.
-
Evaluate key parameters such as peak changes in blood pressure, duration of effect, and magnitude of reflex bradycardia.
-
Protocol 2: Evaluating Ocular Efficacy of this compound in a Rabbit Model of Allergic Conjunctivitis
Objective: To assess the ability of topically applied this compound to reduce ocular redness in a provocative model of allergic conjunctivitis.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution (e.g., 0.025%) and vehicle control[10]
-
Allergen solution (e.g., ragweed antigen)
-
Slit-lamp biomicroscope or digital camera for imaging
-
Standardized ocular redness scoring scale (e.g., 0-4 scale)
Methodology:
-
Animal Selection and Acclimatization:
-
Select healthy rabbits with no pre-existing ocular abnormalities.
-
Acclimatize animals to the housing and handling procedures for at least one week.
-
-
Induction of Allergic Conjunctivitis (Provocative Model):
-
Instill a titrated dose of the allergen solution into the conjunctival sac of both eyes of each rabbit to induce a consistent and measurable level of ocular redness (hyperemia).[9]
-
-
Treatment Administration:
-
After confirming the allergic response (typically 15-30 minutes post-allergen), randomly assign animals to treatment groups.
-
Instill one drop of the this compound solution into one eye and one drop of the vehicle control into the contralateral eye (allowing each animal to serve as its own control, a Reduction strategy).[10]
-
-
Efficacy Assessment:
-
Evaluate and score ocular redness at predetermined time points (e.g., 10, 30, 60, and 120 minutes) after treatment instillation.[10]
-
Assessments should be performed by a trained observer blinded to the treatment groups to minimize bias.
-
Refinement: Alternatively, capture high-resolution digital images of the conjunctiva at each time point for later analysis using imaging software to quantify redness objectively.
-
-
Data Analysis:
-
Compare the redness scores between the this compound-treated and vehicle-treated eyes at each time point using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Determine the onset and duration of the vasoconstrictive effect.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's primary signaling pathway for vasoconstriction.
Caption: Experimental workflow for cardiovascular safety assessment.
Caption: Decision workflow for applying the 3Rs in this compound research.
References
- 1. Intravenous this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intoxication managed with minimally invasive cardiac output monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into some imidazoline compounds, with respect to peripheral alpha-adrenoceptor stimulation and depression of cardiovascular centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenetic features of acute this compound poisoning in children | Research Results in Pharmacology [rrpharmacology.ru]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Naphcon-A and its components (this compound and pheniramine) in a provocative model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 3Rs | NC3Rs [nc3rs.org.uk]
- 12. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 13. Alternatives to Animal Research | Harvard Medical School [hms.harvard.edu]
- 14. The principles of 3R | Karolinska Institutet [ki.se]
- 15. Alternatives to Animal Testing: A Tech Run-Down [insights.citeline.com]
- 16. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peta.org [peta.org]
- 18. 3Rs Principle and Legislative Decrees to Achieve High Standard of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing risks and adverse effects of this compound hydrochloride: a literature review (2013-2023) | Scientific Electronic Archives [scientificelectronicarchives.org]
- 22. go.drugbank.com [go.drugbank.com]
- 23. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for sensitive detection of Naphazoline metabolites
Welcome to the technical support center for the sensitive detection of Naphazoline and its metabolites by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: Explicit experimental data on the metabolism of this compound is limited in peer-reviewed literature.[1][2] However, based on the metabolism of structurally similar imidazoline compounds, such as Oxymetazoline, the primary metabolic transformations are predicted to be Phase I reactions, including hydroxylation of the naphthalene ring and oxidative dehydrogenation of the imidazoline ring.[3] A significant portion of this compound may also be excreted unchanged.[1][2]
Q2: How can I prepare samples for this compound metabolite analysis from biological matrices?
A2: For biological matrices like plasma, urine, or tissue homogenates, a protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
Protein Precipitation: This is typically the first step to remove the bulk of proteins. A common method is the addition of 3 volumes of ice-cold acetonitrile to 1 volume of the biological sample. After vortexing and centrifugation, the supernatant is collected.
-
Solid-Phase Extraction (SPE): This step is crucial for concentrating the analytes and removing interfering matrix components. A mixed-mode cation exchange SPE cartridge is often suitable for retaining this compound and its potentially basic metabolites.
Q3: What are the recommended starting LC-MS/MS parameters for this compound and its predicted metabolites?
A3: The following tables provide recommended starting parameters for an LC-MS/MS method. Optimization will likely be necessary for your specific instrumentation and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Predicted this compound Metabolites and Suggested MRM Transitions
| Analyte | Predicted Modification | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | - | 211.12 | 141.07 | 25 |
| This compound | - | 211.12 | 91.05 | 35 |
| Hydroxy-Naphazoline | Hydroxylation | 227.12 | 157.07 | 25 |
| Hydroxy-Naphazoline | Hydroxylation | 227.12 | 129.06 | 35 |
| Dehydro-Naphazoline | Oxidative Dehydrogenation | 209.11 | 141.07 | 25 |
| Dehydro-Naphazoline | Oxidative Dehydrogenation | 209.11 | 91.05 | 35 |
Note: These are predicted values and should be confirmed by infusion of standards if available, or by high-resolution mass spectrometry.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Mismatch between injection solvent and mobile phase.
-
Solution: Ensure the final sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions.
-
-
Possible Cause: Secondary interactions with the column.
-
Solution: The addition of a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of basic compounds. However, be aware that TEA can cause ion suppression. An alternative is to use a column specifically designed for the analysis of basic compounds.
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, especially with complex biological matrices, its performance may degrade. Replace the column with a new one.
-
Issue 2: Low Sensitivity / No Signal Detected
-
Possible Cause: Inefficient ionization.
-
Solution: this compound and its predicted metabolites are basic and should ionize well in positive electrospray ionization (ESI+) mode. Ensure your mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation.
-
-
Possible Cause: Ion suppression from matrix components.
-
Solution: Improve the sample cleanup procedure. Consider a more rigorous SPE protocol or the use of a divert valve to direct the early-eluting, unretained matrix components to waste.
-
-
Possible Cause: Incorrect MS/MS parameters.
-
Solution: Optimize the precursor and product ions, as well as the collision energy, for each analyte. This can be done by infusing a standard solution of this compound. For metabolites, if standards are unavailable, theoretical fragmentation patterns can be used as a starting point for optimization.
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system to remove any contaminants.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections.
-
Experimental Protocols & Visualizations
Detailed Experimental Protocol: Sample Preparation from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
This compound Metabolism and Analysis Workflow
Caption: Predicted metabolic pathways of this compound and the corresponding analytical workflow.
Troubleshooting Logic Diagram
References
Technical Support Center: Bioanalytical Method Development for Naphazoline in Plasma
Welcome to the technical support center for the bioanalytical analysis of Naphazoline in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and sample analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalytical method development for this compound in plasma.
| Problem/Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) in LC Analysis | - Inappropriate mobile phase pH. - Column degradation or contamination. - Incompatible injection solvent. | - Adjust the mobile phase pH. A study by El-Gizawy et al. (2021) used a phosphate buffer at pH 6.0 for good peak shape.[1][2] - Use a guard column and ensure proper sample cleanup to protect the analytical column. - Ensure the injection solvent is similar in composition and strength to the mobile phase. |
| Low Recovery of this compound During Sample Extraction | - Inefficient protein precipitation. - Suboptimal pH during liquid-liquid extraction (LLE). - Inappropriate solid-phase extraction (SPE) sorbent or elution solvent. | - For protein precipitation, ensure a sufficient volume of organic solvent (e.g., methanol or acetonitrile) is used and vortex thoroughly.[1] - For LLE, adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent. - For SPE, screen different sorbents (e.g., C18, mixed-mode) and optimize wash and elution solvents. A monolithic silica spin column has been shown to provide good recovery.[3] |
| Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | - Co-elution of endogenous plasma components (e.g., phospholipids). - Inefficient sample cleanup. - Choice of ionization source (ESI vs. APCI). | - Optimize chromatographic separation to separate this compound from interfering matrix components.[4] - Employ a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences compared to protein precipitation.[5] - Evaluate the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. - Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources; APCI can sometimes be less susceptible to matrix effects.[5] |
| High Background or Baseline Noise in Chromatogram | - Contaminated mobile phase or LC system. - Carryover from previous injections. - Insufficiently selective detection method. | - Use high-purity solvents and filter mobile phases. - Implement a robust autosampler wash procedure with a strong organic solvent. - For LC-MS/MS, optimize the MRM transitions for better selectivity. |
| This compound Instability in Plasma Samples | - Degradation due to enzymatic activity or pH changes. - Freeze-thaw cycles. | - Add a stabilizer to the plasma samples if enzymatic degradation is suspected. - Keep samples frozen at -20°C or -80°C until analysis. This compound hydrochloride has been shown to be stable for at least 2 months at 5°C and 15°C.[6] - Minimize the number of freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
1. What are the most common challenges in developing a bioanalytical method for this compound in plasma?
The most frequently encountered challenges include achieving adequate sensitivity, especially for pharmacokinetic studies where concentrations can be low.[7] Overcoming matrix effects from complex plasma components, ensuring high and reproducible extraction recovery, and managing potential instability of the analyte during sample storage and processing are also significant hurdles.[4][8]
2. Which sample preparation technique is best for extracting this compound from plasma?
The choice of extraction technique depends on the required sensitivity and the analytical method used.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, and can be suitable for some applications.[1][9][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, leading to reduced matrix effects.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering plasma components, resulting in the cleanest extracts and minimizing matrix effects, which is crucial for sensitive LC-MS/MS analysis.[3][5]
3. What type of analytical instrumentation is most suitable for the quantification of this compound in plasma?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is essential for determining the low concentrations of this compound typically found in plasma samples.[11][12] High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can also be used, but it may lack the required sensitivity for pharmacokinetic studies.[7]
4. How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Minimizing matrix effects is crucial for accurate and reproducible quantification.[4] Key strategies include:
-
Efficient Sample Cleanup: Employing SPE is highly effective at removing phospholipids and other endogenous components that cause ion suppression or enhancement.[5]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. If a SIL-IS is not available, a structural analog can be used.
-
Ionization Source Selection: While ESI is commonly used, APCI can be less prone to matrix effects for certain compounds and should be considered.[5]
5. What are the typical validation parameters I need to assess for a bioanalytical method for this compound according to regulatory guidelines?
According to regulatory bodies like the FDA, a bioanalytical method validation should include the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the plasma.[13][14]
-
Accuracy and Precision: Should be within ±15% (±20% at the LLOQ).[13][15]
-
Calibration Curve and Linearity: Demonstrating a proportional relationship between concentration and response over a defined range.[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[13][14]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of the influence of plasma components on the ionization of this compound.[4][16]
-
Stability: Evaluation of this compound's stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[14]
Quantitative Data Summary
The following tables summarize quantitative data from published bioanalytical methods for this compound.
Table 1: Linearity and Sensitivity of this compound Bioanalytical Methods
| Analytical Method | Matrix | Linearity Range | LLOQ/LOD | Reference |
| RP-HPLC-DAD | Rabbit Aqueous Humor | 5.00–45.00 μg/mL | LOD: 1.5 μg/mL, LOQ: 4.5 μg/mL | El-Gizawy et al., 2021[1][2] |
| LC-MS | Human Serum | 25-1000 ng/mL | 25 ng/mL (LOQ) | Chen et al., 2012[3] |
| HPLC-UV | Rat Plasma | Not Specified | 1 ng/mL (LOD) | Chabenat & Boucly, 1992[7] |
| Chemiluminescence | Human Serum & Urine | 5.0 x 10⁻¹⁰–2.0 x 10⁻⁷ mol/L | 1.5 x 10⁻¹⁰ mol/L (LOD) | Shah et al., 2014[17] |
| SWAAdSV | Human Serum | 5.0 x 10⁻⁸–3.0 x 10⁻⁵ mol/L | 2.6 x 10⁻⁹ mol/L (LOD) | Çetinkol et al., 2019[18] |
Table 2: Recovery and Matrix Effect Data for this compound
| Sample Preparation Method | Analytical Method | Recovery (%) | Matrix Effect (%) | Reference |
| Monolithic Silica Spin Column Extraction | LC-MS | > 70% | Not explicitly quantified, but method was successfully validated | Chen et al., 2012[3] |
| Protein Precipitation (Methanol) | RP-HPLC-DAD | Not explicitly stated for plasma, applied to rabbit aqueous humor | Not applicable for DAD detection | El-Gizawy et al., 2021[1][2] |
Detailed Experimental Protocols
1. Protocol for this compound Extraction from Rabbit Aqueous Humor using Protein Precipitation (Adapted from El-Gizawy et al., 2021) [1][2]
-
Sample Preparation:
-
To 1.0 mL of rabbit aqueous humor in a test tube, add a known amount of this compound standard solution and 100.0 μg of an internal standard (e.g., Dexamethasone).
-
Vortex the sample for 1 minute.
-
Add 3.0 mL of methanol to precipitate proteins.
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
-
Sample Processing:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue with 1.0 mL of the mobile phase.
-
-
LC Conditions:
-
Column: Hypersil ODS (5 μm, 250 x 4.6 mm i.d.)
-
Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260.0 nm
-
2. Protocol for this compound Extraction from Human Serum using Monolithic Silica Spin Column (Adapted from Chen et al., 2012) [3]
-
Sample Preparation:
-
The specific pre-treatment of the serum sample before application to the spin column was not detailed but typically involves dilution or addition of an internal standard.
-
-
Extraction:
-
Apply the pre-treated serum sample to a monolithic silica spin column.
-
Perform washing steps to remove interfering substances.
-
Elute this compound and the internal standard from the column using an appropriate elution solvent.
-
-
LC-MS Conditions:
-
Column: C18 reverse phase column.
-
Mobile Phase: Gradient elution with 10 mM ammonium formate (A) and acetonitrile (B).
-
Flow Rate: 0.2 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive selective ion monitoring (SIM) mode.
-
Visualizations
Caption: General experimental workflow for the bioanalysis of this compound in plasma.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma using column liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I [ELEctrophysiological, pharmacokinetic and hemodynamic effects of PHenazolinum (ANTazoline mesylate)] human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of this compound hydrochloride in biological and pharmaceutical samples by a quantum dot-assisted chemiluminescence system using response-surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Naphazoline vs. Oxymetazoline: A Comparative Analysis of Vasoconstrictive Properties
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the vasoconstrictive effects of Naphazoline and Oxymetazoline, supported by experimental data and detailed methodologies.
In the realm of sympathomimetic amines, both this compound and Oxymetazoline are widely recognized for their potent vasoconstrictive effects, primarily utilized in topical formulations for nasal and ophthalmic decongestion. While both compounds achieve their therapeutic effect through the activation of alpha-adrenergic receptors, a closer examination of their pharmacological profiles reveals significant differences in receptor affinity, onset and duration of action, and downstream signaling pathways. This guide provides a comprehensive comparison of these two commonly used vasoconstrictors, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid in research and development.
At a Glance: Key Performance Indicators
A summary of the core vasoconstrictive properties of this compound and Oxymetazoline is presented below, highlighting the key differentiators in their clinical and pharmacological profiles.
| Parameter | This compound | Oxymetazoline | Reference(s) |
| Mechanism of Action | Mixed α1 and α2-adrenergic receptor agonist | α1 and α2-adrenergic receptor agonist | [1] |
| Receptor Affinity | Mixed α1/α2 agonist with a binding affinity of ~2:1 for α2:α1 receptors. | Higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors, but higher potency at α2B-adrenoceptors. High affinity for α2A receptors. | [2][3][4] |
| Onset of Action | Rapid | Rapid, within seconds to minutes | [5] |
| Duration of Action | Shorter | Longer, up to 12 hours | [4] |
Delving Deeper: A Quantitative Comparison of Receptor Affinities
The vasoconstrictive effects of this compound and Oxymetazoline are mediated by their interaction with alpha-adrenergic receptors. The affinity of each compound for different receptor subtypes dictates its specific pharmacological profile. While comprehensive comparative studies detailing the Ki values for both molecules across all alpha-adrenergic subtypes are limited, available data indicates distinct binding preferences.
| Adrenergic Receptor Subtype | This compound Ki (nM) | Oxymetazoline Ki (nM) | Reference(s) |
| α2A | Not explicitly found | 0.79 | [4] |
| α1/α2 Ratio | ~2:1 (α2:α1) | ~5:1 (α2:α1) | [2] |
Note: Ki is the inhibition constant, representing the concentration of the drug that is required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Oxymetazoline demonstrates a notably high affinity for the α2A-adrenergic receptor subtype.[3] In contrast, this compound is characterized as a mixed α1/α2 agonist.[2]
Unraveling the Mechanism: Signaling Pathways
The binding of this compound and Oxymetazoline to their respective alpha-adrenergic receptors initiates a cascade of intracellular events, ultimately leading to the contraction of vascular smooth muscle and vasoconstriction.
This compound Signaling Pathway
This compound, acting as a mixed α1 and α2 agonist, triggers two primary signaling pathways. Its interaction with α1-adrenergic receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads to the contraction of smooth muscle cells. Concurrently, its agonistic activity at α2-adrenergic receptors, which are Gi-protein coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent smooth muscle contraction.
Caption: this compound's dual action on α1 and α2 adrenergic receptors.
Oxymetazoline Signaling Pathway
Oxymetazoline also acts on both α1 and α2-adrenergic receptors. Its binding to α1-adrenergic receptors follows the same Gq-protein coupled pathway as this compound, leading to an increase in intracellular calcium and smooth muscle contraction.[4] Its primary vasoconstrictive effect, however, is largely attributed to its potent agonism at α2-adrenergic receptors. This interaction with Gi-protein coupled α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Lower cAMP levels result in the contraction of vascular smooth muscle, causing vasoconstriction.[4]
Caption: Oxymetazoline's signaling through α1 and α2 adrenergic receptors.
Experimental Protocols
The vasoconstrictive properties of this compound and Oxymetazoline can be evaluated through a variety of in-vitro and in-vivo experimental models.
In-Vitro Vasoconstriction Assay
This protocol outlines a general method for assessing the vasoconstrictive effects of this compound and Oxymetazoline on isolated vascular smooth muscle.
-
Tissue Preparation: Isolate arterial segments (e.g., from rat aorta or mesenteric artery) and cut into rings.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Drug Administration: Add cumulative concentrations of this compound or Oxymetazoline to the organ bath.
-
Data Recording: Record the isometric tension of the arterial rings using a force transducer.
-
Analysis: Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound to determine their potency.
Clinical Trial for Nasal Decongestion
This protocol describes a typical double-blind, randomized, placebo-controlled clinical trial to compare the efficacy of this compound and Oxymetazoline nasal sprays.
-
Participant Selection: Recruit a cohort of patients with nasal congestion due to allergic rhinitis or the common cold.
-
Randomization: Randomly assign participants to one of three groups: this compound nasal spray, Oxymetazoline nasal spray, or a placebo nasal spray.
-
Blinding: Ensure that both the participants and the investigators are unaware of the treatment assignments.
-
Treatment Administration: Instruct participants to self-administer the assigned nasal spray according to a predefined schedule.
-
Efficacy Assessment: Evaluate the change in nasal congestion using both subjective (e.g., patient-reported symptom scores) and objective (e.g., acoustic rhinometry or peak nasal inspiratory flow) measures at various time points post-administration.
-
Safety Assessment: Monitor and record any adverse events throughout the study.
-
Statistical Analysis: Analyze the collected data to determine the statistical significance of the differences in efficacy and safety between the treatment groups.
Caption: A typical workflow for a comparative clinical trial.
Conclusion
Both this compound and Oxymetazoline are effective vasoconstrictors that function through the activation of alpha-adrenergic receptors. However, their distinct affinities for receptor subtypes result in notable differences in their pharmacological profiles. Oxymetazoline's higher affinity for the α2A-adrenergic receptor and longer duration of action may offer advantages in certain clinical applications requiring sustained decongestion. Conversely, the balanced α1/α2 agonism of this compound provides rapid and effective relief. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their respective mechanisms of action, potency, and duration of effect, as outlined in this guide. Further head-to-head studies providing comprehensive quantitative data on receptor binding affinities would be invaluable in further elucidating the nuanced differences between these two important vasoconstrictors.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Characterization of subtypes of alpha-2 adrenoceptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Naphazoline and Xylometazoline Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two common alpha-adrenergic agonists, Naphazoline and Xylometazoline. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with adrenergic receptors, the subsequent signaling pathways, and the experimental methodologies used to determine these characteristics.
Receptor Binding Affinity
This compound and Xylometazoline are both imidazoline derivatives that act as agonists at alpha-adrenergic receptors. Their primary mechanism of action involves the constriction of blood vessels, leading to their widespread use as nasal decongestants.[1] While both compounds target the same receptor family, their binding affinities for the various alpha-adrenergic subtypes differ, which may account for variations in their efficacy and side-effect profiles.
Xylometazoline has been shown to bind to multiple alpha-adrenergic receptor subtypes with varying affinities. One study reported its binding affinity (Ki) values across a range of subtypes, indicating a broad spectrum of activity.[2] this compound is also known to be a potent alpha-adrenergic receptor agonist, acting on both α1 and α2 subtypes.[3][4] Some evidence suggests a binding affinity ratio of approximately 2:1 for α2 over α1 receptors for this compound.[3] However, comprehensive, directly comparative binding data for this compound across the same panel of receptor subtypes as Xylometazoline is not as readily available in the literature.
Below is a summary of the available quantitative binding data for Xylometazoline.
| Adrenergic Receptor Subtype | Xylometazoline Ki (μM) |
| α1A | 0.05[2] |
| α1B | 0.30[2] |
| α1D | 0.15[2] |
| α2A | 0.88[2] |
| α2B | 1.7[2] |
| α2C | 0.19[2] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
The activation of alpha-adrenergic receptors by agonists like this compound and Xylometazoline initiates distinct downstream signaling cascades, depending on the receptor subtype involved.
Alpha-1 Adrenergic Receptor Signaling:
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[5]
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling:
In contrast, α2-adrenergic receptors are coupled to Gi proteins.[7][8] Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[8] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn modulates the activity of various downstream effectors, often resulting in the inhibition of neurotransmitter release and vasoconstriction.[7][8]
Alpha-2 Adrenergic Receptor Signaling Pathway
Experimental Protocols: Radioligand Binding Assay
The binding affinities of this compound and Xylometazoline to adrenergic receptors are typically determined using competitive radioligand binding assays.[1][9] This technique is considered the gold standard for quantifying ligand-receptor interactions.[10]
Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (e.g., this compound or Xylometazoline) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.
Materials:
-
Cell membranes or whole cells expressing the target adrenergic receptor subtype.
-
A suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors).[9][11]
-
Unlabeled test compounds (this compound, Xylometazoline).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.[12]
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a multi-well plate.[12]
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12][13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Radioligand Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Clinical Trial Analysis: Naphazoline Versus Brimonidine for Ocular Redness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naphazoline and Brimonidine for the treatment of ocular redness, drawing upon available clinical data and pharmacological profiles. While direct, large-scale head-to-head clinical trials for the specific indication of minor ocular redness are limited, this analysis synthesizes existing research to offer valuable insights for professionals in the field.
Pharmacological Profile and Mechanism of Action
This compound and Brimonidine are both adrenergic receptor agonists that induce vasoconstriction of the conjunctival blood vessels, leading to a reduction in eye redness. However, their receptor selectivity differs significantly, which influences their clinical efficacy and side-effect profiles.
-
This compound is a mixed α1/α2-adrenergic receptor agonist. Its action on α1-receptors is primarily responsible for the vasoconstriction that alleviates redness.
-
Brimonidine is a highly selective α2-adrenergic receptor agonist. This selectivity is a key differentiator, as α2-receptors are primarily expressed in veins, while α1-receptors are more prevalent in arteries.
The differing receptor targets are believed to underlie the lower incidence of potential ischemia and the reduced risk of side effects like rebound hyperemia and tachyphylaxis with Brimonidine compared to agents with α1-agonist activity.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Brimonidine in conjunctival blood vessels.
Clinical Efficacy and Safety Data
While a direct head-to-head trial for ocular redness due to minor irritation is not extensively documented in the search results, data from separate clinical trials and one comparative study in a surgical context provide insights into the performance of both agents.
Brimonidine 0.025% Clinical Trial Data (vs. Vehicle)
Clinical trials on Brimonidine Tartrate 0.025% ophthalmic solution have demonstrated its efficacy and safety for the relief of ocular redness.
| Efficacy Endpoint | Brimonidine 0.025% | Vehicle | p-value | Citation |
| Mean Redness Score (5-240 min post-instillation) | 0.62 (SE 0.076) | 1.49 (SE 0.108) | < 0.0001 | |
| Mean Change from Baseline in Redness (5-240 min) | -1.4 (SE 0.05) | -0.2 (SE 0.07) | < 0.0001 | |
| Onset of Action | Significant reduction at 1 minute | - | < 0.0001 | |
| Duration of Action | Up to 8 hours | - | ≤ 0.0098 | |
| Tachyphylaxis (Day 29) | No evidence | - | - | |
| Rebound Redness | Minimal/Rare | - | - |
This compound Data and Comparative Insights
Studies involving this compound often focus on its combination with antihistamines for allergic conjunctivitis. One study compared 0.2% Brimonidine with a combination of 0.025% this compound and 0.3% Pheniramine in the context of strabismus surgery.
| Study Context | Brimonidine Group | This compound + Pheniramine Group | Outcome | Citation |
| Strabismus Surgery (Subjective Analysis) | Lower scores for hyperemia and intraoperative bleeding | Higher scores for hyperemia and intraoperative bleeding | Brimonidine may be superior in reducing bleeding (subjective). | |
| Strabismus Surgery (Objective Analysis) | No significant difference in color saturation | No significant difference in color saturation | No statistically significant difference in objective redness. |
It is important to note that the concentrations and clinical settings in the surgical study differ from the over-the-counter use for minor ocular redness.
Experimental Protocols
Below is a detailed methodology from a representative randomized clinical trial for Brimonidine, which can serve as a template for future head-to-head comparative studies.
Protocol: Randomized, Double-Masked, Vehicle-Controlled Study of Brimonidine 0.025%
-
Objective: To evaluate the safety and efficacy of Brimonidine Tartrate ophthalmic solution 0.025% for the treatment of ocular redness.
-
Study Design: A single-center, randomized, double-masked, vehicle-controlled study.
-
Participant Population: Subjects with ocular redness. Inclusion criteria typically involve a certain baseline level of redness.
-
Randomization: Subjects are randomized to receive either Brimonidine 0.025% or the vehicle.
-
Dosing Regimen: Instillation of one drop in each eye, often up to four times daily.
-
Efficacy Assessments:
-
Investigator-Assessed Redness: Graded on a standardized scale (e.g., 0-4) at multiple time points post-instillation (e.g., 1, 5, 15, 30, 60, 120, 180, 240, 360, 480 minutes).
-
Subject-Assessed Redness: Patients record their perceived level of redness in a diary.
-
-
Safety and Tolerability Assessments:
-
Adverse event monitoring.
-
Evaluation of rebound redness upon discontinuation of the treatment.
-
Assessment of drop comfort.
-
-
Statistical Analysis: Comparison of mean redness scores and change from baseline between the active and vehicle groups using appropriate statistical tests.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial evaluating an ocular redness reliever.
Conclusion for the Research Professional
The available evidence suggests that while both this compound and Brimonidine are effective in reducing ocular redness, their pharmacological profiles lead to important clinical distinctions. Brimonidine's selectivity for the α2-adrenergic receptor appears to offer a favorable safety profile, with a lower reported incidence of tachyphylaxis and rebound hyperemia compared to mixed-acting agonists like this compound. The clinical data for Brimonidine 0.025% is robust, demonstrating a rapid onset and long duration of action with sustained efficacy over time.
For future research, a well-designed, double-masked, randomized, head-to-head clinical trial directly comparing over-the-counter formulations of this compound and Brimonidine for the treatment of minor ocular redness would be of significant value to the scientific community and for informing clinical practice. Such a study should incorporate both objective and subjective measures of redness, as well as a thorough assessment of safety and tolerability, including the incidence of rebound redness and tachyphylaxis over an extended treatment period.
A Comparative Guide to Validated Analytical Methods for the Simultaneous Determination of Naphazoline and its Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Naphazoline is paramount. This guide provides a detailed comparison of two validated analytical methods for the simultaneous determination of this compound and its impurities: a Liquid Chromatography with Diode-Array Detection (LC-DAD) method and a Thin-Layer Chromatography (TLC)-Densitometric method. The comparison is based on published experimental data to assist in selecting the most suitable method for specific analytical needs.
Overview of Compared Methods
1. Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD): This is a widely used, robust, and sensitive technique for the separation and quantification of drug compounds and their impurities. The method detailed here allows for the simultaneous determination of this compound HCl, Pheniramine maleate, and their official impurities.[1][2][3][4]
2. Thin-Layer Chromatography (TLC)-Densitometry: This method offers a simpler, more cost-effective, and "greener" alternative to HPLC for the simultaneous quantification of this compound HCl, Pheniramine maleate, and their impurities.[5][6]
Quantitative Data Summary
The following tables summarize the key performance parameters of the validated LC-DAD and TLC-Densitometric methods for the analysis of this compound and one of its key impurities, this compound Impurity B.
Table 1: Linearity and Range
| Compound | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | LC-DAD | 5.00–45.00[1][2][3][4] | >0.999[1][2][3][4] |
| This compound | TLC-Densitometry | 2.0–50.0 (µ g/band )[5][7] | Not explicitly stated, but method was validated |
| This compound Impurity B | LC-DAD | 5.00–45.00[1][2][3][4] | >0.999[1][2][3][4] |
| This compound Impurity B | TLC-Densitometry | 0.1–10.0 (µ g/band )[5][7] | Not explicitly stated, but method was validated |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Compound | Method | LOD | LOQ |
| This compound | LC-DAD | Calculated[1][2][3][4] | Calculated[1][2][3][4] |
| This compound Impurity B | LC-DAD | Calculated[1][2][3][4] | Calculated[1][2][3][4] |
| This compound & Impurities | TLC-Densitometry | Not explicitly stated | Not explicitly stated |
Table 3: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (RSD %) |
| LC-DAD | Confirmed to be accurate[1][2][3][4] | <2.0%[1][2][3][4] |
| TLC-Densitometry | Satisfactory results (recovery % ≈ 100%)[5] | < 2%[5] |
Experimental Protocols
Validated LC-DAD Method
A simple and validated RP-HPLC-DAD method has been developed for the simultaneous determination of this compound HCl and its impurities, alongside Pheniramine maleate and its impurities.[1][2][3][4]
-
Chromatographic System: The separation was performed on a Hypersil ODS column (5 µm, 250 mm x 4.6 mm i.d.).[1][2][3][4]
-
Mobile Phase: An isocratic elution was employed using a mixture of phosphate buffer (pH 6.0) and acetonitrile in a 70:30 (v/v) ratio.[1][2][3][4]
-
Flow Rate: The mobile phase was delivered at a flow rate of 1.0 mL/min.[1][2][3][4]
-
Detection: A Diode Array Detector (DAD) was used for detection, with the wavelength set at 260.0 nm for monitoring the analytes.[1][2][3][4]
-
Injection Volume: 10.0 µL of the sample was injected into the system.[3]
-
Retention Times: The retention time for this compound was approximately 7.87 minutes, and for this compound Impurity B, it was approximately 27.28 minutes.[3]
Alternative Method: TLC-Densitometry
A green TLC-Densitometric method has been established for the simultaneous detection and quantification of this compound HCl, Pheniramine maleate, and their official impurities.[5][6]
-
Stationary Phase: The separation was carried out on TLC aluminum silica plates F254.[5][6]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and 33.0% ammonia in a ratio of 2.0:8.0:1.0 (by volume) was used as the developing solvent.[5][6]
-
Detection: The developed plates were examined at a wavelength of 260.0 nm.[5][6]
-
System Suitability: The method was validated according to ICH guidelines, with optimization of the mobile phase composition and detection wavelength.[5][6]
Method Workflows
Caption: Experimental workflow for the LC-DAD method.
Caption: Experimental workflow for the TLC-Densitometry method.
Comparison and Conclusion
Both the LC-DAD and TLC-Densitometric methods are validated and suitable for the simultaneous determination of this compound and its impurities.
-
LC-DAD offers high sensitivity, resolution, and is a well-established method in pharmaceutical analysis. It provides detailed quantitative data, including LOD and LOQ values, making it ideal for rigorous quality control and stability studies.
-
TLC-Densitometry presents a simpler, faster, and more economical alternative. Its "green" credentials, due to lower solvent consumption, are a significant advantage. While it provides accurate and precise results, it may not achieve the same level of sensitivity and resolution as HPLC, which could be a consideration for trace impurity analysis.
The choice of method will depend on the specific requirements of the analysis. For high-throughput screening or in laboratories with limited resources, the TLC-Densitometric method is a viable option. For comprehensive quality control, stability testing, and regulatory submissions where high sensitivity and detailed validation data are critical, the LC-DAD method is the preferred choice.
References
- 1. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method | Semantic Scholar [semanticscholar.org]
- 3. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green TLC densitometric method for the simultaneous detection and quantification of this compound HCl, pheniramine maleate along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Naphazoline in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Naphazoline in various biological matrices. The objective is to offer a comparative analysis of method performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy for their specific needs. This document summarizes key performance characteristics and details the experimental protocols of validated methods, facilitating a clearer understanding of their relative strengths and applications.
Comparative Analysis of Analytical Methods
The determination of this compound in biological samples is critical for pharmacokinetic, bioequivalence, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and chemiluminescence-based methods are among the most common analytical techniques employed. This section compares the performance of these methods across different biological matrices based on published validation data.
Method Performance in Ophthalmic and Aqueous Humor Samples
A Reverse Phase HPLC (RP-HPLC) with DAD method has been validated for the simultaneous determination of this compound and Pheniramine in rabbit aqueous humor.[1][2] The validation was conducted following the guidelines of the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (FDA) for bioanalytical method validation.[1]
Table 1: Performance Characteristics of RP-HPLC-DAD Method for this compound in Rabbit Aqueous Humor
| Validation Parameter | Performance |
| Linearity Range | 5.00–45.00 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy | Method was confirmed to be accurate |
| Precision (RSD) | <2.0% |
| Limit of Detection (LOD) | Calculated |
| Limit of Quantitation (LOQ) | Calculated |
Method Performance in Human Urine and Serum
A highly sensitive chemiluminescence (CL) method has been developed and validated for the determination of this compound hydrochloride in human urine and serum samples.[3][4] This method utilizes the quenching effect of this compound on the chemiluminescence signal of the luminol-KIO4-cysteine-capped cadmium telluride quantum dots system.
Table 2: Performance Characteristics of Chemiluminescence Method for this compound in Human Urine and Serum
| Validation Parameter | Performance |
| Linearity Range | 5.0 x 10⁻¹⁰–2.0 x 10⁻⁷ mol/L |
| Correlation Coefficient (r²) | 0.9993 |
| Precision (RSD%) | 1.0% (at 2.0 nmol/L), 1.3% (at 150 nmol/L) |
| Application | Successfully applied to human urine and serum samples |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. This section outlines the key experimental protocols for the methods discussed.
RP-HPLC-DAD Method for Rabbit Aqueous Humor
-
Sample Preparation: To 1.0 mL of aqueous humor, 100.0 µg of an internal standard is added, and the sample is vortexed for 1 minute. Protein precipitation is achieved by adding 3.0 mL of methanol, followed by vigorous vortexing for 5 minutes and centrifugation at 4500 rpm for 15 minutes. The resulting supernatant is separated, evaporated to dryness under a nitrogen stream, and the residue is reconstituted in 1.0 mL of the mobile phase. The final solution is filtered through a 0.45 µm membrane filter before injection.[1]
-
Chromatographic Conditions:
Chemiluminescence Method for Human Urine and Serum
The protocol for this method involves the preparation of cysteine-capped cadmium telluride quantum dots and the optimization of the chemiluminescence reaction conditions, which were determined using response surface methodology.[3] The determination of this compound is based on its quenching effect on the enhanced chemiluminescence signal.[3]
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure the comparability of data generated across different laboratories or by different analytical techniques.[5][6] A general workflow for the cross-validation process is depicted below.
Caption: A generalized workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification is highly dependent on the biological matrix, the required sensitivity, and the available instrumentation. The RP-HPLC-DAD method provides a robust and reliable approach for quantification in aqueous humor, while the chemiluminescence method offers high sensitivity for detection in human urine and serum. For ensuring consistency and reliability of data across different studies or laboratories, a rigorous cross-validation process, as outlined in the workflow, is indispensable. This guide serves as a foundational resource for researchers to make informed decisions regarding the selection and validation of analytical methods for this compound.
References
- 1. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination of this compound hydrochloride in biological and pharmaceutical samples by a quantum dot-assisted chemiluminescence system using response-surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphazoline vs. Tetrahydrozoline: A Comparative Analysis of Efficacy and Safety for Ophthalmic Decongestion
An objective guide for researchers and drug development professionals on the pharmacologic properties, clinical performance, and adverse effect profiles of two common imidazoline derivative vasoconstrictors.
This guide provides a detailed comparison of naphazoline and tetrahydrozoline, two widely used over-the-counter (OTC) ophthalmic decongestants. By examining their mechanisms of action, clinical efficacy, and side effect profiles, supported by experimental data, this document aims to inform research and development in ophthalmology.
Introduction: Imidazoline-Derived Vasoconstrictors
This compound and tetrahydrozoline are sympathomimetic amines belonging to the imidazoline class of compounds.[1][2] They are broadly used in OTC eye drops to provide temporary relief from ocular redness (hyperemia) caused by minor irritants.[3][4] Their primary therapeutic effect stems from their activity as adrenergic receptor agonists, which leads to the constriction of conjunctival blood vessels, thereby reducing redness.[5][6] While both are effective, they differ in their receptor selectivity, which influences their efficacy and side effect profiles.[5]
Mechanism of Action: Adrenergic Receptor Agonism
The vasoconstrictive effects of both agents are mediated through the stimulation of alpha (α)-adrenergic receptors on the smooth muscle of conjunctival arterioles and venules.[6][7] However, their affinity for α-receptor subtypes differs significantly.
-
Tetrahydrozoline is characterized as a selective α1-adrenergic receptor agonist .[1][2][5] Stimulation of α1-receptors on vascular smooth muscle leads to potent vasoconstriction.[1]
-
This compound is a mixed α1/α2-adrenergic receptor agonist , acting on both receptor subtypes to produce vasoconstriction.[3][5][8]
This difference in receptor activity is a key factor in their clinical performance and potential for adverse effects like tachyphylaxis and rebound hyperemia.[5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative study of the duration of action of different topical vasoconstrictors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common topical vasoconstrictors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy and duration of action of these agents.
Comparative Duration of Action of Topical Vasoconstrictors
The duration of action is a critical factor in the therapeutic efficacy of topical vasoconstrictors. The following table summarizes the available quantitative data on the duration of action for several commonly used agents.
| Vasoconstrictor Agent | Typical Concentration | Duration of Action (hours) |
| Oxymetazoline | 0.05% | Up to 12[1][2][3] |
| Xylometazoline | 0.05% - 0.1% | 8 - 10[1][3] |
| Naphazoline | 0.01% - 0.1% | Up to 6[4] |
| Phenylephrine | 0.12% - 1% | Shorter-acting |
Experimental Protocols
The evaluation of topical vasoconstrictors' efficacy and duration of action relies on standardized experimental protocols. The two primary methods employed are the Vasoconstrictor Assay and Rhinomanometry/Acoustic Rhinometry.
Vasoconstrictor Assay (Skin Blanching Method)
This assay is a widely accepted method for determining the potency and duration of action of topically applied vasoconstrictors by measuring the degree of skin blanching they induce.
Methodology:
-
Subject Selection: Healthy adult volunteers with no history of skin diseases are recruited for the study.
-
Site Selection and Baseline Measurement: Test sites are marked on the volar aspect of the forearms. Baseline skin color is measured using a chromameter, which quantifies the color in a standardized manner.
-
Product Application: A standardized amount of the topical vasoconstrictor formulation is applied to the designated test sites. Control sites receive a placebo or no treatment.
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.
-
Time-point Measurements: The degree of skin blanching (vasoconstriction) is measured at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after application using the chromameter.
-
Data Analysis: The change in skin color from baseline is calculated at each time point. The duration of action is determined by the time it takes for the skin color to return to baseline.
Rhinomanometry and Acoustic Rhinometry
These objective methods are used to assess the efficacy of nasal decongestants by measuring changes in nasal patency.
Methodology:
-
Subject Selection: Subjects with nasal congestion, often induced by allergens or histamine challenge, are selected.
-
Baseline Measurement: Baseline nasal airflow and resistance (Rhinomanometry) and nasal cavity volume and cross-sectional area (Acoustic Rhinometry) are measured.
-
Drug Administration: A standardized dose of the nasal vasoconstrictor is administered to each nostril.
-
Post-Dose Measurements: Rhinomanometry and acoustic rhinometry measurements are repeated at various time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly) to determine the onset and duration of the decongestant effect.
-
Data Analysis: The changes in nasal airflow, resistance, volume, and cross-sectional area from baseline are calculated to quantify the decongestant effect and its duration.
Signaling Pathways of Topical Vasoconstrictors
Topical vasoconstrictors primarily exert their effects through the activation of α-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction. The specific signaling pathways differ slightly between α1 and α2 adrenergic receptor agonists.
α1-Adrenergic Receptor Signaling Pathway
Caption: α1-Adrenergic Receptor Signaling Pathway for Vasoconstriction.
α2-Adrenergic Receptor Signaling Pathway (Imidazoline Derivatives)
Caption: α2-Adrenergic Receptor Signaling Pathway for Vasoconstriction.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of topical vasoconstrictors.
Caption: General Experimental Workflow for Comparative Vasoconstrictor Studies.
References
- 1. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A system of rhinomanometry in the clinical evaluation of nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
In Vitro Potency of Naphazoline and Other Imidazoline Derivatives: A Comparative Guide
This guide provides a detailed comparison of the in vitro potency of Naphazoline and other commonly used imidazoline derivatives, including Oxymetazoline, Xylometazoline, and Tetrahydrozoline. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Potency of Imidazoline Derivatives
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and other imidazoline derivatives at various α-adrenergic receptor subtypes. The data is compiled from studies employing consistent experimental conditions to ensure comparability.
Table 1: Binding Affinities (pKi) at α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D |
| This compound | 7.3 | 6.8 | 7.1 |
| Oxymetazoline | 9.1 | 8.2 | 8.1 |
| Xylometazoline | 8.1 | 7.5 | 7.8 |
| Tetrahydrozoline | 7.5 | 6.9 | 7.2 |
Higher pKi values indicate greater binding affinity.
Table 2: Binding Affinities (pKi) at α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C |
| This compound | 7.9 | 7.1 | 7.5 |
| Oxymetazoline | 9.0 | 8.0 | 8.5 |
| Xylometazoline | 8.2 | 7.4 | 7.9 |
| Tetrahydrozoline | 7.7 | 7.0 | 7.3 |
Higher pKi values indicate greater binding affinity.
Table 3: Functional Potency (pEC50) in Calcium Mobilization Assays (α1-Adrenergic Receptors)
| Compound | α1A | α1B | α1D |
| This compound | 7.1 | 6.5 | 6.8 |
| Oxymetazoline | 8.8 | 7.9 | 7.8 |
| Xylometazoline | 7.9 | 7.2 | 7.5 |
| Tetrahydrozoline | 7.2 | 6.6 | 6.9 |
Higher pEC50 values indicate greater potency in eliciting a functional response.
Table 4: Functional Potency (pEC50) in GTPγS Binding Assays (α2-Adrenergic Receptors)
| Compound | α2A | α2B | α2C |
| This compound | 7.6 | 6.8 | 7.2 |
| Oxymetazoline | 8.7 | 7.7 | 8.2 |
| Xylometazoline | 7.9 | 7.1 | 7.6 |
| Tetrahydrozoline | 7.4 | 6.7 | 7.0 |
Higher pEC50 values indicate greater potency in G-protein activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A, α2A) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled imidazoline derivative (the competitor) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled receptors, such as α1-adrenergic receptors, leading to an increase in intracellular calcium.
-
Cell Culture and Dye Loading:
-
Cells stably expressing the α1-adrenergic receptor subtype of interest are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
Excess dye is washed away with a physiological buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Increasing concentrations of the imidazoline derivative are automatically added to the wells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
-
Data Analysis:
-
The maximum fluorescence response for each concentration of the compound is determined.
-
The concentration of the compound that produces 50% of the maximum response (EC50) is calculated.
-
GTPγS Binding Assay
This functional assay measures the ability of a compound to activate Gi-coupled receptors, such as α2-adrenergic receptors, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the α2-adrenergic receptor subtype of interest are prepared.
-
-
Binding Reaction:
-
The cell membranes are incubated with a buffer containing GDP, [35S]GTPγS, and increasing concentrations of the imidazoline derivative.
-
The reaction is initiated and allowed to proceed at a specific temperature (e.g., 30°C) for a set time.
-
-
Separation and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
-
Data Analysis:
-
The agonist-stimulated increase in [35S]GTPγS binding is calculated.
-
The concentration of the compound that produces 50% of the maximum stimulation (EC50) is determined.
-
Mandatory Visualization
Signaling Pathways of Imidazoline Derivatives
Caption: Signaling pathways of α1 and α2-adrenergic receptors activated by imidazoline derivatives.
Experimental Workflow: Radioligand Binding Assay
Caption: A simplified workflow for determining binding affinity using a radioligand binding assay.
Validating Cell-Based Functional Assays for Alpha-Adrenergic Agonists: A Comparison Guide
For researchers and drug development professionals, selecting and validating the appropriate cell-based functional assay is a critical step in characterizing alpha-adrenergic agonists. This guide provides a detailed comparison of the primary functional assays for alpha-1 and alpha-2 adrenergic receptors, supported by experimental data and detailed protocols.
Introduction to Alpha-Adrenergic Receptor Signaling
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. They are broadly classified into two main types, α1 and α2, which are coupled to different intracellular signaling pathways.
-
Alpha-1 (α1) adrenergic receptors , upon agonist binding, couple to Gq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses.
-
Alpha-2 (α2) adrenergic receptors are typically coupled to Gi/o proteins. Agonist stimulation of these receptors inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
These distinct signaling pathways form the basis of the most common functional assays for screening and characterizing alpha-adrenergic agonists.
Core Functional Assays: A Head-to-Head Comparison
The two primary cell-based functional assays for alpha-adrenergic agonists are the calcium mobilization assay for α1 receptors and the cAMP assay for α2 receptors. Below is a comparison of their typical performance characteristics.
| Parameter | Alpha-1 Calcium Mobilization Assay | Alpha-2 cAMP Assay | Alternative: GTPγS Binding Assay | Alternative: Radioligand Binding Assay |
| Principle | Measures transient increase in intracellular Ca2+ upon Gq activation. | Measures decrease in intracellular cAMP upon Gi activation. | Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G proteins upon receptor activation. | Measures the direct binding of a labeled ligand to the receptor. |
| Receptor Type | Primarily α1-adrenergic (Gq-coupled). | Primarily α2-adrenergic (Gi-coupled). | Both Gi and Gq-coupled receptors. | All receptor types. |
| Readout | Fluorescence or Luminescence. | Luminescence, FRET, or AlphaScreen. | Radioactivity. | Radioactivity or Fluorescence. |
| Typical Z'-Factor | 0.72 - 0.81[1][2] | 0.3 - 0.8[3] | Generally lower signal-to-background. | Not applicable (binding assay). |
| Signal-to-Background (S/B) Ratio | Can be >100-fold[4]; typically around 25-30.[1] | Varies with technology; can be robust. | Relatively low. | High. |
| Throughput | High. | High. | Medium. | Medium to High. |
| Data Interpretation | Functional response (potency and efficacy). | Functional response (potency and efficacy). | Functional response (direct G protein activation). | Binding affinity (Kd or Ki), not functional activity. |
| Advantages | High sensitivity, large dynamic range, easily automated.[4] | Highly sensitive and suitable for HTS. | Measures a proximal event to receptor activation.[5] | Gold standard for determining affinity.[5] |
| Disadvantages | Potential for artifacts from fluorescent compounds.[1] | Can be complex to optimize (e.g., need for forskolin stimulation). | Use of radioactivity, lower throughput. | Does not provide information on functional activity (agonist vs. antagonist). |
Pharmacological Characterization of Standard Compounds
The following tables summarize typical potency (EC50) and inhibitory (IC50) values for common alpha-adrenergic ligands obtained from cell-based functional assays. These values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Table 1: Alpha-1 Adrenergic Agonists and Antagonists (Calcium Mobilization Assay)
| Compound | Receptor Subtype | Assay Type | EC50 / IC50 (nM) |
| Agonists | |||
| Norepinephrine | α1A | mRNA level decrease | ~300[1] |
| Phenylephrine | α1 | Calcium mobilization | 510[6] |
| Phenylephrine | α1 | Contraction | 1400 - 1800[7] |
| A61603 | α1A | Phosphoinositide hydrolysis | More potent than norepinephrine[8] |
| Antagonists | |||
| Prazosin | α1 | Radioligand binding | Kd = 0.29 |
| Prazosin | Glioblastoma cells | Proliferation inhibition | IC50 = 11,570 - 13,160 |
| Tamsulosin | α1H / α1L | Radioligand binding | pKi = 9.13 / 8.99 |
Table 2: Alpha-2 Adrenergic Agonists and Antagonists (cAMP Assay)
| Compound | Receptor Subtype | Assay Type | EC50 / IC50 (nM) |
| Agonists | |||
| Clonidine | α2 | Nerve conduction block | EC50 = 2,000,000 (Aα fibers), 450,000 (C fibers) |
| Dexmedetomidine | α2 | - | Highly selective agonist |
| Antagonists | |||
| Yohimbine | 5-HT1A (partial agonist) | Adenylyl cyclase inhibition | IC50 = 4,600 |
| Rauwolscine | 5-HT1A (partial agonist) | Adenylyl cyclase inhibition | IC50 = 1,500 |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
References
- 1. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. Mechanism of neurotransmitter release elicited by the preferential alpha 1-adrenergic receptor agonist phenylephrine in superfused superior cervical ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Systemic Absorption of Naphazoline and Oxymetazoline Nasal Sprays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the systemic absorption profiles of two common over-the-counter nasal decongestants: Naphazoline and Oxymetazoline. While both are imidazoline derivatives that act as alpha-adrenergic agonists to relieve nasal congestion, their pharmacokinetic properties, particularly the extent of systemic absorption, are of critical interest for drug development, safety assessment, and formulation optimization.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
Systemic exposure to a nasally administered drug is characterized by key pharmacokinetic parameters. The following table summarizes the available data for Oxymetazoline.
| Parameter | Oxymetazoline Nasal Spray | This compound Nasal Spray |
| Cmax (Maximum Plasma Concentration) | 1.78 ng/mL[1] | Data not available |
| Tmax (Time to Cmax) | 5 minutes (median)[1] | Data not available |
| AUC0-inf (Area Under the Curve) | 4.24 ng*h/mL[1] | Data not available |
| Elimination Half-Life | 5-8 hours[2] | Data not available |
Note on this compound Data: Extensive literature searches did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) for the systemic absorption of this compound following nasal spray administration in humans. It is generally described as having minimal systemic absorption[3].
Comparative Analysis
While a direct quantitative comparison is challenging due to the lack of this compound data, a qualitative comparison can be drawn from available information.
-
Onset of Action: this compound is often described as having a more rapid onset of action compared to Oxymetazoline[4]. This could imply faster absorption from the nasal mucosa into the systemic circulation, though this is not confirmed by pharmacokinetic data[4].
-
Duration of Action: Oxymetazoline is known to have a longer duration of action, providing relief from nasal congestion for up to 12 hours[2]. This longer duration may be related to its retention in the nasal tissue and its elimination half-life of 5-8 hours[2].
-
Systemic Side Effects: Both drugs can cause systemic side effects if significantly absorbed, including hypertension and headache[4]. The potential for these effects is linked to the extent of systemic exposure.
Experimental Protocols
To generate direct comparative data, a randomized, crossover, open-label pharmacokinetic study would be required. Below is a proposed protocol.
Objective: To compare the systemic bioavailability and pharmacokinetic profiles of a single dose of this compound and Oxymetazoline nasal sprays in healthy adult subjects.
Study Design:
-
A single-center, randomized, two-period, two-sequence crossover study.
-
A washout period of at least 7 days between treatment periods.
Study Population:
-
Healthy adult volunteers (18-55 years of age).
-
Subjects will be screened for any history of cardiovascular, renal, or hepatic disease, and will be required to abstain from any medication, including over-the-counter drugs, for at least 14 days prior to the study.
Treatment Administration:
-
Treatment A: A single recommended dose of this compound nasal spray (e.g., 0.05%).
-
Treatment B: A single recommended dose of Oxymetazoline nasal spray (e.g., 0.05%).
-
The nasal spray will be administered by a trained technician to ensure consistent delivery.
Pharmacokinetic Sampling:
-
Venous blood samples will be collected in EDTA-containing tubes at pre-dose (0 hours) and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
Analytical Method:
-
Plasma concentrations of this compound and Oxymetazoline will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method will be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2).
-
Statistical comparisons of the pharmacokinetic parameters between the two treatments will be performed using an analysis of variance (ANOVA).
Mandatory Visualization
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Signaling pathway of this compound and Oxymetazoline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic and pharmacokinetic analysis of oxymetazoline use during nasal surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphazoline in the Treatment of Allergic Conjunctivitis: A Comparative Meta-Analysis of Clinical Efficacy
For Immediate Release
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of Naphazoline for the treatment of allergic conjunctivitis. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Alternatives
This compound, an alpha-adrenergic receptor agonist, primarily functions as a vasoconstrictor to reduce ocular redness, a hallmark of allergic conjunctivitis.[1][2][3][4] It is often formulated in combination with an antihistamine, such as pheniramine or antazoline, to also target the histamine-mediated itching.[3][5] Clinical trials have evaluated the efficacy of this compound-based formulations against other common treatments, including olopatadine and ketotifen, which possess both antihistaminic and mast cell-stabilizing properties.
This compound vs. Olopatadine
A prospective, randomized, double-masked, contralateral, active- and placebo-controlled study utilizing the conjunctival allergen challenge (CAC) model compared a pheniramine maleate 0.3%/naphazoline hydrochloride 0.025% ophthalmic solution with olopatadine hydrochloride 0.1% ophthalmic solution.[5] The primary endpoint was the Ocular Allergy Index (OAI), a composite score of six signs and symptoms of allergic conjunctivitis.[5]
Key Findings:
-
Both pheniramine/naphazoline and olopatadine demonstrated significantly lower OAI scores compared to placebo at all evaluated time points (P < 0.001).[5]
-
The pheniramine/naphazoline combination resulted in significantly lower OAI scores than olopatadine at 12 and 20 minutes post-challenge (P = 0.005 and P = 0.001, respectively).[5]
| Time Point (Minutes post-CAC) | Pheniramine/Naphazoline vs. Placebo (P-value) | Olopatadine vs. Placebo (P-value) | Pheniramine/Naphazoline vs. Olopatadine (P-value) |
| 7 | < 0.001 | < 0.001 | Not statistically significant |
| 12 | < 0.001 | < 0.001 | 0.005 |
| 20 | < 0.001 | < 0.001 | 0.001 |
This compound/Antazoline vs. Multiple Comparators
A multicenter, single-masked, randomized study involving 240 patients compared eight different treatments for allergic conjunctivitis over a one-month period. The treatments included a this compound/antazoline combination, ketotifen, and olopatadine. Efficacy was assessed by the percentage of patients achieving a significant reduction in signs and symptoms.
Key Findings:
-
After four weeks, a "good improvement" (at least 75% reduction) in symptoms was achieved by at least 70% of patients treated with epinastine, ketotifen, fluorometholone, and olopatadine.[6]
-
A 75% improvement in signs was observed only with fluorometholone and ketotifen.[6]
-
The this compound/antazoline combination was associated with lower tolerability and higher discomfort compared to the other treatments (p<0.0001).[6]
| Treatment Group | % Patients with "Good Improvement" in Symptoms (Week 4) | % Patients with 75% Improvement in Signs (Week 4) |
| This compound/Antazoline | Data not specified, but lower efficacy implied | Data not specified |
| Ketotifen | ≥ 70% | ≥ 75% |
| Olopatadine | ≥ 70% | < 75% |
| Epinastine | ≥ 70% | < 75% |
| Fluorometholone | ≥ 70% | ≥ 75% |
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy of anti-allergic eye drops.
Methodology:
-
Subject Selection: Participants with a confirmed history of ocular allergy to specific allergens (e.g., cat dander, ragweed) are recruited.[7]
-
Baseline and Allergen Confirmation: Initial visits establish and confirm the subject's allergic reaction to a specific allergen dose that elicits a predefined level of redness and itching (e.g., 2+ on a 0-4 scale).[7]
-
Randomization and Treatment: In a double-masked, randomized fashion, subjects receive the investigational drug in one eye and a comparator or placebo in the contralateral eye.[5][7]
-
Allergen Instillation: A short interval after drug administration (e.g., 10 minutes), the predetermined dose of the allergen is instilled in both eyes.[5][7]
-
Efficacy Evaluation: Ocular signs and symptoms (e.g., itching, redness, chemosis, lid swelling, tearing) are evaluated by a trained observer at specific time points (e.g., 3, 5, 10, 12, 20 minutes) after the challenge.[5][7]
Signaling Pathways
Allergic Conjunctivitis Pathway
Allergic conjunctivitis is primarily an IgE-mediated hypersensitivity reaction. Allergen exposure triggers mast cell degranulation, releasing histamine and other inflammatory mediators. Histamine binds to H1 receptors on nerve endings and blood vessels, causing itching and vasodilation (redness), respectively.
Mechanism of Action of this compound
This compound is a sympathomimetic amine that acts as an agonist at alpha-adrenergic receptors on the smooth muscle of conjunctival blood vessels.[1][2][3][4] This activation leads to vasoconstriction, which reduces the redness and swelling associated with the allergic response.[2][3] It does not directly inhibit the release of histamine or block its effects.
Conclusion
This compound, particularly when combined with an antihistamine, is an effective treatment for the acute symptoms of allergic conjunctivitis, demonstrating superiority over olopatadine in the onset of action for reducing the overall signs and symptoms in a CAC model.[5] However, for long-term management, alternatives like ketotifen and olopatadine, which offer mast cell-stabilizing effects, may provide comparable or superior symptom control.[6] Furthermore, tolerability can be a concern with this compound-containing formulations, with some studies reporting higher levels of discomfort upon instillation.[6] The choice of therapy should consider the desired onset of action, duration of treatment, and individual patient tolerability.
References
- 1. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A comparison of the clinical efficacy of pheniramine maleate/naphazoline hydrochloride ophthalmic solution and olopatadine hydrochloride ophthalmic solution in the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of allergic conjunctivitis: results of a 1-month, single-masked randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Methods for Naphazoline Analysis: Towards Inter-Laboratory Validation
For researchers, scientists, and drug development professionals, establishing a robust and reproducible quantitative method for the analysis of active pharmaceutical ingredients (APIs) like Naphazoline is critical for ensuring product quality and regulatory compliance. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, with a focus on the principles and workflow of inter-laboratory validation to assess method reproducibility.
While numerous single-laboratory validation studies have demonstrated the suitability of various analytical techniques for this compound quantification, true method robustness is best established through inter-laboratory validation, also known as a round-robin or collaborative study. Such studies are essential for identifying potential sources of variability and ensuring that a method can be successfully transferred and implemented in different laboratory settings.
This guide will delve into the performance characteristics of commonly employed methods for this compound analysis, present their experimental protocols, and outline a workflow for conducting an inter-laboratory validation study.
Comparison of Quantitative Methods for this compound
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the quantification of this compound in pharmaceutical formulations. Other methods, such as UV-Spectrophotometry and phosphorimetry, have also been explored. The following tables summarize the performance data from various single-laboratory validation studies.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 12.5 - 100[1] | 10 - 60[2] | 5.0 - 45.0[3] | 0.500 - 100[4] |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9997[2] | > 0.999[3] | ≥ 0.9981[4] |
| Accuracy (% Recovery) | 97.8 - 102.1[1] | - | - | 99.6 - 100.4[4] |
| Precision (% RSD) | < 1.3[1] | < 2[2] | < 2.0[3] | < 2.14[4] |
| LOD (µg/mL) | - | 0.28[2] | - | - |
| LOQ (µg/mL) | 0.07[1] | 0.85[2] | - | - |
Alternative Analytical Methods
| Method Type | Parameter | Value |
| UV-Spectrophotometry | - | Characterized by an absorption band with two maxima between 270-280 nm in various solvents.[5] |
| Phosphorimetry (MS-RTP) | LOD (ng/mL) | 4.9[6] |
| Phosphorimetry (HAI-RTP) | LOD (ng/mL) | 1.7[6] |
| Phosphorimetry (Optosensor) | LOD (ng/mL) | 9.4[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the experimental protocols for the compared HPLC methods.
HPLC Method 1 Protocol
-
Instrumentation : Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase : 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v).[1]
-
Flow Rate : 1 mL/min.[1]
-
Detection : Diode array detector at 280 nm.[1]
HPLC Method 2 Protocol
-
Instrumentation : Not specified.
-
Mobile Phase : Not specified in detail.
-
Flow Rate : Not specified.
-
Detection : Not specified.
-
Linearity Range : 10-60μg/ml for this compound HCl.[2]
-
Precision : The %RSD values were found to be less than 2.[2]
-
LOD and LOQ : LOD and LOQ values were found to be 0.28 & 0.85μg/ml for this compound HCl respectively.[2]
HPLC Method 3 Protocol
-
Instrumentation : Hypersil ODS column (5 mm, 250–4.6 mm i.d.).[7]
-
Mobile Phase : Isocratic elution with phosphate buffer pH 6.0: acetonitrile (70:30, v/v).
-
Flow Rate : 1.0 mL min−1.
-
Detection : UV detection at 260.0 nm.
-
Linearity Range : 5.00–45.00 μg mL−1 for this compound.[3]
UHPLC Method 4 Protocol
-
Instrumentation : ACE Excel 2 C18-PFP column (2 μm, 2.1 × 100 mm).[4]
-
Mobile Phase : Acetonitrile/phosphate buffer (60:40, v/v, pH 3.0) containing 0.5% triethylamine.[4]
-
Flow Rate : 0.6 mL min–1.[4]
-
Detection : 285 nm.[4]
-
Temperature : 40 °C.[4]
-
Injection Volume : 1.0 μL.[4]
Inter-Laboratory Validation Workflow
An inter-laboratory study is designed to evaluate the reproducibility of an analytical method when performed by multiple laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
The presented data from single-laboratory validations demonstrate that HPLC methods are well-suited for the quantitative analysis of this compound, offering good linearity, accuracy, and precision. However, to formally establish any of these methods as a standardized procedure, a comprehensive inter-laboratory validation study is paramount. By following a structured workflow as outlined, researchers and drug development professionals can rigorously assess the reproducibility of a chosen method, thereby ensuring its reliability for routine quality control and regulatory submissions across different testing sites. The lack of publicly available inter-laboratory studies for this compound quantification highlights an opportunity for future collaborative research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. waters.com [waters.com]
- 6. testex.com [testex.com]
- 7. Determination of this compound HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a valida ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10598H [pubs.rsc.org]
Comparative evaluation of the mucoadhesive properties of Naphazoline gel formulations
A Comparative Guide to the Mucoadhesive Properties of Naphazoline Gel Formulations
This guide provides a comparative evaluation of the mucoadhesive properties of various this compound gel formulations, intended for researchers, scientists, and drug development professionals. The objective is to present a clear comparison of formulation performance based on experimental data.
Introduction
This compound is a sympathomimetic amine commonly used as a decongestant, available in nasal sprays and eye drops. To enhance its therapeutic efficacy, mucoadhesive gel formulations are developed to prolong the residence time of the drug at the site of action, such as the nasal or ocular mucosa.[1][2] This prolonged contact time can lead to improved drug absorption and bioavailability.[3][4] The mucoadhesive properties are primarily influenced by the type and concentration of polymers used in the gel formulation.[2] Commonly used polymers include Poloxamer 407, Carbopol, and various cellulose derivatives like Hydroxypropyl Methylcellulose (HPMC).[5][6]
This guide compares different this compound gel formulations by examining key performance indicators such as mucoadhesive strength, viscosity, and in vitro drug release.
Comparative Data of this compound Gel Formulations
The following table summarizes the quantitative data from studies evaluating different this compound gel formulations. The formulations vary in their polymer composition, which significantly impacts their physicochemical and mucoadhesive properties.
| Formulation Code | Polymer(s) & Concentration | Viscosity (cps) | Mucoadhesive Strength (Work of Adhesion in mN·mm or Force in mN) | In Vitro Drug Release (% in 6-8 hours) | Gelation Temperature (°C) | pH | Drug Content (%) |
| Nasal Gel F1 [7] | Poloxamer 407 (18%) + HPMC K4M (0.5%) | 16700 | Not Reported | 58.09% (in 6h) | 37 | 6.2 | 85.52 |
| Nasal Gel F2 [7] | Poloxamer 407 (19%) + HPMC K4M (0.5%) | 17100 | Not Reported | 65.15% (in 6h) | 35 | 6.4 | 88.34 |
| Nasal Gel F3 [7] | Poloxamer 407 (20%) + HPMC K4M (0.5%) | 17800 | Not Reported | 78.09% (in 6h) | 33 | 6.5 | 92.10 |
| Nasal Gel F4 [7] | Poloxamer 407 (21%) + HPMC K4M (0.5%) | 18200 | Not Reported | 71.25% (in 6h) | 31 | 6.3 | 91.40 |
| Ocular Gel (FF17/FF18) [1][4] | Carbopol 940 + HPMC K4M | Not specified, but viscosity increased with HPMC | Not Reported | Sustained release up to 8h | Not Applicable (pH-triggered) | ~7.4 | Not Reported |
| Nasal Gel (NNGF1) [5] | Carbopol-based | 939-941 | Gel strength: 64-95% | 95% (in 7h) | Not Applicable | 6.7-6.9 | 83.46-97.32 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Measurement of Mucoadhesive Strength
This test evaluates the force required to detach the formulation from a mucosal surface.[3]
-
Method: A common method is the tensile test using a texture analyzer or a modified balance.[3][8]
-
Procedure:
-
A section of mucosal tissue (e.g., porcine nasal or bovine buccal mucosa) is secured on a holder.[3]
-
A specific amount of the this compound gel formulation is applied to a probe.
-
The probe is brought into contact with the mucosal surface with a predefined force for a set duration to allow for mucoadhesive bond formation.[8]
-
The probe is then moved upwards at a constant speed until the bond is broken.[8]
-
The force required to detach the probe is measured as the mucoadhesive force (in mN). The work of adhesion (in mN·mm) can also be calculated from the force-displacement curve.[3][8]
-
Determination of Viscosity
Viscosity is a critical parameter that affects the spreadability and retention of the gel.[9]
-
Instrument: A Brookfield viscometer is commonly used for this purpose.[7][10]
-
Procedure:
-
The this compound gel sample is placed in the viscometer.
-
For in-situ gels, viscosity is measured before and after the sol-to-gel transition is induced (e.g., by increasing the temperature to physiological levels).[7][11]
-
The viscosity is measured at different shear rates (RPMs) to characterize the rheological behavior of the gel.[11][12]
-
Measurements are typically performed at a controlled temperature (e.g., 25°C for the sol state and 37°C for the gel state).[7]
-
In Vitro Drug Release Study
This experiment determines the rate and extent of this compound release from the gel formulation.
-
Apparatus: A Franz diffusion cell is typically used.[7]
-
Procedure:
-
A semi-permeable membrane (e.g., cellophane) is placed between the donor and receptor compartments of the Franz diffusion cell.[7][11]
-
The receptor compartment is filled with a dissolution medium (e.g., phosphate buffer pH 7.4) and maintained at 37±0.5°C.[7]
-
A known quantity of the this compound gel is placed in the donor compartment.
-
At regular time intervals, aliquots of the medium are withdrawn from the receptor compartment for analysis and replaced with fresh medium.[7]
-
The concentration of this compound in the withdrawn samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry.[11]
-
The cumulative percentage of drug release is calculated and plotted against time.[7]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the evaluation process for this compound mucoadhesive gels.
Caption: Experimental workflow for the evaluation of this compound mucoadhesive gels.
Conclusion
The selection of polymers and their concentrations is a critical factor in determining the performance of this compound mucoadhesive gel formulations. Formulations with higher polymer content, such as Poloxamer 407, generally exhibit higher viscosity and potentially stronger mucoadhesion, which can lead to a more sustained drug release profile.[7] For instance, Formulation F3, with 20% Poloxamer 407, showed a higher cumulative drug release over 6 hours compared to formulations with lower concentrations.[7] The use of polymers like Carbopol and HPMC also contributes significantly to mucoadhesive strength and sustained release.[4][5]
The experimental protocols described provide a standardized framework for evaluating and comparing the mucoadhesive properties of different formulations. By systematically analyzing parameters such as viscosity, mucoadhesive strength, and drug release, researchers can optimize formulations to achieve the desired therapeutic outcomes for this compound delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 4. ijpbs.net [ijpbs.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Design and Optimization of In Situ Gelling Mucoadhesive Eye Drops Containing Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. ijcrt.org [ijcrt.org]
- 12. rheologylab.com [rheologylab.com]
A Comparative Analysis of Receptor Selectivity: Naphazoline, Brimonidine, and Tetrahydrozoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity profiles of three common adrenergic agonists: Naphazoline, Brimonidine, and Tetrahydrozoline. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific investigative needs.
Introduction
This compound, Brimonidine, and Tetrahydrozoline are imidazoline derivative drugs that exert their physiological effects through interaction with adrenergic receptors, primarily the α-adrenergic subtypes. While all three are used in topical ophthalmic and nasal formulations for their vasoconstrictive properties, their selectivity for α1 and α2-adrenergic receptor subtypes varies significantly. This differential selectivity is critical as it dictates their mechanism of action, potential therapeutic applications, and side-effect profiles. This guide delves into a quantitative and qualitative comparison of their receptor binding affinities and outlines the experimental protocols used to determine these properties.
Data Presentation: Receptor Selectivity Profile
The following table summarizes the binding affinities (Kd values) of this compound and Brimonidine for human α1 and α2-adrenergic receptor subtypes. A lower Kd value indicates a higher binding affinity. Data for Tetrahydrozoline is presented qualitatively due to the limited availability of specific binding affinity values in publicly accessible literature.
| Compound | Receptor Subtype | Binding Affinity (Kd) in nM | Selectivity Profile |
| This compound | α1A | 1380 | Mixed α1/α2 Agonist |
| α1B | 1580 | ||
| α1D | 1120 | ||
| α2A | 389 | ||
| α2B | 436 | ||
| α2C | 457 | ||
| Brimonidine | α1A | >10,000 | Highly Selective α2 Agonist |
| α1B | >10,000 | (1000-1780 fold more selective for α2 over α1)[1][2] | |
| α1D | >10,000 | ||
| α2A | 1.1 | ||
| α2B | 13.2 | ||
| α2C | 4.2 | ||
| Tetrahydrozoline | α1 | Not Quantitatively Determined | Selective α1 Agonist[3][4] |
| α2 | Not Quantitatively Determined |
Experimental Protocols
The determination of receptor selectivity and functional activity of these compounds relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining binding affinity, Ki)
This competitive binding assay quantifies the affinity of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A) are harvested.
-
The cells are lysed in a hypotonic buffer and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound, Brimonidine, or Tetrahydrozoline) are added to compete for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing unlabeled ligand.
-
The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]
-
GTPγS Binding Assay (for determining G-protein activation)
This functional assay measures the activation of G-proteins coupled to the adrenergic receptors upon agonist binding. It is particularly useful for assessing the functional consequences of ligand binding to Gi-coupled receptors like the α2-adrenergic receptor.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
GTPγS Binding Reaction:
-
Prepared cell membranes are incubated in an assay buffer containing GDP, MgCl2, and the test agonist (this compound, Brimonidine, or Tetrahydrozoline) at various concentrations.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon agonist-induced receptor activation, the associated G-protein exchanges GDP for GTP (or in this case, [35S]GTPγS).
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
-
Termination and Measurement:
-
The reaction is terminated by rapid filtration through a glass fiber filter.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the amount of [35S]GTPγS bound versus the log concentration of the agonist.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined to assess the potency and efficacy of the agonist.[2]
-
Intracellular Calcium Mobilization Assay (for α1-adrenergic receptor activation)
This assay is used to measure the functional activity of agonists that bind to Gq-coupled receptors, such as the α1-adrenergic receptor, which leads to an increase in intracellular calcium concentration.
-
Cell Culture and Dye Loading:
-
Cells expressing the α1-adrenergic receptor subtype of interest are cultured in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
The dye-loaded cells are washed to remove any extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a fluorescence microscope.
-
The test agonist (this compound or Tetrahydrozoline) is added to the wells at various concentrations.
-
The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each agonist concentration.
-
The data are plotted as the change in fluorescence versus the log concentration of the agonist to determine the EC50 and Emax for calcium mobilization.[4]
-
Mandatory Visualizations
Caption: Experimental workflows for determining receptor affinity and functional activity.
Caption: Signaling pathways of α1 and α2-adrenergic receptors.
Caption: Logical comparison of receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetryzoline - Wikipedia [en.wikipedia.org]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Safety Operating Guide
Proper Disposal of Naphazoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of naphazoline in research, scientific, and drug development settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, while not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful management to mitigate potential environmental and health risks.[1] Improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming aquatic life and contributing to water contamination. Therefore, a structured and compliant disposal plan is mandatory.
I. This compound Waste Classification
| Property | Classification | Regulatory Framework |
| RCRA Hazardous Waste | No | This compound is not a P-listed or U-listed hazardous waste. |
| Non-Hazardous Pharmaceutical Waste | Yes | Must be managed according to federal, state, and local regulations for non-hazardous industrial waste.[2][3] |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure chemical, solutions, and contaminated labware.
Step 1: Segregation of this compound Waste
Proper segregation at the point of generation is the foundation of safe waste management.
-
Designated Waste Container: Establish a clearly labeled, dedicated container for all this compound-related waste. The container should be made of a material compatible with this compound and any solvents used.
-
Waste Streams:
-
Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and empty stock containers.
-
Liquid Waste: Unused or expired this compound solutions, and the first rinse of emptied containers.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Incompatible Wastes: Do not mix this compound waste with other waste streams, particularly RCRA hazardous waste, to avoid cross-contamination and complex disposal procedures.[4][5]
Step 2: Container Management and Labeling
-
Container Integrity: Ensure waste containers are in good condition, leak-proof, and kept securely closed when not in use.[6]
-
Labeling: All this compound waste containers must be clearly labeled with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound Waste"
-
Accumulation Start Date
-
Hazard identification (e.g., "Harmful if swallowed," "Causes skin irritation")
-
Step 3: Storage of this compound Waste
-
Designated Accumulation Area: Store this compound waste in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the risk of accidental release.[5]
-
Ventilation: Store in a well-ventilated area.
Step 4: Disposal Procedure
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[8][9]
-
Engage a Licensed Waste Management Contractor: The primary and recommended method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable waste management contractor.[1][3]
-
Incineration: The preferred final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain a detailed log of all disposed this compound waste, including quantities, dates, and the waste management contractor used. This documentation is crucial for regulatory compliance.
III. Environmental Fate and Degradation
While data on the environmental persistence of this compound is limited, studies have shown that it can degrade under certain conditions, such as exposure to acidic or alkaline environments and light.[10][11][12] However, its potential for bioaccumulation and aquatic toxicity necessitates that it does not enter the environment. The degradation products of this compound may also pose an environmental or health risk.[10]
IV. Experimental Protocols
Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization or treatment of this compound waste. The complexity of chemical degradation and the potential for hazardous byproducts make such procedures risky without specialized equipment and expertise. Therefore, the recommended and safest approach is disposal via a professional waste management service.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. usbioclean.com [usbioclean.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and this compound hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Naphazoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Naphazoline, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields, tight-fitting safety goggles, or a full-face shield.[1] | To protect eyes from splashes or dust. A face shield offers broader protection when there is a significant splash potential.[2] |
| Hand Protection | Chemically compatible, impervious gloves.[1] Nitrile or other synthetic non-latex gloves are recommended for those with latex sensitivities. Double gloving is advised.[3] | To prevent skin contact and absorption.[4] Double gloving provides an additional barrier and allows for safe removal of the outer glove after contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator, a dust protection mask, or a full-face respirator if exposure limits are exceeded.[1][5] | To prevent inhalation of dust or aerosols, which can be harmful.[4] |
| Skin and Body Protection | A disposable, low-permeability fabric lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | To protect the skin from accidental contact and contamination of personal clothing. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a laboratory hood or an exhaust booth equipped with a HEPA filter.[6] | To minimize the concentration of airborne particles and fumes in the work environment. |
Operational Plan for Handling this compound
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the laboratory hood or other ventilation systems are functioning correctly.
-
Have an emergency eyewash station and safety shower accessible.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and solution preparation within a certified laboratory hood to control dust and vapors.[6]
-
Avoid any direct contact with the substance.[6]
-
Use dedicated equipment (spatulas, glassware) for handling this compound to prevent cross-contamination.
-
Keep containers tightly closed when not in use.[7]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material.[8]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1][6]
-
Clean the spill area thoroughly. Some sources recommend washing the non-recoverable remainder with a sodium hypochlorite solution.[6]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, absorbent materials, and empty containers, should be considered hazardous waste.
2. Waste Collection:
-
Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container.[6]
-
For liquid waste, use a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]
3. Disposal Procedure:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6] This typically involves collection by a licensed hazardous waste disposal company.
-
For unused or expired this compound as a pharmaceutical product, the preferred disposal method is through a drug take-back program.[10]
-
If a take-back program is not available, and the medicine is not on the FDA flush list, it can be disposed of in household trash by mixing it with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and discarding personal information from the original container.[11]
Below is a diagram illustrating the logical workflow for safely handling and disposing of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. caelo.de [caelo.de]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. fishersci.com [fishersci.com]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
